Lysozyme chloride
Description
Structure
2D Structure
Propriétés
Numéro CAS |
9066-59-5 |
|---|---|
Formule moléculaire |
C125H196N40O36S2 |
Poids moléculaire |
2899.3 g/mol |
Nom IUPAC |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C125H196N40O36S2/c1-61(2)43-80(105(183)141-57-97(174)151-89(122(200)201)51-93(128)170)157-119(197)90(58-166)164-115(193)84(47-69-27-31-72(167)32-28-69)150-96(173)55-140-104(182)74(24-18-39-137-123(130)131)153-116(194)85(48-70-29-33-73(168)34-30-70)159-117(195)87(50-92(127)169)161-118(196)88(52-99(177)178)162-114(192)81(44-62(3)4)149-95(172)56-143-107(185)86(49-71-53-136-60-144-71)160-110(188)77(26-20-41-139-125(134)135)155-109(187)76(23-16-17-38-126)154-112(190)79(37-42-203-12)152-103(181)67(11)146-101(179)65(9)145-102(180)66(10)147-113(191)82(45-63(5)6)158-111(189)78(35-36-98(175)176)156-120(198)91(59-202)165-108(186)75(25-19-40-138-124(132)133)148-94(171)54-142-106(184)83(46-68-21-14-13-15-22-68)163-121(199)100(129)64(7)8/h13-15,21-22,27-34,53,60-67,74-91,100,166-168,202H,16-20,23-26,35-52,54-59,126,129H2,1-12H3,(H2,127,169)(H2,128,170)(H,136,144)(H,140,182)(H,141,183)(H,142,184)(H,143,185)(H,145,180)(H,146,179)(H,147,191)(H,148,171)(H,149,172)(H,150,173)(H,151,174)(H,152,181)(H,153,194)(H,154,190)(H,155,187)(H,156,198)(H,157,197)(H,158,189)(H,159,195)(H,160,188)(H,161,196)(H,162,192)(H,163,199)(H,164,193)(H,165,186)(H,175,176)(H,177,178)(H,200,201)(H4,130,131,137)(H4,132,133,138)(H4,134,135,139)/t65-,66-,67-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,100-/m0/s1 |
Clé InChI |
JFXJPYIEDZSWNF-JWBGUOTLSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](C(C)C)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC3=CN=CN3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC4=CC=CC=C4)NC(=O)C(C(C)C)N |
Description physique |
White, odourless powder having a slightly sweet taste |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Lysozyme Chloride on Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysozyme chloride, a naturally occurring enzyme, is a critical component of the innate immune system in a wide array of organisms. Its potent bactericidal activity, particularly against Gram-positive bacteria, has positioned it as a subject of intense research and a promising candidate for various applications in the pharmaceutical and biotechnology sectors. This technical guide provides a comprehensive overview of the core mechanisms through which this compound exerts its antibacterial effects. It delves into the enzymatic and non-enzymatic pathways of action, presents quantitative data on its efficacy, details key experimental protocols for its study, and offers visual representations of the underlying molecular processes.
Introduction
Lysozyme, also known as muramidase or N-acetylmuramide glycanhydrolase, is a ~14 kDa protein that plays a crucial role in host defense against bacterial infections.[1] Its primary mode of action involves the hydrolysis of the bacterial cell wall, leading to cell lysis and death. This activity is particularly pronounced against Gram-positive bacteria due to the unique structure of their cell envelope. This guide will explore the multifaceted mechanism of this compound's action, providing the technical details necessary for researchers and professionals in drug development.
The Gram-Positive Bacterial Cell Wall: The Primary Target
The efficacy of this compound against Gram-positive bacteria is intrinsically linked to the composition and architecture of their cell wall. Unlike Gram-negative bacteria, which possess a protective outer membrane, the cell wall of Gram-positive bacteria is characterized by a thick, exposed layer of peptidoglycan (also known as murein).[2][3] This peptidoglycan layer is a polymer consisting of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues, cross-linked by short peptide chains. This rigid structure is essential for maintaining the cell's shape and protecting it from osmotic stress. The accessibility of this peptidoglycan layer is a key determinant of lysozyme's potent bactericidal effect.
Core Mechanism of Action
The antibacterial activity of this compound against Gram-positive bacteria is a two-pronged attack involving both enzymatic and non-enzymatic mechanisms.
Enzymatic Mechanism: Peptidoglycan Hydrolysis
The canonical mechanism of lysozyme action is its enzymatic activity as a glycoside hydrolase.[4][5] Lysozyme catalyzes the hydrolysis of the β-(1→4)-glycosidic bond between N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) residues in the peptidoglycan backbone.[1][6] This cleavage disrupts the structural integrity of the cell wall, leading to the formation of pores and ultimately, cell lysis due to the high internal osmotic pressure.[6]
The active site of lysozyme contains two critical acidic residues, aspartic acid (Asp) and glutamic acid (Glu), which are essential for its catalytic activity.[6] The binding of the peptidoglycan substrate to the enzyme's active site cleft facilitates the hydrolytic cleavage of the glycosidic bond.
References
The Multifaceted Role of Lysozyme Chloride in Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysozyme chloride, a naturally occurring enzyme, is a critical component of the innate immune system. This guide provides an in-depth examination of its functions, mechanisms of action, and immunomodulatory effects. It explores both the canonical enzymatic activity and the lesser-known non-enzymatic contributions to host defense. Furthermore, this document details the signaling pathways modulated by lysozyme and presents key quantitative data on its antimicrobial efficacy. Detailed experimental protocols for assessing lysozyme's functions are also provided to facilitate further research and development in this field.
Introduction to this compound
Lysozyme, also known as muramidase or N-acetylmuramide glycanhydrolase, is a cornerstone of innate immunity, providing a first line of defense against invading pathogens.[1][2][3] The chloride salt form, this compound, is a stable and commonly utilized preparation in pharmaceutical and research settings.[4] Found in various bodily secretions such as tears, saliva, mucus, and breast milk, as well as in the granules of phagocytic cells like neutrophils and macrophages, lysozyme plays a pivotal role in maintaining homeostasis and protecting against microbial threats.[5][6][7] Its functions extend beyond direct antimicrobial action to include significant immunomodulatory and anti-inflammatory roles.[1][8][9]
Direct Antimicrobial Functions of this compound
Lysozyme's antimicrobial properties are multifaceted, involving both enzymatic and non-enzymatic mechanisms to neutralize a broad range of pathogens.
Enzymatic Activity: Peptidoglycan Hydrolysis
The most well-characterized function of lysozyme is its enzymatic activity as a glycoside hydrolase.[5] It catalyzes the hydrolysis of the β-(1,4)-glycosidic bond between N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG), the constituent sugars of peptidoglycan, a major component of bacterial cell walls.[6][7] This action is particularly effective against Gram-positive bacteria, which have a thick, exposed peptidoglycan layer.[6][10] The degradation of this structural layer compromises the bacterial cell wall's integrity, leading to osmotic instability and cell lysis.[2][7]
Non-Enzymatic Antimicrobial Actions
Beyond its catalytic activity, lysozyme possesses non-enzymatic mechanisms that contribute to its antimicrobial effects.
-
Cationic Mechanism : C-type lysozymes are highly cationic proteins. This positive charge allows them to interact with and disrupt the negatively charged components of bacterial cell membranes, leading to pore formation, membrane depolarization, and leakage of cytoplasmic contents.[1][2] This mechanism can be effective even against bacteria that are resistant to the enzymatic action of lysozyme.[10]
-
Lectin-Like Properties : Lysozyme can bind to carbohydrate moieties on microbial surfaces in a manner similar to lectins. This binding can facilitate the opsonization and agglutination of pathogens, thereby promoting their recognition and clearance by phagocytic immune cells.[10]
Immunomodulatory Functions of this compound
Lysozyme is not merely a bactericidal agent; it actively modulates the host's immune response to infection and inflammation.[1][8]
Activation of Pattern Recognition Receptors
The degradation of bacterial peptidoglycan by lysozyme releases muramyl peptides, which are potent activators of pattern recognition receptors (PRRs) within the host.[10]
-
NOD-like Receptors (NLRs) : Peptidoglycan fragments generated by lysozyme are recognized by cytosolic nucleotide-binding oligomerization domain (NOD)-like receptors, specifically NOD1 and NOD2.[1][3][8] Activation of these receptors triggers downstream signaling cascades, leading to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines and antimicrobial peptides.[8]
-
Toll-like Receptors (TLRs) : The lysis of bacteria by lysozyme enhances the release of other pathogen-associated molecular patterns (PAMPs), such as lipoproteins and bacterial DNA. These PAMPs are recognized by Toll-like receptors, including TLR2 and TLR9, leading to the production of inflammatory cytokines like TNF-α and IL-6.[1] Lysozyme fibrils have also been shown to directly activate TLR2.
Regulation of Inflammatory Responses
Paradoxically, while lysozyme can initiate pro-inflammatory signaling, it is also crucial for the resolution of inflammation, particularly at mucosal sites.[1][2] It can modulate the activity of immune cells like macrophages and neutrophils and has been shown to suppress the production of certain inflammatory cytokines, including TNF-α, IL-1β, and IL-6, independently of its enzymatic activity.[9]
Signaling Pathways Modulated by this compound
Lysozyme's immunomodulatory effects are mediated through the activation of specific intracellular signaling pathways.
TLR2/NF-κB Signaling Pathway
Lysozyme-mediated degradation of bacteria releases components that can activate the TLR2 signaling pathway. This leads to the recruitment of adaptor proteins, activation of downstream kinases, and ultimately the activation of the NF-κB transcription factor, which drives the expression of pro-inflammatory genes.
NOD2 Signaling Pathway
Peptidoglycan fragments generated by lysozyme are internalized and recognized by the cytosolic sensor NOD2, leading to NF-κB activation.
Quantitative Data on this compound Activity
The antimicrobial efficacy of lysozyme can be quantified through various assays, with the Minimum Inhibitory Concentration (MIC) being a key parameter.
| Organism Type | Bacterial Species | Modified Lysozyme | MIC (mg/mL) | Reference |
| Gram-negative | Escherichia coli | Caffeic acid-modified | 0.5 | [11] |
| Gram-negative | Pseudomonas aeruginosa | Caffeic acid-modified | 0.5 | [11] |
| Gram-negative | Escherichia coli | p-coumaric acid-modified | 0.75 | [11] |
| Gram-negative | Pseudomonas aeruginosa | p-coumaric acid-modified | 0.75 | [11] |
| Gram-positive | Staphylococcus aureus | Caffeic acid-modified | 1.25 | [11] |
| Gram-positive | Bacillus subtilis | Caffeic acid-modified | 1.25 | [11] |
| Gram-positive | Staphylococcus aureus | p-coumaric acid-modified | 1.25 | [11] |
| Gram-positive | Bacillus subtilis | p-coumaric acid-modified | 1.25 | [11] |
Experimental Protocols
Turbidimetric Assay for Lysozyme Activity
This assay measures the decrease in turbidity of a bacterial suspension as a result of lysozyme-induced cell lysis.
Materials:
-
Spectrophotometer or microplate reader
-
Lyophilized Micrococcus lysodeikticus cells
-
Potassium phosphate buffer (50 mM, pH 6.24)
-
This compound solution (200-400 units/mL in cold buffer)
-
Cuvettes or microplate
Procedure:
-
Prepare a suspension of Micrococcus lysodeikticus in potassium phosphate buffer to an optical density (OD) of 0.6-0.7 at 450 nm.
-
Equilibrate the bacterial suspension and lysozyme solution to 25°C.
-
Add a defined volume of the lysozyme solution to the bacterial suspension and mix immediately.
-
Measure the decrease in absorbance at 450 nm over a period of 5 minutes, taking readings at regular intervals (e.g., every 30 seconds).[12]
-
Calculate the rate of change in absorbance per minute (ΔA450/min) from the linear portion of the curve.[13]
-
One unit of lysozyme activity is defined as the amount of enzyme that produces a ΔA450 of 0.001 per minute.
Cytokine Production Assay
This protocol outlines the measurement of cytokine production from immune cells stimulated with lysozyme-treated bacteria.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Bacterial culture (e.g., Staphylococcus aureus)
-
This compound solution
-
Cell culture medium and supplements
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
-
96-well cell culture plates
Procedure:
-
Culture macrophages in 96-well plates until they reach the desired confluence.
-
Prepare a suspension of bacteria and treat with this compound for a specified time to induce lysis and release of PAMPs.
-
Add the lysozyme-treated bacterial suspension to the macrophage cultures. Include controls with untreated bacteria and medium alone.
-
Incubate the cells for a period sufficient to allow for cytokine production (e.g., 6-24 hours).
-
Collect the cell culture supernatants.
-
Quantify the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
Clinical Significance and Applications
This compound has been utilized in various clinical applications due to its antimicrobial, anti-inflammatory, and immunomodulatory properties. It has been prescribed for conditions such as chronic sinusitis, to control bleeding during minor surgery, and to aid in the expectoration of phlegm.[4] Additionally, it has been investigated for its potential antiviral effects against viruses such as herpes simplex, and in combination with other treatments for HIV.[4][14] The usual adult dosage for oral administration is 90 mg taken 2-3 times daily.[4]
Conclusion
This compound is a vital effector molecule of the innate immune system with a sophisticated and multifaceted mechanism of action. Its ability to not only directly eliminate pathogens but also to shape the subsequent immune response underscores its importance in host defense. A thorough understanding of its functions and the signaling pathways it modulates is crucial for the development of novel therapeutics that harness the beneficial properties of this natural antimicrobial agent. The experimental protocols provided in this guide offer a framework for researchers to further investigate the diverse roles of this compound in health and disease.
References
- 1. From bacterial killing to immune modulation: Recent insights into the functions of lysozyme | PLOS Pathogens [journals.plos.org]
- 2. From bacterial killing to immune modulation: Recent insights into the functions of lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjpn.org [rjpn.org]
- 4. vinmec.com [vinmec.com]
- 5. The Multifunctional Role of Lysozyme in the Human Body and Immune System - Creative Enzymes [creative-enzymes.com]
- 6. What is Lysozyme Hydrochloride used for? [synapse.patsnap.com]
- 7. What is the mechanism of Lysozyme? [synapse.patsnap.com]
- 8. Recent Insights Into the Prognostic and Therapeutic Applications of Lysozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Lysozyme Mechanism of Action and Its Broad-Spectrum Applications - Creative Enzymes [creative-enzymes.com]
- 11. researchgate.net [researchgate.net]
- 12. ruby.fgcu.edu [ruby.fgcu.edu]
- 13. goldbio.com [goldbio.com]
- 14. Lysozyme – An Underexploited Molecule with High Therapeutic Potential but of Little Interest to the Pharmaceutical Industry [gavinpublishers.com]
The Discovery and Enduring Significance of Lysozyme Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Discovered serendipitously by Sir Alexander Fleming in 1921, lysozyme chloride stands as a pivotal molecule in the history of immunology and enzymology. This technical guide provides an in-depth exploration of the discovery, historical significance, and key experimental methodologies related to lysozyme. It offers a comprehensive overview for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism and role in innate immunity.
The Discovery of Lysozyme: A Fortuitous Observation
The discovery of lysozyme is a classic example of a serendipitous scientific breakthrough. In November 1921, Sir Alexander Fleming, while suffering from a cold, allowed a drop of his nasal mucus to fall onto a culture plate of bacteria.[1] A few weeks later, he observed that the bacteria in the vicinity of the mucus had been dissolved.[1] This unexpected finding prompted him to investigate the antibacterial properties of various bodily fluids.
Fleming continued his research and demonstrated that a substance present in tears, saliva, and egg white possessed potent bacteriolytic activity.[2][3] He named this substance "lysozyme," a combination of the words "lysis" (to dissolve) and "enzyme."[4] His initial findings were published in 1922 in the Proceedings of the Royal Society B, marking the formal introduction of lysozyme to the scientific community.[4][5][6] Although Fleming is more widely recognized for his later discovery of penicillin in 1928, he considered his work on lysozyme to be his finest scientific contribution.[1]
Historical Significance
The discovery of lysozyme held profound historical significance for several reasons:
-
Pioneering the Concept of Innate Immunity: Lysozyme was one of the first demonstrations of a naturally occurring antimicrobial agent within the human body. Its discovery provided crucial early evidence for the existence of an innate immune system, a fundamental concept in immunology that describes the body's first line of defense against pathogens.
-
A Foundation for Enzymology: Lysozyme was the first enzyme to have its three-dimensional structure elucidated by X-ray crystallography, a landmark achievement by David C. Phillips and his team in 1965.[7] This breakthrough not only revealed the intricate atomic structure of an enzyme but also provided the first detailed insight into its mechanism of action, laying the groundwork for the field of structural biology.
-
A Precursor to Antibiotic Research: While not a potent antibiotic against most pathogenic bacteria, Fleming's work on lysozyme fostered his interest in antibacterial agents, which ultimately led to his monumental discovery of penicillin seven years later.[8]
Quantitative Data on Lysozyme
Lysozyme is ubiquitously present in various human bodily fluids, albeit at differing concentrations. Hen egg white is another particularly rich source of this enzyme.
| Biological Source | Lysozyme Concentration (µg/mL) | Reference(s) |
| Human Tears | Varies with age | [9] |
| Human Saliva | 2.2 - 72.9 | [10][11] |
| Human Nasal Mucus | Not specified | [1] |
| Human Milk | 3 - 3000 | [9] |
| (Colostrum: ~370) | [12] | |
| (Transitional Milk: ~270) | [12] | |
| (Mature Milk, days 57-84: ~890) | [12] | |
| (Quantified in 10 mothers: 29 - 96) | [13] | |
| Cervical Mucus | Decreased in chorioamnionitis | [14] |
| Hen Egg White | High concentration | [2] |
Table 1: Concentration of Lysozyme in Various Biological Sources. The concentration of lysozyme can vary significantly depending on the biological fluid, individual health status, and the assay method used.
Experimental Protocols
Fleming's Original Experiment for Lysozyme Discovery (Reconstructed from 1922 Paper)
This protocol is a reconstruction of the qualitative and semi-quantitative methods likely used by Alexander Fleming based on his 1922 publication.
Objective: To demonstrate the bacteriolytic activity of a substance present in human nasal mucus.
Materials:
-
Culture plates with nutrient agar
-
Bacterial culture (Fleming used Micrococcus lysodeikticus, now known as Micrococcus luteus)
-
Human nasal mucus from a subject with a cold
-
Incubator
Methodology:
-
Bacterial Culture Preparation: Aseptically streak a culture of Micrococcus luteus evenly across the surface of a nutrient agar plate to create a bacterial lawn.
-
Application of Nasal Mucus: Using a sterile loop or pipette, carefully place a small drop of nasal mucus onto the center of the inoculated agar plate.
-
Incubation: Incubate the plate at 37°C for 24-48 hours, or until bacterial growth is clearly visible.
-
Observation: Observe the plate for a zone of inhibition around the area where the nasal mucus was applied. A clear zone indicates the lysis of bacterial cells.
-
Further Investigations (as performed by Fleming):
-
Test other bodily fluids (tears, saliva) and substances (egg white) in the same manner to assess their bacteriolytic properties.
-
Perform serial dilutions of the active substance to determine the relative concentration of the lytic agent.
-
Modern Turbidimetric Assay for Lysozyme Activity
This protocol describes a common and quantitative method for measuring lysozyme activity.
Objective: To quantify the enzymatic activity of a lysozyme solution by measuring the rate of lysis of a bacterial cell suspension.
Materials:
-
Spectrophotometer capable of measuring absorbance at 450 nm
-
Cuvettes
-
Lysozyme solution of unknown concentration
-
Bacterial cell suspension (e.g., Micrococcus luteus at a concentration that gives an initial absorbance of 0.6-0.7 at 450 nm)
-
Phosphate buffer (pH 6.2)
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of Micrococcus luteus cells in phosphate buffer.
-
Prepare serial dilutions of a standard lysozyme solution with known activity to generate a standard curve.
-
Dilute the unknown lysozyme sample in phosphate buffer.
-
-
Assay Procedure:
-
Pipette 2.9 mL of the bacterial cell suspension into a cuvette.
-
Place the cuvette in the spectrophotometer and allow it to equilibrate to a constant temperature (e.g., 25°C).
-
Record the initial absorbance at 450 nm (A_initial).
-
Add 0.1 mL of the lysozyme solution (either standard or unknown) to the cuvette and mix quickly.
-
Immediately start recording the absorbance at 450 nm at regular intervals (e.g., every 15 seconds) for a set period (e.g., 5 minutes).
-
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve.
-
Plot the ΔA/min for the standard lysozyme solutions against their known concentrations to create a standard curve.
-
Use the standard curve to determine the concentration of the unknown lysozyme sample based on its ΔA/min.
-
Visualizing Key Processes
The Discovery Workflow of Lysozyme
Caption: A flowchart illustrating the key steps in Alexander Fleming's discovery of lysozyme.
Enzymatic Mechanism of Lysozyme
Caption: The enzymatic action of lysozyme on the peptidoglycan layer of bacterial cell walls.
Lysozyme's Role in Innate Immune Signaling (NOD-like Receptor Pathway)
Caption: Lysozyme-mediated degradation of bacterial peptidoglycan and subsequent activation of the NOD2 signaling pathway in a host cell.
Conclusion
The discovery of this compound by Sir Alexander Fleming was a seminal moment in the history of science. It not only unveiled a key component of our innate immune system but also paved the way for future discoveries in enzymology and antibiotic research. For contemporary researchers and drug development professionals, a thorough understanding of lysozyme's history, mechanism, and biological context remains crucial for the development of novel therapeutics and a deeper appreciation of the intricate host-pathogen interactions that govern health and disease.
References
- 1. Alexander Fleming | Biography, Education, Discovery, Nobel Prize, & Facts | Britannica [britannica.com]
- 2. Alexander Fleming (1881–1955): Discoverer of penicillin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. LYSOZYME - the discovery of the Nobel Prize winner - Lysobact [lysobact.ba]
- 5. Alexander Fleming - Wikipedia [en.wikipedia.org]
- 6. nobelprize.org [nobelprize.org]
- 7. Enzyme - Wikipedia [en.wikipedia.org]
- 8. A Science Odyssey: People and Discoveries: Fleming discovers penicillin [pbs.org]
- 9. Characterization of Bioactive Recombinant Human Lysozyme Expressed in Milk of Cloned Transgenic Cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Factors influencing measurement of human salivary lysozyme in lysoplate and turbidimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Changes in lactoferrin and lysozyme levels in human milk during the first twelve weeks of lactation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Natural Association of Lysozyme and Casein Micelles in Human Milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lysozyme in cervical mucus of patients with chorioamnionitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of Chicken Egg White Lysozyme Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of chicken egg white lysozyme chloride. Lysozyme, sourced from hen egg whites, is a well-characterized enzyme extensively utilized in pharmaceutical and biotechnology industries for its lytic activity against bacterial cell walls. This document collates essential quantitative data, details common experimental protocols, and presents visual workflows to facilitate its application in research and development.
Core Physicochemical Characteristics
Chicken egg white lysozyme is a single polypeptide chain consisting of 129 amino acid residues, cross-linked by four disulfide bridges.[1][2] Its chloride salt form is commonly used due to its stability and solubility in aqueous solutions. The fundamental properties of this enzyme are summarized below.
Table 1: Key Physicochemical Properties of Chicken Egg White this compound
| Property | Value | References |
| Molecular Weight | ~14.3 kDa | [3][4][5] |
| Isoelectric Point (pI) | 10.7 - 11.35 | [1][3] |
| Optimal pH for Lytic Activity | 6.0 - 9.2 | [1][6] |
| Optimal Temperature for Lytic Activity | 50 °C | [6] |
| Extinction Coefficient (ε) at 280 nm | 2.64 (for a 1% solution) | [7] |
Solubility Profile
The solubility of this compound is a critical parameter for its application in various formulations and for crystallization studies. It is influenced by factors such as temperature, pH, and the concentration of salts like sodium chloride.
Table 2: Solubility of Tetragonal Chicken Egg White Lysozyme in Sodium Chloride Solutions
| Temperature (°C) | pH | NaCl Concentration (% w/v) | Solubility (mg/mL) |
| 1.6 - 30.7 | 4.0 - 5.4 | 1 - 7 | Varies; increases with increasing temperature and decreasing salt concentration.[7][8][9] |
Note: The precise solubility is highly dependent on the specific combination of these parameters. For detailed solubility data under specific conditions, refer to the cited literature.
Enzymatic Activity and Stability
Lysozyme catalyzes the hydrolysis of the β-1,4-glycosidic bond between N-acetylmuramic acid and N-acetylglucosamine in the peptidoglycan of bacterial cell walls, leading to cell lysis.[1] Its activity is robust under a range of conditions, though it can be influenced by pH, ionic strength, and the presence of other substances.
-
Optimal Conditions : The optimal pH for lysozyme activity is generally in the range of 6.0 to 9.2.[1][6] The optimal temperature has been reported to be around 50°C.[6]
-
Stability : Lysozyme exhibits high thermal stability, particularly in acidic solutions, where it can withstand heating at 100°C for short durations.[3] Its activity is relatively stable at pH 7 and ionic strengths below 0.10 during prolonged storage.[10] However, activity can be diminished at higher pH (e.g., pH 9) and higher ionic strengths (>0.14).[10]
-
Inhibitors : The enzymatic activity of lysozyme can be inhibited by surface-active agents like sodium dodecyl sulfate (SDS), alcohols, and fatty acids.[1][11]
Experimental Protocols
Accurate characterization of this compound relies on standardized experimental procedures. Below are detailed methodologies for key assays and analytical techniques.
Lysozyme Activity Assay (Turbidimetric Method)
This is the most common method to determine the enzymatic activity of lysozyme.
Principle : The lytic activity of lysozyme on a suspension of Micrococcus lysodeikticus cells results in a decrease in turbidity, which is measured as a change in absorbance over time using a spectrophotometer.[11][12][13]
Reagents :
-
Buffer : 50 mM Potassium Phosphate Buffer, pH 6.24 at 25°C.[14]
-
Substrate Suspension : A suspension of 0.15 mg/mL lyophilized Micrococcus lysodeikticus cells in the buffer. The absorbance at 450 nm should be between 0.6 and 0.7.[14]
-
Enzyme Solution : A solution of lysozyme in cold buffer, diluted to a concentration that produces a linear decrease in absorbance of 0.015-0.040 ΔA₄₅₀/minute.[15]
Procedure :
-
Set a spectrophotometer to 450 nm and equilibrate the cell holder to 25°C.[11][15]
-
Pipette 2.5 mL of the substrate suspension into a cuvette and incubate for 4-5 minutes to allow for temperature equilibration.[11][14]
-
To initiate the reaction, add 0.1 mL of the diluted enzyme solution to the cuvette, mix immediately by inversion, and start recording the absorbance at 450 nm.[11][14]
-
Record the decrease in absorbance for at least 5 minutes, ensuring to capture the initial linear portion of the curve.[14][15]
-
Calculate the rate of change in absorbance per minute (ΔA₄₅₀/min).
Unit Definition : One unit of lysozyme is defined as the amount of enzyme that causes a decrease in absorbance of 0.001 per minute at pH 6.24 and 25°C.[2][14]
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is used to determine the purity and apparent molecular weight of lysozyme.
Principle : Proteins are denatured and coated with the anionic detergent SDS, which imparts a uniform negative charge. The proteins are then separated by electrophoresis through a polyacrylamide gel matrix based on their molecular weight.
Protocol Outline :
-
Sample Preparation : Mix the lysozyme sample with a sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT). Heat the sample at 95-100°C for 5 minutes to ensure complete denaturation and reduction.[16][17]
-
Gel Electrophoresis : Load the prepared sample and molecular weight markers onto a polyacrylamide gel (typically 12-15%). Apply an electric field to separate the proteins.
-
Staining : After electrophoresis, visualize the protein bands by staining the gel with a dye such as Coomassie Brilliant Blue or a silver stain.[18]
-
Analysis : Determine the purity of the lysozyme by the presence of a single major band and estimate its molecular weight by comparing its migration to that of the molecular weight standards. A single band should be observed at approximately 14.3 kDa.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the purification and analysis of lysozyme.
-
Reverse-Phase HPLC (RP-HPLC) : This is a common method for assessing the purity of lysozyme.[19][20]
-
Principle : Lysozyme is separated based on its hydrophobic interactions with a nonpolar stationary phase. A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing an ion-pairing agent (e.g., trifluoroacetic acid) is used to elute the protein.[12][19]
-
Typical Conditions : A C8 or C18 column is often used with a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid. Detection is typically performed by monitoring UV absorbance at 280 nm.[19]
-
-
Size-Exclusion Chromatography (SEC) : SEC is used to analyze protein aggregation and for purification based on size.[21][22]
-
Principle : Molecules are separated based on their hydrodynamic radius as they pass through a column packed with porous beads. Larger molecules elute first, while smaller molecules that can enter the pores elute later.
-
Application : SEC can be used to refold denatured lysozyme and to study its self-association and aggregation tendencies.[21][22][23]
-
-
Ion-Exchange Chromatography (IEX) : Due to its high isoelectric point, cation-exchange chromatography is a very effective method for purifying lysozyme from egg white.[24][25][26]
-
Principle : At a pH below its pI, lysozyme is positively charged and will bind to a negatively charged cation-exchange resin. Other egg white proteins, which are mostly anionic at neutral pH, will not bind and can be washed away. Lysozyme is then eluted by increasing the salt concentration or pH.
-
Visualizing Methodologies
Graphical representations of experimental workflows can aid in understanding the logical sequence of steps.
Caption: A typical workflow for the purification and characterization of chicken egg white lysozyme.
Caption: Workflow for the turbidimetric assay of lysozyme activity.
Caption: Simplified signaling pathway of lysozyme's enzymatic action on bacterial cell walls.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Functional Properties and Extraction Techniques of Chicken Egg White Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysozyme from chicken egg white, 12650-88-3, Sigma-Aldrich [sigmaaldrich.com]
- 5. NB-64-20845-1g | Lysozyme from chicken egg white [12650-88-3] Clinisciences [clinisciences.com]
- 6. Purification and characterization of lysozyme from Chinese Lueyang black-bone Silky fowl egg white - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- 10. Stability of Egg White Lysozyme in Combination with Other Antimicrobial Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wcmo.edu [wcmo.edu]
- 12. Turbidimetric and HPLC assays for the determination of formulated lysozyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. goldbio.com [goldbio.com]
- 14. Enzymatic Assay of Lysozyme (EC 3.2.1.17) [sigmaaldrich.com]
- 15. Lysozyme - Assay | Worthington Biochemical [worthington-biochem.com]
- 16. neb.com [neb.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. ruby.fgcu.edu [ruby.fgcu.edu]
- 19. Establishment of a HPLC Method of Purity for Lysozyme [journal11.magtechjournal.com]
- 20. tsijournals.com [tsijournals.com]
- 21. Lysozyme refolding at high concentration by dilution and size-exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ntrs.nasa.gov [ntrs.nasa.gov]
- 23. researchgate.net [researchgate.net]
- 24. Purification process for the preparation and characterizations of hen egg white ovalbumin, lysozyme, ovotransferrin, and ovomucoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Purification and Characterization of Recombinant Human Lysozyme from Eggs of Transgenic Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 26. [Separation and purification of lysozyme from egg white by high performance cation-exchange chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
lysozyme chloride CAS number and chemical structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of lysozyme chloride, covering its fundamental chemical properties, mechanism of action, and practical applications in research and development.
Core Chemical Identification
This compound is the hydrochloride salt of lysozyme, a naturally occurring enzyme.
| Identifier | Value |
| CAS Number | 9066-59-5[1][2][3][4][5] |
| Synonyms | Lysozyme hydrochloride, Muramidase hydrochloride[2][3] |
Chemical Structure
Lysozyme is a single polypeptide chain enzyme, typically consisting of 129 amino acids[6][7][8][9]. Its structure is globular and compact, characterized by a deep active site cleft that binds to its substrate. The three-dimensional crystallographic structures of lysozyme have been extensively studied and are available in the Protein Data Bank (PDB) under various accession codes, including 4B4I, 5MJJ, 5K2R, and 8GMV[6][7][8][9]. The enzyme's structure is crucial for its catalytic activity, which involves the hydrolysis of peptidoglycan, a major component of bacterial cell walls[10].
Quantitative Data
Physicochemical and Biochemical Properties
| Property | Value |
| Molecular Weight | Approximately 14.4 kDa[11] |
| Isoelectric Point (pI) | 10.5 - 11.35[10][11] |
| Optimal pH Range | 6.0 - 7.0[12] |
| Optimal Temperature | Up to 60°C[12] |
| Stability | Stable in acidic solutions (pH 4-5) for several weeks when refrigerated. Dry powder is stable for years at 2-8°C[12]. |
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
The following table summarizes the minimum inhibitory concentrations (MIC) of natural and chemically modified lysozyme against various bacteria.
| Organism | Lysozyme Type | MIC (mg/mL) |
| Escherichia coli | Natural | 1.50 |
| Caffeic acid modified | 0.50 | |
| p-coumaric acid modified | 0.75 | |
| Pseudomonas aeruginosa | Natural | 1.50 |
| Caffeic acid modified | 0.50 | |
| p-coumaric acid modified | 0.75 | |
| Staphylococcus aureus | Natural | 0.75 |
| Caffeic acid modified | > 1.00 | |
| p-coumaric acid modified | > 1.00 | |
| Bacillus subtilis | Natural | 0.75 |
| Caffeic acid modified | > 1.00 | |
| p-coumaric acid modified | > 1.00 | |
| Staphylococcus aureus ATCC 25923 | Isolate (native) | 6 |
| Heat-modified (60°C, 75°C, 90°C) | 3 | |
| Bacillus cereus ATCC 10876 | Isolate (native) | 6 |
| Heat-modified (90°C) | 3 | |
| Escherichia coli ATCC 25922 | Isolate (native) | > 6 |
| Heat-modified (60°C, 75°C, 90°C) | 6 | |
| Salmonella Typhimurium ATCC 14028 | Isolate (native) | > 6 |
| Heat-modified (60°C, 75°C, 90°C) | 6 |
Experimental Protocols
Lysozyme Activity Assay (Turbidimetric Method)
This protocol is a standard method for determining the enzymatic activity of lysozyme by measuring the rate of lysis of Micrococcus lysodeikticus cells.
Materials:
-
0.1 M Potassium phosphate buffer, pH 7.0
-
Micrococcus lysodeikticus cells (lyophilized)
-
Lysozyme sample
-
Spectrophotometer set to 450 nm and 25°C
Procedure:
-
Substrate Preparation: Prepare a suspension of Micrococcus lysodeikticus cells at a concentration of 9 mg in 25 ml of 0.1 M potassium phosphate buffer, pH 7.0[3]. The absorbance at 450 nm should be between 0.6 and 0.7[1].
-
Enzyme Preparation: Dissolve the lysozyme sample in cold reagent-grade water to a concentration of 1 mg/ml. Just before the assay, dilute the stock solution to a concentration of 150-500 units/ml[3].
-
Assay: a. Pipette 2.9 ml of the Micrococcus lysodeikticus cell suspension into a cuvette and incubate at 25°C for 4-5 minutes to allow for temperature equilibration[3]. b. Add 0.1 ml of the diluted lysozyme solution to the cuvette and mix by inversion[1][3]. c. Immediately record the decrease in absorbance at 450 nm for 5 minutes.
-
Calculation: Determine the change in absorbance per minute (ΔA450/min) from the initial linear portion of the curve. One unit of lysozyme activity is defined as a decrease in turbidity of 0.001 per minute[3].
Bacterial Cell Lysis Protocol for Protein Extraction
This protocol outlines the use of lysozyme for the gentle lysis of E. coli cells to extract intracellular proteins.
Materials:
-
E. coli cell pellet
-
Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 100 mM NaCl
-
Lysozyme solution (10 mg/ml in 10 mM Tris-HCl, pH 8.0, freshly prepared)
-
DNase I (optional)
-
Protease inhibitors
Procedure:
-
Cell Resuspension: Resuspend the pelleted E. coli cells in ice-cold Lysis Buffer. Add protease inhibitors to the buffer to prevent protein degradation.
-
Lysozyme Treatment: Add the freshly prepared lysozyme solution to the cell suspension. The final concentration of lysozyme can be optimized, but a common starting point is 1 mg/ml.
-
Incubation: Incubate the mixture on ice for 30 minutes with occasional gentle mixing.
-
(Optional) DNase Treatment: If the lysate becomes viscous due to the release of DNA, add DNase I to a final concentration of 5-10 µg/ml and incubate on ice for an additional 10-15 minutes.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15-20 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins.
Signaling Pathways and Mechanisms of Action
Bactericidal Mechanism
Lysozyme's primary bactericidal activity is through its enzymatic degradation of the peptidoglycan layer of bacterial cell walls, particularly in Gram-positive bacteria[10]. This action compromises the structural integrity of the cell wall, leading to osmotic lysis and cell death.
Caption: Bactericidal mechanism of this compound.
Innate Immune System Activation
The degradation of peptidoglycan by lysozyme releases muropeptides, which are recognized by pattern recognition receptors (PRRs) of the innate immune system, such as NOD1 and NOD2. This recognition triggers downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines and other immune responses.
Caption: Lysozyme-mediated activation of innate immunity.
Anti-inflammatory Signaling
Beyond its bactericidal role, lysozyme exhibits anti-inflammatory properties. It can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6. One of the proposed mechanisms is the inhibition of the c-Jun N-terminal kinase (JNK) pathway, a key component of the MAPK signaling cascade that is involved in the inflammatory response[15][16].
Caption: Anti-inflammatory action of this compound.
Experimental Workflow: Lysozyme Activity Assay
The following diagram illustrates the logical flow of a typical turbidimetric lysozyme activity assay.
References
- 1. 溶菌酶的酶学测定(EC 3.2.1.17) [sigmaaldrich.com]
- 2. goldbio.com [goldbio.com]
- 3. Lysozyme - Assay | Worthington Biochemical [worthington-biochem.com]
- 4. ruby.fgcu.edu [ruby.fgcu.edu]
- 5. researchgate.net [researchgate.net]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. Lysozyme - Wikipedia [en.wikipedia.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. hamptonresearch.com [hamptonresearch.com]
- 13. Study on Antibacterial Activity and Structure of Chemically Modified Lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scitepress.org [scitepress.org]
- 15. mdpi.com [mdpi.com]
- 16. Anti-inflammatory effect of lysozyme from hen egg white on mouse peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]
biological role of lysozyme chloride in tears and saliva
An In-depth Technical Guide on the Biological Role of Lysozyme Chloride in Tears and Saliva
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, an essential component of the innate immune system, is a cationic glycoside hydrolase abundant in mucosal secretions such as tears and saliva.[1][2] Its primary and most well-understood biological role is its antimicrobial activity, executed through both enzymatic and non-enzymatic mechanisms.[3][4] Enzymatically, it catalyzes the hydrolysis of β-(1-4)-glycosidic bonds in the peptidoglycan layer of bacterial cell walls, leading to osmotic lysis, particularly in Gram-positive bacteria.[1][4][5] Non-enzymatic bactericidal action is also attributed to its cationic nature, which can disrupt bacterial membrane integrity.[3][6] Beyond direct microbial killing, lysozyme functions as an immunomodulator, where its degradation of bacteria releases pathogen-associated molecular patterns (PAMPs) that trigger host immune responses.[3] This whitepaper provides a comprehensive overview of the multifaceted roles of lysozyme in tears and saliva, details key quantitative data, outlines established experimental protocols for its study, and visualizes its mechanisms of action and related cellular pathways.
Introduction
First discovered by Alexander Fleming, lysozyme (EC 3.2.1.17), or muramidase, is a cornerstone of innate immunity at mucosal surfaces.[7] In humans, this ~14.3 kDa protein is encoded by the LYZ gene and is particularly concentrated in tears, saliva, and mucus.[7] Secreted by the lacrimal glands in the eye and salivary glands in the oral cavity, it provides a critical first line of defense against invading pathogens.[7][8][9] Its stability over a range of pH (6-9) and thermal stability contribute to its effectiveness in these dynamic environments. This guide delves into the technical aspects of this compound's function, quantification, and experimental analysis, providing a resource for researchers in immunology and drug development.
Core Biological Roles of Lysozyme
Lysozyme's function is multifaceted, encompassing direct antimicrobial action and modulation of the host immune response.
Enzymatic Mechanism of Action: Peptidoglycan Hydrolysis
The canonical function of lysozyme is its muramidase activity. It acts as a glycoside hydrolase, specifically targeting the β-(1-4)-glycosidic bond between N-acetylmuramic acid (NAM) and N-acetyl-D-glucosamine (NAG), the repeating disaccharide units that form the backbone of peptidoglycan.[1][5][10] Peptidoglycan is an essential structural component of the bacterial cell wall, providing rigidity and protection against osmotic stress.[4]
The enzymatic cleavage of this bond compromises the structural integrity of the cell wall, leading to the loss of shape and inability to withstand internal turgor pressure, ultimately resulting in bacterial cell lysis and death.[4] This mechanism is most effective against Gram-positive bacteria, which have a thick, exposed peptidoglycan layer.[4][11] Gram-negative bacteria are generally more resistant due to their outer membrane, which contains lipopolysaccharides (LPS) that hinder lysozyme's access to the thinner peptidoglycan layer beneath it.[4]
Non-Enzymatic Antimicrobial Activity
Increasing evidence highlights lysozyme's ability to kill microbes independently of its catalytic activity.[3][4] This non-enzymatic action stems from its highly cationic nature.[3]
-
Membrane Disruption: Cationic regions of the lysozyme molecule can interact with negatively charged components of bacterial membranes, such as teichoic acids in Gram-positive bacteria or the outer membrane of Gram-negative bacteria. This interaction can lead to membrane depolarization, pore formation, and leakage of cellular contents.[11]
-
Agglutination: Lysozyme can bind to microbial surfaces, causing bacteria to aggregate or agglutinate. This action may facilitate their clearance by other components of the immune system, such as phagocytes.[11]
-
Inhibition of Biofilm Formation: In the oral cavity, lysozyme can inhibit the formation of biofilms by certain bacteria, such as Candida albicans, at low concentrations.[1]
Notably, even heat-denatured lysozyme, which has lost its enzymatic function, can retain or even enhance its bactericidal activity against certain bacteria, underscoring the importance of this non-catalytic mechanism.[4]
Role in Innate Immunity and Immunomodulation
Beyond its direct antimicrobial effects, lysozyme is a key modulator of the host immune response.[3]
-
Release of PAMPs: By breaking down bacterial cell walls, lysozyme releases soluble fragments of peptidoglycan (muropeptides).[11] These fragments act as Pathogen-Associated Molecular Patterns (PAMPs).
-
Activation of Pattern Recognition Receptors (PRRs): Host immune cells, such as macrophages and epithelial cells, recognize these PAMPs using Pattern Recognition Receptors (PRRs) like Toll-like receptor 2 (TLR2) and NOD-like receptors (NLRs).
-
Initiation of Inflammatory Cascade: This recognition event triggers downstream signaling cascades, leading to the activation of transcription factors like NF-κB. This, in turn, results in the production and release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines, which recruit other immune cells to the site of infection.[3]
Paradoxically, while it can initiate inflammation, lysozyme is also important for the resolution of inflammation at mucosal sites, highlighting its complex regulatory role.[3]
Quantitative Data: Lysozyme in Tears and Saliva
The concentration of lysozyme in tears and saliva can vary based on age, health status, and collection method (stimulated vs. unstimulated saliva).
Table 1: Concentration of Lysozyme in Human Tears
| Age Group | Mean Lysozyme Concentration (mg/mL) | Method | Source(s) |
|---|---|---|---|
| Children | ~1.7 | Radial Diffusion Assay | [8][12] |
| Young Adults | ~1.95 | Radial Diffusion Assay | [8][12] |
| Adults (up to 60 years) | ~2.13 | Radial Diffusion Assay | [8][12] |
| Adults (10-60 years) | 1.57 (Logarithmic Mean) | Immunoturbidimetric | [13] |
| Elderly (>60 years) | ~1.76 | Radial Diffusion Assay | [8][12] |
| Elderly (>60 years) | 0.65 - 2.90 (Reference Range) | Immunoturbidimetric |[13] |
Note: Lysozyme concentration in tears constitutes 20-40% of the total protein content.[9][14] Levels tend to increase with age up to about 40-45 years and then decline.[15]
Table 2: Concentration of Lysozyme in Human Saliva
| Saliva Type | Mean Lysozyme Concentration (µg/mL) | Method | Notes | Source(s) |
|---|---|---|---|---|
| Centrifuged Saliva | 2.2 | Turbidimetric Assay | Baseline measurement | [7] |
| Centrifuged Saliva | 5.9 | Lysoplate Assay | Baseline measurement | [7] |
| Salt-Treated, Centrifuged | 17.3 | Turbidimetric Assay | Salt addition increases activity | [7] |
| Salt-Treated, Centrifuged | 72.9 | Lysoplate Assay | Salt addition increases activity | [7] |
| HIV-positive patients | 35.08 | Radial Immunodiffusion | Higher than controls | [16] |
| Healthy Controls | 21.3 | Radial Immunodiffusion | |[16] |
Note: Saliva contains inhibitors and lysozyme can bind to other components, affecting measured activity. Sample preparation, such as the addition of salts, can significantly increase the detectable concentration.[7]
Key Experimental Protocols
Standardized methodologies are crucial for the accurate quantification and characterization of lysozyme.
Protocol 1: Turbidimetric Assay for Lysozyme Activity
This assay measures the rate of lysis of a suspension of lysozyme-sensitive bacteria, typically Micrococcus lysodeikticus (also known as Micrococcus luteus), by monitoring the decrease in turbidity (optical density) over time.[4]
Materials:
-
Spectrophotometer or 96-well plate reader capable of kinetic readings at 450 nm.
-
Lyophilized Micrococcus lysodeikticus cells (e.g., Sigma-Aldrich M3770).
-
Potassium Phosphate Buffer (50-66 mM, pH 6.2).
-
Lysozyme standard (e.g., Hen Egg White Lysozyme - HEWL).
-
Test samples (e.g., saliva supernatant, purified tear proteins).
-
Cuvettes or flat-bottomed 96-well plates.
Procedure:
-
Preparation of Substrate Suspension: Prepare a 0.15-0.3 mg/mL suspension of M. lysodeikticus in Potassium Phosphate Buffer. Vortex vigorously to ensure uniform suspension. The initial absorbance at 450 nm (A450) should be between 0.6 and 0.7.
-
Standard Curve Preparation: Prepare a series of dilutions of a known lysozyme standard in the assay buffer.
-
Assay Setup (96-well plate format):
-
Kinetic Measurement: Immediately place the plate in the reader, which has been pre-set to 25°C or 37°C.[2] Measure the decrease in A450 every 30-60 seconds for 5-10 minutes.[17]
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA450/min) for the maximum linear portion of the curve for each well.
-
Subtract the rate of the blank from the rates of the standards and samples.
-
Plot a standard curve of ΔA450/min versus lysozyme concentration.
-
Determine the lysozyme activity in the unknown samples by interpolating their ΔA450/min values from the standard curve. One unit is often defined as a decrease in A450 of 0.001 per minute.
-
Protocol 2: Radial Immunodiffusion (RID) for Lysozyme Quantification
The RID technique, or Mancini method, quantifies an antigen (lysozyme) by measuring the diameter of the precipitin ring formed when it diffuses through an agarose gel containing a uniform concentration of its corresponding antibody.[19]
Materials:
-
Agarose.
-
Assay Buffer (e.g., PBS).
-
Antiserum to human lysozyme.
-
Glass plates or pre-made RID plates.
-
Gel punch.
-
Lysozyme standard of known concentration.
-
Test samples.
-
Moist chamber.
Procedure:
-
Gel Preparation:
-
Well Preparation: Cut uniform, circular wells into the solidified agarose gel using a gel punch.[20]
-
Sample Loading:
-
Incubation: Place the plate in a moist chamber and incubate at room temperature or 37°C for 24-48 hours to allow for diffusion and precipitin ring formation.[9][20]
-
Measurement and Analysis:
-
Measure the diameter of the precipitin ring for each well.
-
Plot a standard curve of the ring diameter squared (d²) versus the concentration of the lysozyme standards.
-
Determine the concentration of lysozyme in the test samples by interpolating their d² values on the standard curve.[19]
-
Molecular Interactions and Signaling Pathways
Lysozyme does not act in isolation. Its function is often synergistic with other antimicrobial proteins present in tears and saliva, such as lactoferrin and secretory IgA.[22] For instance, lactoferrin can chelate iron, which is essential for bacterial growth, and also disrupt the outer membrane of Gram-negative bacteria, potentially increasing their susceptibility to lysozyme.
The immunomodulatory role of lysozyme is critical for initiating a localized inflammatory response to clear infections. The degradation of bacterial peptidoglycan provides the molecular signals that are recognized by the host's innate immune system.
Applications in Research and Drug Development
The robust antimicrobial and immunomodulatory properties of this compound make it a subject of significant interest in research and development.
-
Biomarker of Disease: Altered levels of lysozyme in tears and saliva are associated with various conditions. For example, decreased tear lysozyme is a diagnostic marker for Sjögren's syndrome, reflecting lacrimal gland destruction.[23][24]
-
Alternative to Antibiotics: With the rise of antibiotic resistance, lysozyme is being explored as a natural antimicrobial agent in pharmaceuticals and food preservation.[1][4] Modifications to lysozyme to enhance its activity against Gram-negative bacteria are an active area of research.
-
Drug Delivery: The cationic nature of lysozyme allows it to be used as a carrier for other drugs, potentially for targeted delivery.[25]
-
Anti-inflammatory and Anti-cancer Research: Emerging studies are investigating the anti-inflammatory and even anti-cancer activities of lysozyme, potentially linked to its immunomodulatory functions.[25][26]
Conclusion
This compound is far more than a simple bacteriolytic enzyme. It is a sophisticated and integral component of the mucosal innate immune system in tears and saliva. Its dual-action antimicrobial capabilities—both enzymatic and non-enzymatic—provide broad protection against potential pathogens. Furthermore, its role as a sentinel molecule that initiates inflammatory signaling upon bacterial degradation highlights its central function in orchestrating local immune responses. A thorough understanding of its quantitative presence, functional activity, and molecular interactions, facilitated by the robust experimental protocols detailed herein, is essential for leveraging its potential in diagnostics, therapeutics, and drug development.
References
- 1. Simple and rapid procedure for the selective removal of lysozyme from human saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of lysozyme activity by a fluorescence technique in comparison with the classical turbidity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ELABORATION OF A METHOD OF LYSOZYME PURIFICATION FROM HUMAN SALIVA | Semantic Scholar [semanticscholar.org]
- 4. goldbio.com [goldbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Gene Expression in Human Accessory Lacrimal Glands of Wolfring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors influencing measurement of human salivary lysozyme in lysoplate and turbidimetric assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kjcls.org [kjcls.org]
- 9. iitg.ac.in [iitg.ac.in]
- 10. Quantitative tear lysozyme assay in units of activity per microlitre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simple and rapid procedure for the selective removal of lysozyme from human saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ruby.fgcu.edu [ruby.fgcu.edu]
- 13. Lysozyme concentration in tears--assessment of reference values in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Biological variations of lysozyme concentration in the tear fluids of healthy persons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lysozyme distribution in human lacrimal glands and other ocular adnexa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tiarisbiosciences.com [tiarisbiosciences.com]
- 18. An improved 96-well turbidity assay for T4 lysozyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. microbenotes.com [microbenotes.com]
- 20. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 21. bioted.es [bioted.es]
- 22. Frontiers | Tear Lactoferrin and Lysozyme as Clinically Relevant Biomarkers of Mucosal Immune Competence [frontiersin.org]
- 23. Tear lysozyme activity in frozen Schirmer strips and salivary gland biopsy as parameters of lacrimal gland function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Innate immunity: A new way out for lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Lysozyme Chloride: Enzymatic Activity and Substrate Specificity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysozyme chloride, also known as muramidase, is a glycoside hydrolase that plays a crucial role in the innate immune system of a wide range of organisms.[1][2][3] It functions by catalyzing the hydrolysis of specific glycosidic bonds within the peptidoglycan layer of bacterial cell walls, leading to cell lysis and death.[1][4][5] This enzymatic activity also extends to the hydrolysis of chitin, a structural polysaccharide found in fungi and the exoskeletons of arthropods.[6][7] This guide provides a comprehensive overview of the enzymatic activity and substrate specificity of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key processes to aid researchers and professionals in drug development and related fields.
Enzymatic Activity
The enzymatic activity of lysozyme is influenced by several factors, including pH, ionic strength, and temperature. The optimal conditions for lysozyme activity can vary depending on the substrate and the specific type of lysozyme (e.g., hen egg white lysozyme, human lysozyme).[8][9]
Quantitative Data on Enzymatic Activity
The following tables summarize key quantitative parameters related to the enzymatic activity of this compound.
| Parameter | Value | Substrate/Conditions | Source |
| Optimal pH | 6.0 - 9.0 | Broad range for general activity.[10] | Sigma-Aldrich |
| 6.2 | Maximal activity over a wider range of ionic strengths (0.02–0.100 M).[10] | Sigma-Aldrich | |
| 9.2 | Maximal activity over a narrower range of ionic strengths (0.01–0.06 M).[10] | Jensen and Kleppe, 1972[9] | |
| 6.6 | Optimal for visible lysis of Micrococcus lysodeikticus.[11] | Smolelis and Hartsell, 1952 | |
| Michaelis-Menten Constant (Km) | 45 µg/ml | Partially deacetylated chitin.[6] | Aiba, 1992 |
| 4.8 mM | Micrococcus lysodeikticus cell wall (free lysozyme).[12] | Al-Adhami et al., 2017 | |
| 5.6 mM | Micrococcus lysodeikticus cell wall (conjugated lysozyme).[12] | Al-Adhami et al., 2017 | |
| Turnover Number (kcat) | Data not consistently available in initial search results | ||
| Specific Activity | ≥40,000 units/mg protein | One unit produces a change in A450 of 0.001 per minute at pH 6.24 and 25 °C with Micrococcus lysodeikticus suspension.[10] | Sigma-Aldrich |
Table 1: Key Enzymatic Parameters of this compound.
| Condition | Effect on Activity | Details | Source |
| Ionic Strength | Activity is dependent on ionic strength.[13][14] | At pH 6.2, maximal activity is observed at ionic strengths of 0.02–0.100 M. At pH 9.2, the optimal range is 0.01–0.06 M.[10] | Sigma-Aldrich, Davies et al., 1969 |
| Temperature | Activity is temperature-dependent. | Most assays are performed at 25 °C or 37 °C.[15][16][17] Heat treatment can lead to denaturation and loss of lytic activity.[17][18] | Various |
| Inhibitors | Can be inhibited by various compounds. | Indole derivatives, imidazole, and surface-active agents like sodium dodecyl sulfate can inhibit lysozyme activity.[10] | Sigma-Aldrich |
Table 2: Influence of Environmental Factors on Lysozyme Activity.
Substrate Specificity
This compound exhibits a defined substrate specificity, primarily targeting polysaccharides with alternating N-acetylated sugar residues.
Primary Substrates
-
Peptidoglycan : The main substrate in bacterial cell walls. Lysozyme specifically hydrolyzes the β-(1→4) glycosidic bond between N-acetylmuramic acid (NAM) and N-acetyl-D-glucosamine (NAG).[1][19][20] This action is most effective against Gram-positive bacteria, which have a thick, exposed peptidoglycan layer.[2][21] Gram-negative bacteria are less susceptible due to their outer membrane, which shields the peptidoglycan layer.[5][21]
-
Chitin : A linear polymer of β-(1→4) linked N-acetylglucosamine (NAG) residues.[6][7] Lysozyme can hydrolyze chitin, although it is generally less effective than dedicated chitinases.[7] The enzyme can also act on partially deacetylated chitin (chitosan).[6][22]
Factors Influencing Substrate Recognition and Lysis
The efficiency of lysozyme-mediated lysis can be influenced by modifications to the peptidoglycan structure. For example, O-acetylation of NAM or N-deacetylation of NAG can confer resistance to lysozyme.[5] Different lysozymes (e.g., from hen egg white versus bacteriophages) can exhibit varying specificities for peptidoglycan from different bacterial species.[23][24]
Experimental Protocols
The most common method for determining lysozyme activity is the turbidimetric assay. This assay measures the decrease in turbidity of a bacterial suspension as the cell walls are lysed by the enzyme.[4][21]
Turbidimetric Assay for Lysozyme Activity
Principle: This assay is based on the principle that the lysis of bacterial cells by lysozyme leads to a decrease in the turbidity of the bacterial suspension.[4] The rate of decrease in absorbance, measured by a spectrophotometer, is proportional to the enzymatic activity.[21] A common substrate for this assay is a suspension of Micrococcus lysodeikticus (also known as Micrococcus luteus), a Gram-positive bacterium highly susceptible to lysozyme.[4][21]
Materials:
-
This compound sample
-
Micrococcus lysodeikticus lyophilized cells (e.g., ATCC No. 4698)[15]
-
Potassium phosphate buffer (50 mM, pH 6.24 at 25 °C)[15]
-
Spectrophotometer with temperature control
-
Cuvettes
Procedure:
-
Preparation of Reagents:
-
Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 6.24 at 25 °C.[15]
-
Substrate Suspension: Prepare a suspension of Micrococcus lysodeikticus cells in the buffer to an initial absorbance (A450) of 0.6-0.7.[15]
-
Enzyme Solution: Immediately before use, dissolve the this compound in cold buffer to a concentration of 200-400 units/mL.[15]
-
-
Assay:
-
Pipette 2.5 mL of the substrate suspension into a cuvette and equilibrate to 25 °C in the spectrophotometer.[15]
-
To initiate the reaction, add 0.1 mL of the enzyme solution to the cuvette and immediately mix by inversion.[15][16]
-
For the blank, add 0.1 mL of buffer instead of the enzyme solution.[15]
-
Record the decrease in absorbance at 450 nm for 5 minutes, taking readings at regular intervals (e.g., every 15 or 30 seconds).[15][16]
-
-
Calculation of Activity:
-
Determine the maximum linear rate of decrease in absorbance per minute (ΔA450/min).
-
One unit of lysozyme activity is defined as the amount of enzyme that produces a ΔA450 of 0.001 per minute under the specified conditions.[10][15]
-
The activity in units/mL of the enzyme solution can be calculated using the following formula:
where 0.1 is the volume of the enzyme solution in mL.
-
Visualizations
Enzymatic Mechanism of Lysozyme
The following diagram illustrates the catalytic mechanism of lysozyme on a peptidoglycan substrate.
Caption: Catalytic mechanism of lysozyme on a peptidoglycan substrate.
Experimental Workflow for Turbidimetric Assay
The diagram below outlines the general workflow for measuring lysozyme activity using the turbidimetric assay.
Caption: Workflow for the turbidimetric lysozyme activity assay.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Lysozymes: characteristics, mechanism of action and technological applications on the control of pathogenic microorganisms [scielo.org.mx]
- 4. seasonbiology.com [seasonbiology.com]
- 5. Lysozyme and Its Application as Antibacterial Agent in Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysozyme degradation of partially deacetylated chitin, its films and hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lysozyme - Wikipedia [en.wikipedia.org]
- 8. Optimizing Chitin Depolymerization by Lysozyme to Long-Chain Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. journals.asm.org [journals.asm.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. The dependence of lysozyme activity on pH and ionic strength. | Semantic Scholar [semanticscholar.org]
- 14. The dependence of lysozyme activity on pH and ionic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 溶菌酶的酶学测定(EC 3.2.1.17) [sigmaaldrich.com]
- 16. wcmo.edu [wcmo.edu]
- 17. mdpi.com [mdpi.com]
- 18. Antibacterial activity of hen egg white lysozyme modified by heat and enzymatic treatments against oenological lactic acid bacteria and acetic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Lysozyme Mechanism of Action and Its Broad-Spectrum Applications - Creative Enzymes [creative-enzymes.com]
- 20. Hen Egg White Lysozyme: Overview of Function and Structure [biosci.mcdb.ucsb.edu]
- 21. goldbio.com [goldbio.com]
- 22. The Action of Lysozyme on Partially Deacetylated Chitin | Scilit [scilit.com]
- 23. Cell wall substrate specificity of six different lysozymes and lysozyme inhibitory activity of bacterial extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Unveiling the Shield: A Technical Guide to the Antiviral Activity of Lysozyme Chloride Against Enveloped Viruses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysozyme chloride, a naturally occurring enzyme renowned for its antibacterial properties, is increasingly being investigated for its potent antiviral activity, particularly against enveloped viruses. This technical guide provides an in-depth analysis of the current understanding of this compound's efficacy in neutralizing these pathogens. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying mechanisms, this document serves as a comprehensive resource for professionals engaged in antiviral research and development. The antiviral action of lysozyme is often independent of its well-known muramidase activity and can be significantly enhanced through modifications such as heat denaturation.[1][2] Its cationic nature facilitates interactions with viral components, leading to the disruption of the viral life cycle.
Quantitative Assessment of Antiviral Efficacy
The antiviral activity of this compound has been quantified against a range of enveloped viruses. The following tables summarize the key findings from various studies, offering a comparative overview of its potency.
Table 1: Inhibition of Viral Replication by this compound
| Virus | Lysozyme Type | Concentration | Inhibition of Viral Replication (%) | Cell Line | Reference |
| SARS-CoV-2 | Heat-treated Lysozyme HCl | 0.50 mg/mL | 27% | Vero | [3] |
| SARS-CoV-2 | Heat-treated Lysozyme HCl | 0.75 mg/mL | 48% | Vero | [3] |
| SARS-CoV-2 | Heat-treated Lysozyme HCl | 1.00 mg/mL | 86% | Vero | [3] |
| Bovine Viral Diarrhea Virus (BVDV) | Chicken Egg Lysozyme | 0.312 - 40 mg/mL | Dependent on incubation period | - | [1] |
Table 2: IC₅₀ Values of this compound Against Enveloped Viruses
| Virus | Lysozyme Type | IC₅₀ | Cell Line | Reference |
| Herpes Simplex Virus (HSV) | Modified Lysozyme | 6 mg/mL | - | [1][4] |
| Avian Influenza (H5N1, H5N6, H7N1) | Heat-denatured Lysozyme | ng/mL range | - | [1] |
| SARS-CoV | Heat-denatured Lysozyme | ng/mL range | - | [5] |
| SARS-CoV-2 | Heat-denatured Lysozyme | ng/mL range | - | [5] |
| Bovine Viral Diarrhea Virus (BVDV) | Lysozyme | 0.516 mg/mL | - | [6] |
Table 3: Log Reduction of Viral Titer by Heat-Denatured Lysozyme
| Virus | Log Reduction | Treatment Conditions | Reference |
| Foot-and-Mouth Disease Virus (FMDV) O/Taiwan/1997 | 2.7 logs | Heat-denatured lysozyme | [1] |
| Hepatitis A Virus (HAV) | 2.6 logs | 1% solution for 60 min | [1] |
| Murine Norovirus (MNV-1) | 4.5 logs | Heat-treated at 100°C for 40 min | [7] |
| Hepatitis A Virus (HAV) on berries | >3.1 logs | 1% solution for 1 min | [8] |
| Murine Norovirus (MNV-1) on berries | >3.1 logs | 1% solution for 1 min | [8] |
Core Mechanisms of Antiviral Action
The antiviral activity of this compound against enveloped viruses is multifaceted and primarily non-enzymatic. The key mechanisms include:
-
Direct Interaction with the Viral Envelope: The cationic nature of lysozyme allows it to bind to negatively charged components of the viral envelope, leading to its disruption and deactivation.[1]
-
Inhibition of Viral Entry: Lysozyme can interact with viral glycoproteins, which are crucial for attachment and fusion with host cells, thereby blocking viral entry.[1] A nonapeptide derived from human lysozyme has been shown to interact with the HIV envelope glycoprotein gp41.[4]
-
Interference with Viral Replication: Lysozyme has been observed to interact with viral nucleic acids, potentially inhibiting transcription and replication processes.[1][9]
The following diagram illustrates the proposed mechanisms of action.
Caption: Proposed antiviral mechanisms of this compound against enveloped viruses.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments used to evaluate the antiviral activity of this compound.
Plaque Reduction Assay
This assay is the gold standard for quantifying the inhibition of viral infectivity.
Objective: To determine the concentration of this compound required to reduce the number of viral plaques by 50% (IC₅₀).
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero, MDCK) in 24-well plates.
-
Virus stock of known titer (Plaque Forming Units/mL).
-
This compound solutions at various concentrations.
-
Cell culture medium (e.g., DMEM).
-
Overlay medium (e.g., containing 0.4% agarose).
-
Fixative solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.8% crystal violet in 50% ethanol).
Procedure:
-
Cell Seeding: Seed host cells in 24-well plates and incubate until a confluent monolayer is formed.
-
Virus Preparation: Prepare serial dilutions of the virus stock.
-
Treatment: Mix the virus suspension with equal volumes of different concentrations of this compound or a control medium. Incubate for a defined period (e.g., 1 hour) at 37°C.
-
Infection: Inoculate the cell monolayers with the virus-lysozyme mixtures (0.2 mL/well). Allow for viral adsorption for 90 minutes at 37°C.
-
Overlay: Aspirate the inoculum and add 1.5 mL of overlay medium containing the corresponding concentration of this compound to each well.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (e.g., 7 days for CMV).
-
Fixation and Staining: Fix the cell monolayers with the fixative solution and then stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Calculation: Calculate the percentage of plaque reduction for each lysozyme concentration compared to the virus control. Determine the IC₅₀ value by regression analysis.
TCID₅₀ (50% Tissue Culture Infective Dose) Assay
This assay is used to quantify viral titers by determining the dilution of the virus that infects 50% of the cell cultures.
Objective: To measure the reduction in viral infectivity after treatment with this compound.
Materials:
-
Susceptible host cells in a 96-well plate.
-
Virus stock.
-
This compound solutions.
-
Cell culture medium.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and incubate to form a monolayer.
-
Virus Treatment: Incubate the virus stock with different concentrations of this compound.
-
Serial Dilution: Prepare 10-fold serial dilutions of the treated and untreated virus.
-
Infection: Inoculate the cell monolayers with each virus dilution (e.g., 8 wells per dilution).
-
Incubation: Incubate the plate and observe for cytopathic effects (CPE) daily for a defined period.
-
Endpoint Determination: Record the number of wells showing CPE for each dilution.
-
Calculation: Calculate the TCID₅₀/mL using the Reed-Muench or Spearman-Kärber method. The reduction in viral titer is determined by comparing the TCID₅₀ of the treated virus to the untreated control.
Experimental Workflow for Antiviral Activity Assessment
The following diagram outlines the general workflow for assessing the antiviral activity of this compound.
Caption: General workflow for evaluating the antiviral activity of this compound.
Signaling Pathways and Molecular Interactions
The interaction of lysozyme with the viral envelope and its components is a critical step in its antiviral mechanism. For enveloped viruses, this interaction often targets the glycoproteins that are essential for viral entry into host cells.
Interaction with Viral Glycoproteins and Inhibition of Fusion
Lysozyme's cationic surface can electrostatically interact with the negatively charged regions of viral glycoproteins. This binding can induce conformational changes in the glycoproteins, preventing them from interacting with host cell receptors and mediating the fusion of the viral and cellular membranes.
The diagram below illustrates the signaling cascade of viral entry and the inhibitory action of lysozyme.
Caption: Signaling pathway of viral entry and its inhibition by lysozyme.
Conclusion
This compound demonstrates significant antiviral activity against a broad spectrum of enveloped viruses. Its mechanism of action, which is often independent of its enzymatic activity and can be enhanced by heat treatment, involves direct interaction with the viral envelope and its glycoproteins, ultimately inhibiting viral entry and replication. The quantitative data presented in this guide underscore its potential as a therapeutic and disinfectant agent. Further research, guided by the detailed experimental protocols provided, will be crucial in fully elucidating its antiviral mechanisms and translating these findings into clinical and commercial applications. The visualization of the proposed mechanisms and workflows offers a clear framework for understanding and advancing the study of this promising natural antiviral compound.
References
- 1. Lysozyme: A Natural Product with Multiple and Useful Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lytic and nonlytic mechanism of inactivation of gram-positive bacteria by lysozyme under atmospheric and high hydrostatic pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Heat-Denatured Lysozyme is a Novel Potential Non-alcoholic Disinfectant Against Respiratory Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Heat-denatured lysozyme could be a novel disinfectant for reducing hepatitis A virus and murine norovirus on berry fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro PCR verification that lysozyme inhibits nucleic acid replication and transcription - PMC [pmc.ncbi.nlm.nih.gov]
Lysozyme Chloride: A Technical Guide to Sources and Commercial Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysozyme chloride is a naturally occurring enzyme with well-documented antimicrobial properties, making it a valuable component in the pharmaceutical and biotechnology industries. This technical guide provides an in-depth overview of the primary sources of this compound, with a focus on the prevalent commercial source, hen egg white, and emerging recombinant production methods. It details the methodologies for extraction, purification, and quality control, presenting quantitative data to allow for a comparative analysis of different approaches. Furthermore, this guide outlines the immunomodulatory role of lysozyme, offering insights into its potential applications in drug development.
Sources of this compound
Lysozyme is ubiquitous in nature, found in various animal secretions, plants, and microorganisms.[1] However, for commercial purposes, the primary source has traditionally been hen egg white due to its high concentration and availability.[2][3][4] More recently, recombinant DNA technology has enabled the production of human lysozyme in microbial systems, offering an alternative with specific advantages.
Avian Eggs
Hen egg white is the most significant commercial source of lysozyme, where it constitutes approximately 3.4% to 5.8% of the total protein content.[2] This equates to roughly 0.3 to 0.4 grams of lysozyme per egg.[3][4] While other avian eggs, such as those from ducks and quails, also contain lysozyme, the concentration is generally lower than in hen eggs.[5]
Recombinant Human Lysozyme
The production of recombinant human lysozyme (rhLYZ) in microbial hosts like Pichia pastoris and E. coli has gained traction.[6] This method addresses concerns about potential allergenicity associated with egg-derived lysozyme and allows for a more consistent and controlled manufacturing process.[7] Recombinant production offers the potential for higher yields and purity, with reported secretory yields of up to 2.34 g/L in high-density fermentation of Pichia pastoris.[6]
Commercial Preparation Methods
The commercial preparation of this compound involves a multi-step process of extraction from the source material, followed by purification to achieve the desired grade. The specific methods employed can influence the final product's purity, activity, and yield.
Extraction from Hen Egg White
Several methods are utilized for the extraction of lysozyme from hen egg white on a commercial scale. These include:
-
Direct Crystallization: This classical method involves the addition of salts, such as sodium chloride, to egg white at an alkaline pH (9.5-10.0) and low temperature, causing lysozyme to crystallize out of the solution.
-
Ion-Exchange Chromatography: This is a widely used method where the positively charged lysozyme at a pH below its isoelectric point (pI ≈ 11) is captured on a cation-exchange resin. The bound lysozyme is then eluted with a high salt concentration buffer.
-
Aqueous Two-Phase System (ATPS): This technique involves the partitioning of lysozyme between two immiscible aqueous phases, such as a polyethylene glycol (PEG) and a salt solution. It offers a gentle and effective method for separation.
Purification of this compound
Following initial extraction, further purification steps are necessary to achieve the high purity required for pharmaceutical applications. Common purification techniques include:
-
Gel Filtration Chromatography: Separates proteins based on their size, effectively removing larger and smaller protein impurities.
-
Ultrafiltration: Used for concentrating the lysozyme solution and removing low molecular weight contaminants.
-
Lyophilization (Freeze-Drying): A final step to obtain a stable, powdered form of this compound.
Production of Recombinant Human Lysozyme
The production of rhLYZ involves fermentation of the genetically modified microorganism, followed by downstream processing to isolate and purify the secreted lysozyme. Optimization of fermentation parameters such as pH, temperature, and inducer concentration (e.g., methanol for Pichia pastoris) is crucial for maximizing yield.[8] Purification strategies are similar to those used for egg-white derived lysozyme, often employing chromatography techniques.
Quantitative Data Summary
The yield, purity, and specific activity of this compound can vary significantly depending on the source and the preparation methods used. The following tables summarize representative quantitative data from various studies.
| Source Material | Extraction/Purification Method | Yield (%) | Purity (%) | Specific Activity (U/mg) | Reference |
| Hen Egg White | Differential Heat Denaturation & Gel Chromatography | 3.2 ± 0.2 | ~95-98 | 22,025 ± 1,500 | [5] |
| Hen Egg White | Ion-Exchange Chromatography (IRC-50 Resin) | 61 | - | 58-fold purification | [9] |
| Hen Egg White | Ion-Exchange Chromatography (IRP-88 Resin) | 62 | - | 36-fold purification | [9] |
| Hen Egg White | Metal-Affinity Precipitation & Gel Filtration | ~80 | - | - | [10] |
| Salted Duck Egg White | Isoelectric Point Precipitation, Ultrafiltration, Cation Exchange | - | - | 18,300 | [11] |
| Recombinant Source | Production System | Yield | Specific Activity (U/mL) | Reference |
| Human Lysozyme | Pichia pastoris (Shake Flask) | 0.34 ± 0.02 mg/mL | 21,200 ± 400 | [6] |
| Human Lysozyme | Pichia pastoris (5L Fermenter) | 2.34 ± 0.02 g/L | 1.76 ± 0.02 x 10⁵ | [6] |
| Human Lysozyme | Pichia pastoris (15L Fermenter) | - | 47,680 | [8] |
Experimental Protocols
Protocol for Lysozyme Extraction and Purification from Hen Egg White by Ion-Exchange Chromatography
This protocol provides a general methodology for the laboratory-scale purification of lysozyme from hen egg white using cation-exchange chromatography.
Materials:
-
Fresh hen eggs
-
Cation-exchange resin (e.g., CM-Sephadex)
-
Binding Buffer: 0.05 M Sodium Phosphate Buffer, pH 7.0
-
Elution Buffer: 0.05 M Sodium Phosphate Buffer with 1.0 M NaCl, pH 7.0
-
Dialysis tubing
-
Spectrophotometer
-
Micrococcus lysodeikticus cell suspension for activity assay
Procedure:
-
Egg White Preparation: Separate the egg whites from the yolks. Dilute the egg white 1:1 (v/v) with Binding Buffer and centrifuge to remove insoluble material.
-
Chromatography:
-
Pack a column with the pre-equilibrated cation-exchange resin.
-
Load the diluted and clarified egg white onto the column.
-
Wash the column extensively with Binding Buffer until the absorbance of the flow-through at 280 nm returns to baseline.
-
Elute the bound lysozyme with a linear gradient or a step gradient of Elution Buffer.
-
-
Fraction Analysis: Collect fractions and measure the absorbance at 280 nm to identify the protein peak.
-
Activity Assay: Perform a turbidimetric assay on the fractions to identify those with lysozyme activity. Pool the active fractions.
-
Dialysis and Lyophilization: Dialyze the pooled fractions against deionized water to remove salt and then lyophilize to obtain purified lysozyme powder.
Protocol for Lysozyme Activity Assay (Turbidimetric Method)
This protocol describes a standard method for determining the enzymatic activity of lysozyme.
Materials:
-
Lysozyme sample
-
Micrococcus lysodeikticus cell suspension (e.g., 0.25 mg/mL in 0.1 M phosphate buffer, pH 6.2)
-
Spectrophotometer capable of kinetic measurements at 450 nm
Procedure:
-
Prepare a series of dilutions of the lysozyme sample in the appropriate buffer.
-
Add a defined volume of the Micrococcus lysodeikticus suspension to a cuvette.
-
Initiate the reaction by adding a small volume of the diluted lysozyme sample to the cuvette and mix quickly.
-
Immediately start recording the decrease in absorbance at 450 nm over time at a constant temperature (e.g., 25°C).
-
The rate of decrease in absorbance is proportional to the lysozyme activity. One unit of activity is often defined as the amount of enzyme that causes a decrease in absorbance of 0.001 per minute.
Mandatory Visualizations
Commercial Production Workflow of Hen Egg White Lysozyme
Caption: A simplified workflow for the commercial production of this compound from hen egg white.
Quality Control Workflow for Commercial this compound
Caption: A typical quality control workflow for ensuring the potency and purity of commercial this compound.
Lysozyme's Immunomodulatory Signaling
Caption: A diagram illustrating the role of lysozyme in modulating immune responses through the release of bacterial components that activate key signaling pathways.
Conclusion
This compound remains a vital enzyme in the pharmaceutical and biotechnology sectors. While hen egg white continues to be the primary commercial source, recombinant production methods are emerging as a viable and potentially superior alternative. The choice of extraction and purification methodology is critical in determining the final product's characteristics. A thorough understanding of these processes, coupled with robust quality control, is essential for ensuring the safety and efficacy of lysozyme-containing products. Furthermore, ongoing research into the immunomodulatory properties of lysozyme is likely to expand its therapeutic applications in the future.
References
- 1. archivemarketresearch.com [archivemarketresearch.com]
- 2. Applications of Lysozyme, an Innate Immune Defense Factor, as an Alternative Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Overview of Antimicrobial Activity of Lysozyme and Its Functionality in Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 5. doaj.org [doaj.org]
- 6. A Combinational Strategy for Effective Heterologous Production of Functional Human Lysozyme in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rdworldonline.com [rdworldonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Preparing Spheroplasts from E. coli using Lysozyme Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation of Escherichia coli spheroplasts using lysozyme chloride. Spheroplasts, which are bacterial cells with their cell walls partially or completely removed, are invaluable tools in various research and drug development applications. They provide direct access to the inner bacterial membrane, facilitating studies on ion channels, membrane protein function, and drug permeability.[1][2][3]
Introduction
The rigid peptidoglycan cell wall of E. coli presents a significant barrier for many experimental manipulations. The enzymatic removal of this layer using lysozyme results in the formation of osmotically sensitive spheroplasts. This process is typically performed in an isotonic solution to prevent premature cell lysis. The addition of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), enhances the efficiency of lysozyme action by destabilizing the outer membrane.[4][5]
The resulting spheroplasts are utilized in a wide array of applications, including:
-
Electrophysiological studies: Giant spheroplasts are particularly suited for patch-clamp analysis of ion channels and transporters.[1][2][3]
-
Drug screening: Spheroplasts expressing specific membrane proteins can be used in automated patch-clamp systems for high-throughput drug screening.[6][7]
-
Protein localization studies: They provide a means to investigate the subcellular localization of antimicrobial peptides and other molecules.[8]
-
DNA transformation: The absence of a cell wall can increase the efficiency of genetic transformation.
-
Membrane biochemistry: Spheroplasts are an excellent source for isolating and studying the properties of the inner and outer membranes.
Principle of Spheroplast Formation
The preparation of E. coli spheroplasts relies on the controlled enzymatic digestion of the peptidoglycan layer of the bacterial cell wall by lysozyme. Lysozyme hydrolyzes the β-1,4-glycosidic bonds between N-acetylmuramic acid and N-acetylglucosamine residues in the peptidoglycan backbone. To facilitate the access of lysozyme to the peptidoglycan layer, the outer membrane is often permeabilized with EDTA, which chelates divalent cations (Mg²⁺ and Ca²⁺) that stabilize the lipopolysaccharide (LPS) layer.[4][5] The entire procedure is conducted in an osmotically stabilized buffer, typically containing sucrose, to prevent the spheroplasts from lysing due to turgor pressure.
Experimental Protocols
Two primary protocols are detailed below: a standard protocol for generating spheroplasts for general applications and a specialized protocol for producing "giant" spheroplasts suitable for electrophysiology.
Protocol 1: Standard Preparation of E. coli Spheroplasts
This protocol is adapted from methods designed for high-efficiency quantitative formation of viable spheroplasts.[4][9]
Materials:
-
E. coli culture grown to mid-log phase (OD₆₀₀ ≈ 0.5-0.7)
-
Tris buffer (1 M, pH 8.0)
-
Sucrose (2 M)
-
EDTA (0.5 M, pH 8.0)
-
Lysozyme solution (5 mg/mL in sterile water)
-
DNase I (5 mg/mL in sterile water) (Optional)
-
Stop Buffer (see recipes)
-
Ice
-
Centrifuge and centrifuge tubes
Procedure:
-
Cell Harvest: Centrifuge the mid-log phase E. coli culture at 4,000 x g for 10 minutes at 4°C.
-
Washing: Discard the supernatant and gently resuspend the cell pellet in an equal volume of cold 10 mM Tris-HCl, pH 8.0. Centrifuge again under the same conditions.
-
Resuspension in Osmotic Buffer: Carefully discard the supernatant and resuspend the pellet in 1/10th of the original culture volume of a solution containing 0.75 M sucrose and 10 mM Tris-HCl, pH 8.0.
-
Lysozyme and EDTA Treatment:
-
To the resuspended cells, add EDTA to a final concentration of 1 mM. Mix gently by inverting the tube.
-
Add lysozyme solution to a final concentration of 100 µg/mL.
-
If cell clumping is an issue, add DNase I to a final concentration of 5 µg/mL.[8]
-
-
Incubation: Incubate the suspension at room temperature for 10-30 minutes. The formation of spheroplasts can be monitored by observing a change in turbidity or by phase-contrast microscopy.
-
Stopping the Reaction: Add 1 ml of stop buffer to halt the enzymatic digestion.[3]
-
Harvesting Spheroplasts: Gently pellet the spheroplasts by centrifuging at 2,000 x g for 10 minutes at 4°C.
-
Final Resuspension: Carefully discard the supernatant and resuspend the spheroplast pellet in the desired osmotic buffer for your downstream application.
Protocol 2: Preparation of Giant E. coli Spheroplasts for Electrophysiology
This protocol is designed to generate larger spheroplasts (5-10 µm in diameter) by first inducing filamentation of the bacteria using a cell division inhibitor like cephalexin.[1][3][6]
Materials:
-
E. coli culture
-
Luria-Bertani (LB) or Terrific Broth (TB) medium
-
Cephalexin (50 mg/mL stock)
-
Sucrose (1 M) or Glucose (1 M)
-
Tris buffer (1 M, pH 8.0)
-
Lysozyme (e.g., Ready-Lyse™ Lysozyme Solution)
-
Endonuclease (e.g., OmniCleave™ Endonuclease)
-
EDTA (125 mM, pH 8.0)
-
Stop Solution (10 mM Tris-HCl, pH 8.0, 0.7 M sucrose, 20 mM MgCl₂)
-
Shaking incubator
-
Microscope
Procedure:
-
Overnight Culture: Inoculate 2 mL of LB or TB medium with a single colony of E. coli and grow overnight at 37°C with shaking.[6]
-
Sub-culturing: Dilute the overnight culture 1:100 into 20 mL of fresh medium and grow for approximately 70 minutes at 37°C with shaking, until the OD₆₀₀ reaches about 0.12.[6]
-
Cephalexin Treatment: Add cephalexin to a final concentration of 50-60 µg/mL to inhibit cell septation and induce the formation of long filaments ("snakes").[1][6] Continue to incubate at 42°C with gentle shaking (120 rpm) for 2-3 hours. Monitor filament formation under a microscope.[3]
-
Harvesting Filaments: Centrifuge the culture at a low speed (e.g., 453 x g) for 15 minutes at 4°C.[3] Carefully discard the supernatant.
-
Resuspension: Gently resuspend the pellet of filaments in 500 µL of 1 M sucrose or glucose.[6]
-
Enzymatic Digestion: Sequentially add the following reagents, mixing gently by inversion after each addition:[6]
-
30 µL of 1 M Tris-HCl, pH 8.0
-
Lysozyme (e.g., 2 µL of ~5,760 U)
-
Endonuclease (e.g., 2 µL of ~80 U)
-
6 µL of 125 mM EDTA, pH 8.0
-
-
Incubation: Incubate at room temperature for 10 minutes.[6]
-
Stopping Digestion: Add 100 µL of stop solution to terminate the reaction.[6]
-
Storage: The resulting giant spheroplasts can be used immediately or stored at -80°C for future use.[6]
Data Presentation
Table 1: Comparison of Reagent Concentrations in Spheroplast Preparation Protocols
| Reagent | Protocol 1 (Standard) | Protocol 2 (Giant) | Purpose |
| Cell Density | OD₆₀₀ ≈ 0.5-0.7 | OD₆₀₀ ≈ 0.12 (before filamentation) | Optimal cell stage for treatment |
| Osmotic Stabilizer | 0.75 M Sucrose | 1 M Sucrose or Glucose | Prevents osmotic lysis |
| Buffer | 10 mM Tris-HCl, pH 8.0 | ~55 mM Tris-HCl, pH 8.0 | Maintains optimal pH for enzyme activity |
| Lysozyme | 100 µg/mL | ~5,760 Units | Digests the peptidoglycan cell wall |
| EDTA | 1 mM | ~1.3 mM | Permeabilizes the outer membrane |
| Cell Division Inhibitor | Not used | 50-60 µg/mL Cephalexin | Induces filamentation for larger spheroplasts |
| Nuclease | Optional (5 µg/mL DNase I) | ~80 Units Endonuclease | Reduces viscosity from released DNA |
Table 2: Quantitative Parameters of Spheroplast Formation
| Parameter | Value | Reference |
| Spheroplast Formation Efficiency | > 98% | [4] |
| Lysozyme Molecules per Cell | ~1000 | [4][9] |
| Giant Spheroplast Diameter | 5 - 10 µm | [1][3] |
| Standard Spheroplast Diameter | 1 - 7 µm | [6] |
Visualization of Key Processes
Caption: Experimental workflow for the standard preparation of E. coli spheroplasts.
Caption: Mechanism of lysozyme and EDTA action on the E. coli cell envelope.
References
- 1. Preparation of Giant Escherichia coli spheroplasts for Electrophysiological Recordings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Giant Escherichia coli spheroplasts for Electrophysiological Recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of Giant Escherichia coli spheroplasts for Electrophysiological Recordings [bio-protocol.org]
- 4. A highly efficient procedure for the quantitative formation of intact and viable lysozyme spheroplasts from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production and Ultrastructure of Lysozyme and Ethylenediaminetetraacetate-Lysozyme Spheroplasts of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The application of the Escherichia coli giant spheroplast for drug screening with automated planar patch clamp system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The application of the Escherichia coli giant spheroplast for drug screening with automated planar patch clamp system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Production and Visualization of Bacterial Spheroplasts and Protoplasts to Characterize Antimicrobial Peptide Localization [jove.com]
- 9. research.rug.nl [research.rug.nl]
Application Notes and Protocols for Efficient Cell Lysis Using Lysozyme Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysozyme chloride is a widely utilized enzyme in research and biotechnology for the disruption of bacterial cell walls, a critical first step in the extraction and purification of intracellular contents such as proteins and nucleic acids. This enzyme catalyzes the hydrolysis of β-(1,4)-glycosidic bonds between N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) residues in the peptidoglycan layer of bacterial cell walls.[1] The efficiency of this enzymatic lysis is dependent on several factors including lysozyme concentration, temperature, pH, ionic strength, and the type of bacterium being targeted.[2][3] This document provides detailed application notes, protocols, and quantitative data to guide researchers in achieving efficient cell lysis for various applications.
Mechanism of Action
Lysozyme's primary target is the peptidoglycan layer, which is significantly more substantial in Gram-positive bacteria, making them more susceptible to lysis by this enzyme alone.[4][5] Gram-negative bacteria possess a thinner peptidoglycan layer but are protected by an outer membrane composed of lipopolysaccharides (LPS), which can hinder lysozyme access.[1][2] Therefore, lysis of Gram-negative bacteria often requires the use of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to destabilize the outer membrane and facilitate lysozyme's entry to the peptidoglycan layer.[5][6]
Data Presentation: Optimizing Lysozyme Concentration
The optimal concentration of this compound can vary depending on the bacterial strain and the desired efficiency of lysis. The following tables summarize key quantitative data for effective cell lysis.
Table 1: Recommended Lysozyme Concentrations for Bacterial Cell Lysis
| Bacterial Type | Recommended Lysozyme Concentration | Key Considerations |
| Gram-Positive Bacteria | 0.2 - 1.0 mg/mL[7] | Generally more susceptible. Higher concentrations may be needed for resistant strains. |
| Gram-Negative Bacteria | 0.2 - 1.0 mg/mL[7][8] | Often requires pre-treatment with EDTA to disrupt the outer membrane.[5] |
| E. coli (general) | 10 mg/mL (stock), 1/10 volume added to cell suspension[9] | Lysis is more efficient at a pH of around 8.0.[9][10] |
| E. coli (for plasmid purification) | 500,000 units/mL in 10 mM Tris-HCl, pH 8.0[5] | |
| High-Efficiency Lysis | 202 ppm (approximately 0.2 mg/mL) in combination with benzalkonium chloride (99 ppm)[11] | Synergistic effect observed for enhanced lysis of Gram-negative bacteria.[11] |
Table 2: Typical Incubation Conditions for Lysozyme-Mediated Lysis
| Parameter | Recommended Condition | Notes |
| Temperature | Room Temperature (22-25°C)[12] or 37°C[9][10][13] | Lysis is slower at colder temperatures.[12] 37°C can enhance enzymatic activity. |
| Incubation Time | 15 - 30 minutes[8][9][10][12] | Complete lysis for many bacterial strains can occur within 15 minutes at room temperature.[12] |
| pH | 7.5 - 8.0[9][10][12] | Lysozyme is optimally active around neutral to slightly alkaline pH.[12] |
| Ionic Strength | 0.02 - 0.1 M[6] | Activity is influenced by the ionic strength of the buffer.[2] |
Experimental Protocols
The following are detailed protocols for the enzymatic lysis of bacterial cells using this compound.
Protocol 1: General Lysis of Gram-Negative Bacteria (e.g., E. coli)
This protocol is suitable for the extraction of proteins or nucleic acids from E. coli and other Gram-negative bacteria.
Materials:
-
Bacterial cell pellet
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA[12]
-
Lysozyme solution (10 mg/mL in Lysis Buffer, freshly prepared)[9]
-
DNase I (1 mg/mL) and 1 M MgSO₄ (optional, to reduce viscosity)[9]
-
Protease inhibitor cocktail (optional)
Procedure:
-
Harvest bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).[7] Discard the supernatant.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Add the freshly prepared lysozyme solution to a final concentration of 1 mg/mL.[7]
-
If using, add a protease inhibitor cocktail to prevent protein degradation.
-
Incubate the suspension for 30 minutes at room temperature or 37°C with gentle shaking.[9][10][13]
-
(Optional) If the lysate becomes viscous due to DNA release, add DNase I to a final concentration of 10 µg/mL and MgSO₄ to a final concentration of 10 mM.[7][9] Incubate for an additional 10-15 minutes at room temperature.[10]
-
Proceed with downstream applications such as sonication for complete lysis or centrifugation to separate soluble and insoluble fractions.
Protocol 2: Lysis of Gram-Positive Bacteria
This protocol is optimized for bacteria with a thick peptidoglycan layer.
Materials:
-
Gram-positive bacterial cell pellet
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl[7]
-
Lysozyme solution (10 mg/mL in Lysis Buffer, freshly prepared)
-
Protease inhibitor cocktail (optional)
Procedure:
-
Harvest bacterial cells by centrifugation.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Add the freshly prepared lysozyme solution to a final concentration of 1 mg/mL. For some resistant strains, the concentration may need to be increased.[7][12]
-
Add a protease inhibitor cocktail if required.
-
Incubate the mixture for 30 minutes at 37°C with gentle agitation.[13]
-
Monitor lysis by observing a decrease in the turbidity of the cell suspension.
-
The lysate is now ready for further processing.
Visualizations
Bacterial Cell Lysis Workflow
Caption: Experimental workflow for bacterial cell lysis using lysozyme.
Mechanism of Lysozyme Action on Bacterial Cell Wall
Caption: Lysozyme hydrolyzes the peptidoglycan layer leading to cell lysis.
Concluding Remarks
The effective use of this compound for cell lysis is a cornerstone of many molecular biology and protein biochemistry workflows. By carefully considering the bacterial strain and optimizing parameters such as enzyme concentration, incubation time, and buffer composition, researchers can achieve efficient and reproducible cell disruption. The protocols and data presented in these application notes provide a comprehensive guide for professionals in research and drug development to harness the power of lysozyme for their specific applications. For highly resistant strains or different cell types like yeast, combining lysozyme treatment with other physical methods such as sonication or bead beating may be necessary to achieve optimal lysis.[14][15]
References
- 1. Lysozyme and Its Application as Antibacterial Agent in Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Antimicrobial Activity of Lysozyme and Its Functionality in Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. Purification, Characterization and Bactericidal Action of Lysozyme, Isolated from Bacillus subtillis BSN314: A Disintegrating Effect of Lysozyme on Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 裂解酶 [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. Lysis of E. coli [web.mit.edu]
- 10. upcollege.ac.in [upcollege.ac.in]
- 11. Statistical Optimization of the Lysis Agents for Gram-negative Bacterial Cells in a Microfluidic Device -Biotechnology and Bioprocess Engineering:BBE | Korea Science [koreascience.kr]
- 12. biozym.com [biozym.com]
- 13. static.igem.org [static.igem.org]
- 14. researchgate.net [researchgate.net]
- 15. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
Protocol for Plasmid DNA Isolation Using Lysozyme Chloride
Application Note:
This protocol outlines a method for isolating plasmid DNA from bacterial cells, primarily E. coli, utilizing lysozyme for enzymatic digestion of the cell wall in conjunction with the alkaline lysis method. Lysozyme is an enzyme that catalyzes the hydrolysis of 1,4-beta-linkages between N-acetylmuramic acid and N-acetyl-D-glucosamine residues in the peptidoglycan layer of Gram-positive and, to a lesser extent, Gram-negative bacteria.[1] This initial enzymatic degradation of the cell wall enhances the efficiency of subsequent cell lysis by detergents like Sodium Dodecyl Sulfate (SDS).
The subsequent alkaline lysis procedure, pioneered by Birnboim and Doly, employs a combination of NaOH and SDS to lyse the bacterial cells and denature both chromosomal and plasmid DNA.[2] The high pH environment denatures the DNA into single strands. Upon neutralization with an acidic salt solution, such as potassium acetate, the smaller, supercoiled plasmid DNA renatures correctly and remains soluble.[2] In contrast, the larger, more complex chromosomal DNA cannot reanneal properly and precipitates along with cell debris and proteins, allowing for the separation and purification of the plasmid DNA.[2] This method is favored for its simplicity, speed, and effectiveness in yielding high-quality plasmid DNA suitable for various downstream molecular biology applications, including sequencing, cloning, and transfection.[3]
I. Reagents and Buffers
| Reagent/Buffer | Composition | Storage |
| Luria Broth (LB) Media | 1 g Tryptone, 0.5 g Yeast extract, 1 g Sodium chloride in 100 ml deionized water. Adjust pH to 7.0 with 5 N NaOH and autoclave. | Room Temperature |
| Antibiotic Stock | e.g., Ampicillin 100 µg/ml | -20°C |
| Solution I (Resuspension Buffer) | 50 mM Glucose, 25 mM Tris-HCl (pH 8.0), 10 mM EDTA (pH 8.0). Autoclave and store at 4°C. | 4°C |
| Lysozyme Solution | 10 mg/ml Lysozyme in sterile water or TE buffer. Prepare fresh. | -20°C (for stock) |
| Solution II (Lysis Buffer) | 0.2 N NaOH, 1% (w/v) SDS. Prepare fresh from stock solutions. | Room Temperature |
| Solution III (Neutralization Buffer) | 5 M Potassium acetate, Glacial acetic acid. To prepare 100 ml: 60 ml of 5 M potassium acetate, 11.5 ml of glacial acetic acid, and 28.5 ml of water. | 4°C |
| TE Buffer | 10 mM Tris-HCl (pH 8.0), 1 mM EDTA (pH 8.0). Autoclave. | Room Temperature |
| Isopropanol | 100%, ice-cold | -20°C |
| Ethanol | 70%, ice-cold | -20°C |
| RNase A Solution | 10 mg/ml in TE buffer. Boil for 15 minutes to inactivate DNases, cool slowly. | -20°C |
II. Experimental Protocol
This protocol is adapted for a standard miniprep from a 1.5 ml overnight bacterial culture.
-
Bacterial Culture and Harvest:
-
Inoculate a single bacterial colony into 2-5 ml of LB media containing the appropriate antibiotic.
-
Incubate overnight (12-16 hours) at 37°C with vigorous shaking (250 rpm).
-
Transfer 1.5 ml of the overnight culture to a microcentrifuge tube.
-
Centrifuge at 10,000 x g for 30 seconds to pellet the bacteria.[4]
-
Carefully decant and discard the supernatant.
-
-
Cell Resuspension and Lysis:
-
Resuspend the bacterial pellet thoroughly in 100 µl of ice-cold Solution I by vortexing.[4]
-
Add 10 µl of freshly prepared 10 mg/ml Lysozyme solution to the resuspended cells. Mix by inverting the tube and incubate on ice for 15-30 minutes.[5]
-
Add 200 µl of freshly prepared Solution II.[4]
-
Mix gently by inverting the tube 4-6 times until the solution becomes clear and viscous. Do not vortex, as this can shear the genomic DNA.[2]
-
Incubate on ice for no more than 5 minutes.[2]
-
-
Neutralization and Precipitation of Debris:
-
Plasmid DNA Precipitation and Purification:
-
Carefully transfer the clear supernatant to a new, clean microcentrifuge tube.
-
(Optional but recommended) Add 1 µl of 10 mg/ml RNase A solution and incubate at 37°C for 20 minutes to digest any contaminating RNA.
-
Add an equal volume (approximately 450 µl) of ice-cold isopropanol to the supernatant.
-
Mix well by inversion and incubate at -20°C for 20-30 minutes to precipitate the plasmid DNA.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the plasmid DNA.
-
Carefully discard the supernatant.
-
Wash the DNA pellet by adding 500 µl of ice-cold 70% ethanol and centrifuging at 12,000 x g for 5 minutes. This step removes residual salts.
-
Carefully decant the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry the pellet, as it can be difficult to redissolve.
-
Resuspend the plasmid DNA pellet in 30-50 µl of TE buffer or sterile deionized water.
-
III. Quantification and Quality Control
| Parameter | Method | Expected Value |
| Concentration | UV-Vis Spectrophotometry (A260) | An A260 of 1.0 corresponds to ~50 µg/ml of double-stranded DNA.[6] |
| Purity (Protein) | A260/A280 Ratio | 1.8 - 2.0[7] |
| Purity (Salt/Organic) | A260/A230 Ratio | > 2.0[7] |
| Integrity | Agarose Gel Electrophoresis | The majority of the plasmid should be in the supercoiled form, which runs fastest. |
IV. Workflow and Pathway Diagrams
Caption: Experimental workflow for plasmid DNA isolation using lysozyme.
Caption: Mechanism of bacterial cell lysis by lysozyme and SDS/NaOH.
References
- 1. PRODUCTS | Geneaid Biotech Ltd [geneaid.com]
- 2. Lysis of bacterial cells for plasmid purification [qiagen.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. static.igem.wiki [static.igem.wiki]
- 5. Protocol Online: Isolation of Plasmid DNA [protocol-online.org]
- 6. scribd.com [scribd.com]
- 7. An Efficient Method for Isolation of Plasmid DNA for Transfection of Mammalian Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lysozyme Chloride in Pharmaceutical Formulations and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the multifaceted roles of lysozyme chloride in pharmaceutical sciences. This document details its application as an active pharmaceutical ingredient (API), its utility in advanced drug delivery systems, and provides specific experimental protocols for formulation and characterization.
This compound as an Active Pharmaceutical Ingredient
This compound is a naturally occurring enzyme with well-documented antimicrobial, antiviral, and anti-inflammatory properties. Its primary mechanism of action involves the hydrolysis of β-(1,4)-glycosidic bonds in the peptidoglycan layer of bacterial cell walls, leading to bacterial lysis, particularly in Gram-positive bacteria.
Therapeutic Applications:
-
Antimicrobial and Antiviral: this compound is utilized in the treatment of infections. It has been incorporated into various dosage forms to manage conditions such as chronic sinusitis, respiratory diseases with difficulty in expectoration, bronchitis, and periodontitis. It has also shown efficacy against certain viruses, including Herpes simplex and Herpes zoster.
-
Anti-inflammatory: Lysozyme exhibits anti-inflammatory effects by modulating the immune response. It can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6. This action is mediated, in part, through the inhibition of the JNK (c-Jun N-terminal kinase) signaling pathway.
-
Mucolytic: By breaking down mucopolysaccharides, lysozyme can help to reduce the viscosity of mucus, aiding in its expectoration in respiratory conditions.
Clinical Dosage and Administration:
Historically, the daily dosage of this compound has ranged from 60 to 270mg for conditions like chronic sinusitis and respiratory ailments. Oral tablets are a common dosage form, typically containing 30 mg or 90 mg of this compound per tablet.
This compound in Drug Delivery Systems
The unique properties of lysozyme make it a valuable component in the design of sophisticated drug delivery systems. Its positive charge and biological activity can be leveraged for targeted delivery and controlled release.
Lysozyme-Based Nanoparticles
Lysozyme can be formulated into nanoparticles (NPs) to serve as a carrier for other drugs or to enhance its own therapeutic effect. These NPs can be prepared using various methods, including solvent displacement and double emulsion techniques.
Key Characteristics of Lysozyme-Loaded Nanoparticles:
| Parameter | Typical Range/Value | Analytical Technique |
| Particle Size | 50 nm - 500 nm | Dynamic Light Scattering (DLS) |
| Zeta Potential | +15 mV to +40 mV | Electrophoretic Light Scattering |
| Morphology | Spherical | Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM) |
| Encapsulation Efficiency | 5% - 90% (highly formulation dependent) | UV-Vis Spectrophotometry, HPLC |
Lysozyme-Containing Hydrogels
Hydrogels incorporating lysozyme are promising for topical applications, particularly in wound healing. The hydrogel matrix can provide a moist environment conducive to healing while the lysozyme exerts its antimicrobial and anti-inflammatory effects. Chitosan is a frequently used polymer for creating these hydrogels due to its biocompatibility and synergistic antimicrobial properties.
Properties of Lysozyme-Chitosan Hydrogels:
| Property | Description |
| Biocompatibility | Generally well-tolerated with low cytotoxicity. |
| Biodegradability | Can be designed to degrade over time, releasing lysozyme. |
| Antimicrobial Activity | Effective against a broad spectrum of bacteria. |
| Drug Release | Release can be tuned by altering the cross-linking density. |
| Wound Healing | Promotes wound closure and reduces infection risk. |
Experimental Protocols
Protocol for Lysozyme Activity Assay (Turbidimetric Method)
This protocol is adapted from established methods for determining the enzymatic activity of lysozyme by measuring the rate of lysis of Micrococcus lysodeikticus cells.
Materials:
-
This compound standard
-
Micrococcus lysodeikticus lyophilized cells
-
Potassium phosphate buffer (0.1 M, pH 7.0)
-
Spectrophotometer capable of reading at 450 nm
-
Cuvettes
-
Micropipettes
Procedure:
-
Preparation of Micrococcus lysodeikticus Suspension:
-
Suspend 9 mg of lyophilized M. lysodeikticus cells in 25 ml of 0.1 M potassium phosphate buffer (pH 7.0).
-
Dilute to a final volume of 30 ml with the same buffer to achieve an absorbance of approximately 0.6-0.7 at 450 nm.
-
-
Preparation of Lysozyme Solution:
-
Prepare a stock solution of this compound at 1 mg/ml in cold reagent-grade water.
-
Immediately before the assay, dilute the stock solution to a working concentration of 150-500 units/ml. The final dilution should result in a change in absorbance of 0.015-0.040 ΔA450/minute.
-
-
Assay:
-
Set the spectrophotometer to 450 nm and maintain the temperature at 25°C.
-
Pipette 2.9 ml of the M. lysodeikticus suspension into a cuvette and incubate for 4-5 minutes to allow for temperature equilibration.
-
Record the blank rate, if any.
-
Add 0.1 ml of the diluted lysozyme solution to the cuvette and immediately mix by inversion.
-
Record the decrease in absorbance at 450 nm per minute for the initial linear portion of the curve.
-
-
Calculation:
-
One unit of lysozyme activity is defined as the amount of enzyme that causes a decrease in absorbance of 0.001 per minute under the specified conditions.
-
Calculate the activity using the formula: Units/mg = (ΔA450/min x 1000) / (mg of enzyme in the reaction mixture)
-
Protocol for Preparation of Lysozyme-Loaded PLGA Nanoparticles (Solvent Displacement Method)
This protocol describes a common method for preparing poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating lysozyme.
Materials:
-
PLGA (Poly(lactic-co-glycolic acid))
-
PSS (Poly(styrene-co-4-styrene-sulfonate)) - optional, for charged nanoparticles
-
This compound
-
Acetone
-
Ethanol
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Polymer Solution Preparation:
-
Dissolve PLGA (and PSS if used) in acetone to a final concentration of 10 mg/ml.
-
-
Nanoparticle Formation:
-
Add the polymer solution dropwise to a vigorously stirring aqueous phase (e.g., deionized water or a buffer solution) at a ratio of 1:2 (organic:aqueous phase).
-
Continue stirring for 2-4 hours to allow for solvent evaporation.
-
-
Solvent Removal:
-
Remove the organic solvent completely using a rotary evaporator at a reduced pressure.
-
-
Lysozyme Loading (Adsorption):
-
Prepare a solution of this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Add the lysozyme solution to the nanoparticle suspension and stir for a defined period (e.g., 12-24 hours) at 4°C to allow for protein adsorption onto the nanoparticle surface.
-
-
Purification:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.
-
Remove the supernatant containing unloaded lysozyme.
-
Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step twice to remove any remaining free lysozyme.
-
-
Lyophilization (Optional):
-
For long-term storage, the purified nanoparticles can be lyophilized with a cryoprotectant (e.g., trehalose).
-
Protocol for Characterization of Lysozyme-Loaded Nanoparticles
1. Particle Size and Zeta Potential:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute the nanoparticle suspension in deionized water to an appropriate concentration.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI).
-
Measure the zeta potential to assess the surface charge and stability of the nanoparticles.
-
2. Encapsulation Efficiency and Drug Loading:
-
Method: Indirect quantification of unloaded lysozyme in the supernatant.
-
Procedure:
-
After centrifugation during the purification step, collect the supernatant.
-
Quantify the amount of lysozyme in the supernatant using a suitable protein assay (e.g., BCA assay or UV-Vis spectrophotometry at 280 nm).
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE (%) = [(Total amount of lysozyme - Amount of free lysozyme in supernatant) / Total amount of lysozyme] x 100
-
DL (%) = [(Total amount of lysozyme - Amount of free lysozyme in supernatant) / Total weight of nanoparticles] x 100
-
-
Protocol for Preparation of Chitosan-Lysozyme Hydrogel
This protocol describes the preparation of a cross-linked chitosan-lysozyme hydrogel for potential topical applications.
Materials:
-
Chitosan (low molecular weight)
-
This compound
-
Acetic acid (5% w/v)
-
1,5-pentanedial (cross-linker)
-
Deionized water
Procedure:
-
Chitosan Solution Preparation:
-
Dissolve chitosan in a 5% (w/v) acetic acid solution to a final concentration of 2% (w/v). Stir until fully dissolved.
-
-
Lysozyme Solution Preparation:
-
Dissolve this compound in deionized water to a final concentration of 2% (w/v).
-
-
Hydrogel Formation:
-
In a suitable container, mix equal volumes of the chitosan solution and the lysozyme solution.
-
Add 1,5-pentanedial as a cross-linker. The amount of cross-linker can be varied to control the gelation time and mechanical properties of the hydrogel. A typical starting concentration is 2% (v/v) of the total solution volume.
-
Stir the mixture thoroughly and allow it to stand at room temperature for gelation to occur. The time for gelation will depend on the concentration of the components and the cross-linker.
-
Visualizations
Signaling Pathway
Caption: Lysozyme's anti-inflammatory signaling pathway.
Experimental Workflows
Caption: Workflow for lysozyme-
Application Notes and Protocols for Generating Bacterial Protoplasts Using Lysozyme Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic removal of the bacterial cell wall to generate protoplasts is a fundamental technique in microbiology. Protoplasts, bacterial cells devoid of their rigid peptidoglycan layer, are essential tools for a variety of applications, including genetic manipulation, protein expression, and drug discovery. Lysozyme chloride is a key enzyme in this process, catalyzing the hydrolysis of the β-1,4-glycosidic bonds between N-acetylmuramic acid and N-acetylglucosamine residues in the peptidoglycan backbone. This document provides detailed application notes and standardized protocols for the efficient generation of bacterial protoplasts using this compound.
Mechanism of Action
Lysozyme's primary mode of action involves the enzymatic degradation of the peptidoglycan layer, which is crucial for maintaining the structural integrity of the bacterial cell wall. This action is most effective against Gram-positive bacteria, which have a thick, exposed peptidoglycan layer.[1][2] In Gram-negative bacteria, the outer membrane acts as a barrier, often necessitating pre-treatment with chelating agents like EDTA to destabilize the lipopolysaccharide (LPS) layer and allow lysozyme access to the thin peptidoglycan layer beneath.[1] The enzymatic activity of lysozyme is influenced by several factors, including pH, temperature, and ionic strength of the buffer.[1][3]
Key Factors Influencing Protoplast Generation
The efficiency of protoplast formation is dependent on several critical parameters that must be optimized for each bacterial species and strain.
-
Bacterial Growth Phase: Cells harvested during the mid-exponential growth phase are generally more susceptible to lysozyme treatment.[4]
-
Lysozyme Concentration: The optimal concentration of lysozyme varies between bacterial species. Higher concentrations do not always lead to better results and can negatively impact protoplast viability and regeneration.[5]
-
Incubation Time and Temperature: The duration of lysozyme treatment and the incubation temperature are critical. Insufficient incubation will result in incomplete cell wall digestion, while excessive incubation can lead to lysis.[5][6]
-
Osmotic Stabilizers: Protoplasts are osmotically fragile and will lyse in hypotonic solutions. Therefore, the presence of an osmotic stabilizer in the buffer is essential to maintain their integrity. Common stabilizers include sucrose, mannitol, and succinate.
-
Buffer Composition: The pH and ionic strength of the buffer can significantly affect lysozyme activity and protoplast stability.
Quantitative Data Summary
The following tables summarize key experimental parameters for protoplast generation from various bacterial species as reported in the literature.
Table 1: Lysozyme Concentration and Incubation Conditions for Protoplast Formation
| Bacterial Species | Lysozyme Concentration (mg/mL) | Incubation Time (min) | Incubation Temperature (°C) | Protoplast Formation Rate (%) | Reference |
| Cellulomonas sp. M32Bo | 0.2 | Not Specified | Not Specified | 75 | [4] |
| Micrococcus sp. PVC-4 | 1 | Not Specified | Not Specified | Not Specified | [4] |
| Bacillus sp. PVA-7 | 2 | Not Specified | Not Specified | Not Specified | [4] |
| Escherichia coli QDW | 0.8 | 240 | Not Specified | 90 | [5] |
| Streptomyces lividans | 1 | 15-60 | 30 | Not Specified | [7] |
| Streptomyces coelicolor | 1 | 60 | 30 | Not Specified | [7] |
| Bacillus subtilis | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
Table 2: Osmotic Stabilizers and Buffers Used for Protoplast Generation
| Bacterial Species | Osmotic Stabilizer | Buffer System | pH | Reference |
| Cellulomonas sp. M32Bo | 0.5 M Sodium Succinate | Not Specified | 7.4 | [4] |
| Streptomyces sp. | 10.3% Sucrose | P buffer | Not Specified | [7] |
| Bacillus megaterium | Not Specified | 0.03 M Phosphate Buffer | 7.0 | [8] |
| Streptococcus faecalis | Sucrose | Not Specified | Not Specified | [9] |
Experimental Protocols
This section provides a general, adaptable protocol for the generation of bacterial protoplasts. Researchers should optimize these steps for their specific bacterial strain.
Materials
-
Bacterial culture in mid-exponential growth phase
-
This compound solution (freshly prepared)
-
Osmotic stabilizer solution (e.g., 0.5 M sucrose or 0.5 M sodium succinate)
-
Protoplast buffer (e.g., P buffer, Tris-HCl with appropriate osmotic stabilizer)
-
Centrifuge and sterile centrifuge tubes
-
Incubator
-
Phase-contrast microscope
Protocol for Gram-Positive Bacteria
-
Cell Harvesting: Inoculate a suitable liquid medium with the bacterial strain of interest and incubate until it reaches the mid-exponential growth phase. Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Washing: Discard the supernatant and gently resuspend the cell pellet in an equal volume of cold protoplast buffer containing an osmotic stabilizer. Centrifuge again under the same conditions. Repeat this washing step twice to remove residual medium components.
-
Lysozyme Treatment: Resuspend the washed cell pellet in protoplast buffer containing the optimized concentration of this compound.
-
Incubation: Incubate the cell suspension at the optimal temperature with gentle agitation for the predetermined duration. Monitor the formation of protoplasts periodically using a phase-contrast microscope. Protoplasts will appear as spherical, osmotically sensitive bodies.
-
Protoplast Harvesting: Once a high percentage of protoplasts is observed, gently pellet them by centrifugation at a lower speed (e.g., 2,000 x g for 10 minutes at 4°C) to avoid lysis.
-
Washing: Carefully discard the supernatant and gently resuspend the protoplasts in fresh, cold protoplast buffer without lysozyme. Repeat this washing step to remove the enzyme.
-
Storage and Use: The resulting protoplasts can be used immediately for downstream applications or stored under appropriate conditions.
Modifications for Gram-Negative Bacteria
For Gram-negative bacteria, an additional step is required to permeabilize the outer membrane before lysozyme treatment.
-
Pre-treatment with EDTA: After the initial washing steps, resuspend the cell pellet in a buffer containing EDTA (e.g., 1-10 mM) and incubate for a short period (e.g., 10-15 minutes) at room temperature. This will chelate divalent cations in the LPS layer, increasing its permeability. Following this step, proceed with the lysozyme treatment as described for Gram-positive bacteria.
Visualization of Experimental Workflow
The following diagrams illustrate the key processes involved in bacterial protoplast generation.
Caption: General workflow for protoplast generation from Gram-positive and Gram-negative bacteria.
Caption: Simplified mechanism of lysozyme action on the bacterial cell wall.
Applications of Bacterial Protoplasts
Bacterial protoplasts are versatile tools with numerous applications in research and drug development:
-
Genetic Transformation: Protoplasts are readily transformed with foreign DNA, making them ideal for genetic engineering and the introduction of new biosynthetic pathways.
-
Protoplast Fusion: The fusion of protoplasts from different strains or species allows for the creation of novel hybrid organisms with enhanced characteristics, such as increased production of antibiotics or other valuable metabolites.[10]
-
Drug Discovery: Protoplasts can be used to screen for novel antimicrobial agents that target the cell membrane or intracellular processes.
-
Metabolic Engineering: The ease of genetic manipulation in protoplasts facilitates the optimization of metabolic pathways for the overproduction of desired compounds.
-
Study of Cellular Processes: Protoplasts provide a system to study processes that are otherwise difficult to investigate in intact cells, such as membrane transport and protein secretion.[11][12]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low protoplast yield | Bacterial cells not in the optimal growth phase. | Harvest cells during the mid-exponential phase. |
| Suboptimal lysozyme concentration. | Titrate the lysozyme concentration to find the optimum for your strain. | |
| Inefficient outer membrane permeabilization (Gram-negative). | Optimize EDTA concentration and incubation time. | |
| Protoplast lysis | Inadequate osmotic stabilization. | Increase the concentration of the osmotic stabilizer or try a different one. |
| Mechanical stress. | Handle protoplasts gently; use wide-bore pipette tips and low-speed centrifugation. | |
| Low regeneration rate | Damage to protoplasts during formation. | Optimize lysozyme concentration and incubation time to minimize damage. |
| Inappropriate regeneration medium. | Test different regeneration media and conditions. |
Conclusion
The generation of bacterial protoplasts using this compound is a powerful technique that enables a wide range of molecular and cellular studies. Careful optimization of the experimental parameters outlined in these application notes will ensure the efficient and reproducible production of high-quality protoplasts for various downstream applications in academic research and industrial drug development.
References
- 1. An Overview of Antimicrobial Activity of Lysozyme and Its Functionality in Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysozyme and Its Application as Antibacterial Agent in Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Improving the regeneration rate of deep lethal mutant protoplasts by fusion to promote efficient L-lysine fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protoplasts Formation, Regeneration and Transformation - ActinoBase [actinobase.org]
- 8. journals.asm.org [journals.asm.org]
- 9. FORMATION OF PROTOPLASTS FROM STREPTOCOCCUS FAECALIS BY LYSOZYME - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Permanent Wall-Deficient Cells as a System for the Discovery of New-to-Nature Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biologydiscussion.com [biologydiscussion.com]
- 12. biologydiscussion.com [biologydiscussion.com]
Application Notes and Protocols for Gram-Negative Bacteria Lysis using Lysozyme Chloride and EDTA
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the effective lysis of gram-negative bacteria using a combination of lysozyme chloride and ethylenediaminetetraacetic acid (EDTA). This method is a cornerstone for various downstream applications, including protein and nucleic acid purification, and cellular component analysis.
Introduction
Gram-negative bacteria possess a complex cell envelope, including an outer membrane that acts as a barrier, rendering them resistant to lysis by lysozyme alone.[1][2][3] Lysozyme, an enzyme that hydrolyzes the β-(1-4)-glycosidic bonds in peptidoglycan, is a key component of the bacterial cell wall.[4][5] To facilitate the access of lysozyme to the peptidoglycan layer in gram-negative bacteria, a chelating agent such as EDTA is essential.[1][6] EDTA destabilizes the outer membrane by chelating divalent cations like Mg²⁺ and Ca²⁺, which are crucial for maintaining the structural integrity of the lipopolysaccharide (LPS) layer.[7] This disruption of the outer membrane allows lysozyme to reach and degrade the peptidoglycan, leading to cell lysis.[2]
Mechanism of Action
The synergistic action of EDTA and lysozyme for the lysis of gram-negative bacteria involves a two-step process:
-
Outer Membrane Permeabilization by EDTA: EDTA chelates divalent cations (Mg²⁺, Ca²⁺) that bridge and stabilize the negatively charged lipopolysaccharide (LPS) molecules in the outer membrane. This chelation weakens the outer membrane, increasing its permeability.[7]
-
Peptidoglycan Digestion by Lysozyme: With the outer membrane compromised, lysozyme gains access to the periplasmic space where the peptidoglycan layer resides. Lysozyme then catalyzes the hydrolysis of the glycosidic bonds between N-acetylmuramic acid and N-acetylglucosamine in the peptidoglycan, leading to the loss of cell wall integrity and subsequent cell lysis.[7]
Caption: Mechanism of Lysozyme and EDTA on Gram-Negative Bacteria.
Quantitative Data Presentation
The efficiency of lysis can be influenced by several factors including the concentrations of lysozyme and EDTA, incubation time, temperature, pH, and the specific bacterial strain. The following tables summarize quantitative data from various studies.
Table 1: Effect of Lysozyme and EDTA on E. coli Viability and Protein Release
| Treatment | Lysozyme (mg/mL) | EDTA (mg/mL) | Incubation Time | Temperature | Result | Reference |
| Ovotransferrin + Lysozyme | 1.0 | - | 36 hr | 35°C | 0.5 - 1.0 log reduction in viable E. coli O157:H7 cells | [7] |
| Ovotransferrin + EDTA | - | 2.0 | 36 hr | 35°C | 3 - 4 log reduction in viable E. coli O157:H7 cells | [7] |
| Lysozyme + Microwave (5s) | Present | - | 15 min | 37°C | ~86% protein release compared to Lysozyme-EDTA control | |
| Lysozyme + EDTA | 10 | 10 mM | 15 min | On ice | Effective for recombinant protein extraction | [8] |
Table 2: Concentration-Dependent Lysis of A. actinomycetemcomitans
| Lysozyme (µg/mL) | EDTA (mM) | Tris Buffer (mM) | pH | % Reduction in Turbidity | Reference |
| 10 (human) | 10 | 50 | 8.5 | ~55% | [9] |
| 100 (hen egg white) | 10 | 50 | 8.5 | ~50% | [9] |
| 10 (human) | 50 | 50 | 8.5 | Lysis inhibited | [9] |
| 100 (hen egg white) | 50 | 50 | 8.5 | Lysis inhibited | [9] |
Experimental Protocols
The following are detailed protocols for the lysis of gram-negative bacteria using this compound and EDTA.
Protocol 1: General Lysis of Gram-Negative Bacteria for Protein Extraction
This protocol is a general guideline and may require optimization for specific bacterial strains and downstream applications.
Materials:
-
Bacterial cell pellet
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 2 mM EDTA, 100 mM NaCl.[10][11]
-
This compound solution: 10 mg/mL in 10 mM Tris-HCl, pH 8.0 (prepare fresh).[4][10]
-
Protease inhibitor cocktail
-
DNase I (optional)
-
1 M MgSO₄ or MgCl₂ (optional, if using DNase I)
Procedure:
-
Cell Harvesting: Centrifuge the bacterial culture at 5,000 x g for 10 minutes at 4°C to pellet the cells. Discard the supernatant.
-
Resuspension: Resuspend the cell pellet in ice-cold Lysis Buffer. Use 5-10 mL of buffer per gram of wet cell paste.[4]
-
Lysozyme Addition: Add freshly prepared lysozyme solution to a final concentration of 0.2 - 1 mg/mL.[4][12] Add a protease inhibitor cocktail to prevent protein degradation.
-
Incubation: Incubate the suspension on ice or at room temperature with gentle shaking for 15-30 minutes.[10][13] Lysis can be monitored by an increase in viscosity due to the release of DNA.
-
(Optional) Reduction of Viscosity: If the lysate is too viscous, add DNase I to a final concentration of 10 µg/mL and MgSO₄ or MgCl₂ to a final concentration of 10 mM. Incubate for an additional 10-15 minutes at room temperature or 37°C until the viscosity is reduced.[10][12]
-
Clarification: Centrifuge the lysate at 12,000 - 20,000 x g for 15-30 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins for further analysis.
Protocol 2: Small-Scale Lysis of E. coli (Mini-Lysates)
This protocol is adapted for smaller culture volumes, suitable for screening purposes.
Materials:
-
1.5 mL E. coli culture
-
TES Buffer: 10 mM Tris-HCl (pH 7.5), 1 mM EDTA, 100 mM NaCl.[13]
-
Ready-Lyse™ Lysozyme Solution or a freshly prepared lysozyme solution.
Procedure:
-
Cell Pelleting: Centrifuge 1.5 mL of E. coli culture in a microcentrifuge tube.
-
Resuspension: Resuspend the cell pellet completely in 25 µL of TES Buffer.[13]
-
Enzyme Addition: Add 1 µL of diluted lysozyme solution (e.g., 250 U/µL) to the resuspended cells and mix gently.[13]
-
Incubation: Incubate at room temperature with occasional swirling for 15 minutes, or until lysis is observed by clearing of the suspension.[13]
-
Downstream Processing: The lysate can then be processed for plasmid DNA purification or protein analysis.
Caption: General workflow for gram-negative bacterial lysis.
Troubleshooting and Optimization
-
Incomplete Lysis:
-
Increase the concentration of lysozyme or EDTA.
-
Increase the incubation time or temperature.
-
Ensure the cell pellet is fully resuspended.
-
Consider adding a non-ionic detergent (e.g., 0.1% Triton X-100) to the lysis buffer to further aid in membrane disruption.[11]
-
-
Protein Degradation:
-
Always work on ice and use pre-chilled buffers and equipment.
-
Add a broad-spectrum protease inhibitor cocktail to the lysis buffer immediately before use.
-
-
High Viscosity of Lysate:
Conclusion
The combination of this compound and EDTA provides a reliable and effective method for the lysis of gram-negative bacteria. The protocols and data presented here offer a solid foundation for researchers to adapt this technique to their specific needs, enabling the successful extraction and analysis of intracellular components for a wide range of scientific and developmental applications.
References
- 1. why EDTA is used for lysozyme action [groups.google.com]
- 2. quora.com [quora.com]
- 3. Enhanced Antibacterial Activity of Hydrophobic Modified Lysozyme Against Gram-Negative Bacteria Without Accumulated Resistance [mdpi.com]
- 4. acebiolab.com [acebiolab.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. bacteriology - Can lysozyme also lyse gram-negative bacteria and if yes, how fast? - Biology Stack Exchange [biology.stackexchange.com]
- 7. DSpace [dr.lib.iastate.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Lysis of E. coli [web.mit.edu]
- 11. Bacterial Total Protein and Membrane Protein Extraction Protocol - Creative Biogene [creative-biogene.com]
- 12. researchgate.net [researchgate.net]
- 13. biozym.com [biozym.com]
Application Notes and Protocols for Lysozyme Chloride-Based Bacterial Quantification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantification of bacteria using lysozyme chloride-based assays. Lysozyme, a naturally occurring enzyme, catalyzes the hydrolysis of peptidoglycan, a major component of the cell walls of many bacteria. This lytic activity forms the basis of sensitive and reliable methods for quantifying bacterial populations, particularly Gram-positive bacteria. The following sections detail the principles, applications, and protocols for the most common lysozyme-based assays.
Introduction to Lysozyme-Based Assays
Lysozyme (muramidase or N-acetylmuramide glycanhydrolase) is an enzyme that damages bacterial cell walls by catalyzing the hydrolysis of 1,4-beta-linkages between N-acetylmuramic acid and N-acetyl-D-glucosamine residues in peptidoglycan.[1][2] This action compromises the integrity of the cell wall, leading to cell lysis.[2][3] The rate of this lysis can be correlated with the amount of lysozyme present or, conversely, with the number of susceptible bacteria. These assays are widely used in various fields, including food science, pharmaceuticals, and biomedical research, for applications such as assessing antibacterial activity, monitoring bacterial contamination, and studying immune responses.[4][5] While highly effective against Gram-positive bacteria, the susceptibility of Gram-negative bacteria is lower due to their protective outer membrane.[6]
Assay Principles
Several methodologies have been developed to quantify bacterial lysis by lysozyme, each with its own advantages in terms of sensitivity, throughput, and instrumentation requirements. The three primary methods are:
-
Turbidimetric Assays: These assays measure the decrease in the turbidity (or optical density) of a bacterial suspension as the cells are lysed by lysozyme.[3] The clearing of the suspension is directly proportional to the lytic activity.[7]
-
Fluorometric Assays: These highly sensitive assays utilize a substrate that is heavily labeled with a fluorescent dye, causing the fluorescence to be quenched. Lysozyme activity cleaves the substrate, releasing the fluorophore and resulting in a measurable increase in fluorescence.[1][8]
-
Colorimetric Assays: In this method, bacterial cells are labeled with a dye. Lysis of these cells by lysozyme releases the dye into the solution, and the resulting color intensity is measured spectrophotometrically.[9][10]
Core Applications
-
Quantification of Lysozyme Activity: Determining the enzymatic activity of lysozyme in biological samples like tears, saliva, and serum, which can be indicative of certain diseases.[11]
-
Antibacterial Susceptibility Testing: Assessing the efficacy of antimicrobial agents that may enhance the lytic activity of lysozyme.
-
Bacterial Quantification: Enumerating susceptible bacterial populations in various samples, particularly in quality control settings for food and pharmaceuticals.[5]
-
Screening for Lysozyme Inhibitors or Enhancers: Identifying compounds that modulate lysozyme activity, which is relevant in drug development.
Signaling Pathway and Experimental Workflow
The fundamental principle of these assays revolves around the enzymatic degradation of the bacterial cell wall by lysozyme.
References
- 1. abcam.com [abcam.com]
- 2. Lysozyme - Wikipedia [en.wikipedia.org]
- 3. goldbio.com [goldbio.com]
- 4. biocompare.com [biocompare.com]
- 5. Lysozyme and Its Application as Antibacterial Agent in Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of Lysozyme, an Innate Immune Defense Factor, as an Alternative Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ableweb.org [ableweb.org]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. Colorimetric assay for lysozyme using Micrococcus luteus labeled with a blue dye, Remazol brilliant blue R, as a substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US3834991A - Colorimetric assay for lysozyme - Google Patents [patents.google.com]
- 11. cohesionbio.com [cohesionbio.com]
Application Notes and Protocols for the Industrial Immobilization of Lysozyme Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of common and effective methods for the immobilization of lysozyme chloride, a crucial technique for enhancing its stability and reusability in various industrial applications. The following sections detail the principles, protocols, and performance metrics of key immobilization strategies, offering a comparative guide for selecting the most suitable method for your specific needs.
Introduction
Lysozyme is a naturally occurring enzyme with potent antimicrobial properties, making it a valuable component in the food, pharmaceutical, and biomedical industries.[1][2] However, its application in industrial processes is often limited by its instability under harsh operational conditions and the difficulty of its recovery and reuse. Immobilization, the process of confining enzyme molecules to a solid support, addresses these challenges by improving the enzyme's stability against changes in temperature and pH, and allowing for its easy separation from the reaction mixture, thereby enabling continuous and cost-effective processes.[1]
This document outlines three primary methods for lysozyme immobilization: covalent bonding, physical adsorption, and encapsulation. Each method is presented with a detailed experimental protocol, a summary of its advantages and disadvantages, and quantitative data to facilitate comparison.
Methods for Lysozyme Immobilization
The choice of immobilization method and support material is critical and depends on the specific industrial application, considering factors such as cost, desired enzyme activity, and operational stability.
Covalent Bonding to Chitosan Beads using Glutaraldehyde
Covalent bonding involves the formation of stable, irreversible chemical bonds between the enzyme and the support material.[1] Chitosan, a biocompatible and biodegradable polymer, is a popular support due to the presence of primary amino groups that can be activated for enzyme coupling.[1] Glutaraldehyde is a common cross-linking agent used to activate the chitosan support.[3]
Advantages:
-
Strong, stable attachment prevents enzyme leakage.
-
Enhanced thermal and pH stability.[4]
Disadvantages:
-
Can lead to some loss of enzyme activity due to conformational changes.[1][4]
-
The process can be more complex and involve toxic reagents like glutaraldehyde.
Experimental Protocol:
-
Preparation of Chitosan Beads:
-
Dissolve 2 g of chitosan powder in 100 mL of 2% (v/v) acetic acid solution with constant stirring until a homogenous solution is formed.
-
Add the chitosan solution dropwise into a coagulating bath of 1 M NaOH with gentle stirring.
-
Allow the formed beads to harden for at least 2 hours in the NaOH solution.
-
Collect the chitosan beads by filtration and wash them thoroughly with distilled water until the pH is neutral.
-
Air-dry the beads or use them immediately.[5]
-
-
Activation of Chitosan Beads with Glutaraldehyde:
-
Suspend 1 g of chitosan beads in 10 mL of a 2.5% (v/v) glutaraldehyde solution in a phosphate buffer (0.1 M, pH 7.0).
-
Shake the mixture at room temperature for 2 hours.
-
Wash the activated beads extensively with distilled water to remove any unreacted glutaraldehyde.
-
-
Immobilization of Lysozyme:
-
Prepare a lysozyme solution (e.g., 1 mg/mL) in a phosphate buffer (0.1 M, pH 7.0).
-
Add the activated chitosan beads to the lysozyme solution.
-
Incubate the mixture at 4°C with gentle shaking for 24 hours.
-
Separate the immobilized lysozyme-chitosan beads by filtration.
-
Wash the beads with the phosphate buffer to remove any unbound lysozyme.
-
Store the immobilized enzyme at 4°C.
-
Logical Relationship for Covalent Bonding
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Glutaraldehyde-activated chitosan matrix for immobilization of a novel cysteine protease, procerain B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review of the Covalent Immobilization of Biomolecules onto Electrospun Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing lysozyme chloride activity by adjusting pH and temperature
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing lysozyme chloride activity. Find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
A1: The optimal pH for hen egg white lysozyme (HEWL) activity is generally observed in a slightly acidic to neutral range, typically between pH 6.0 and 7.0.[1][2][3] However, the maximal activity can be influenced by the ionic strength of the buffer.[2][3] For instance, at pH 6.2, maximal activity is seen over a broader range of ionic strengths (0.02–0.100 M) compared to pH 9.2 (0.01–0.06 M).[2][3] Some studies have reported the highest activity at pH 6.0.[1] It's important to note that lysozyme remains stable over a wide pH range, from 4.0 to 7.0.[4]
Q2: What is the optimal temperature for this compound activity?
A2: this compound exhibits good activity over a temperature range of 30°C to 60°C.[4] The optimal temperature for the enzymatic activity of purified lysozyme from Rutilus kutum was found to be 45.0°C.[1] For lysing bacterial cells, an incubation temperature of 37°C for 30 minutes is commonly used.[3] However, for some applications, such as lysing cells with T4 Lysozyme, room temperature (around 25°C) or 4°C for 5-10 minutes is recommended to avoid potential induction of protease activity.[5] It is crucial to consider that temperatures above 65.0°C can lead to a significant reduction in activity, and the enzyme can be completely inactivated at 95.0°C after 30 minutes.[1]
Q3: How does ionic strength affect lysozyme activity?
A3: The enzymatic activity of lysozyme is highly dependent on the ionic strength of the solution, which is influenced by salt concentration. The optimal pH range for lysozyme activity is broader at lower salt concentrations.[6] For example, human lysozyme shows greater activity over a wide pH range (5–9) at a sodium chloride concentration of 0.05 M compared to 0.1 M.[6] High ionic strength (e.g., 0.2 M salt) can inhibit lysozyme activity.[6] The specific activity of lysozyme has been observed to increase as the concentration of sodium salts decreases from 0.5 M to 0.1 M.[6]
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, lyophilized this compound powder should be stored at -20°C, where it can retain activity for at least four years.[2] Aqueous solutions of lysozyme (at pH 4–5) can be stored at 2–8°C for several weeks and should remain active for at least one month.[2][3] It is recommended to avoid repeated freeze-thaw cycles.[7]
Troubleshooting Guide
This guide addresses common issues encountered during lysozyme activity assays.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Enzyme Activity | Improper storage of lysozyme | Ensure lysozyme is stored at the correct temperature (-20°C for lyophilized powder, 2-8°C for solutions) and protected from moisture. Avoid repeated freeze-thaw cycles.[2][7] |
| Incorrect pH of the buffer | Verify the pH of your assay buffer. The optimal pH is generally between 6.0 and 7.0.[1][2] Prepare fresh buffer if necessary. | |
| Incorrect temperature | Ensure the assay is performed at the optimal temperature, typically between 25°C and 45°C.[1][2] Use a properly calibrated water bath or incubator. | |
| Inactive enzyme | The enzyme may have been denatured by improper handling (e.g., vigorous vortexing) or exposure to extreme pH or temperature.[7][8] Obtain a new vial of lysozyme. | |
| Presence of inhibitors | Some substances can inhibit lysozyme activity, such as indole derivatives, imidazole, and surface-active agents like sodium dodecyl sulfate (SDS).[3] Ensure your sample and buffers are free from these contaminants. | |
| Poor Repeatability of Results | Inconsistent substrate suspension | The suspension of Micrococcus lysodeikticus cells can settle over time, leading to variability. Ensure the cell suspension is well-mixed before each use. Vortex extensively to create a uniform suspension.[9][10] |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes of enzyme and substrate. | |
| Temperature fluctuations | Maintain a constant temperature throughout the assay. Even small temperature variations can affect enzyme kinetics.[11] | |
| High Background Signal | Contaminated reagents | Use high-purity water and reagents to prepare buffers and solutions. Filter-sterilize buffers if necessary. |
| Autolysis of substrate | The bacterial cell suspension may undergo some degree of autolysis. Prepare fresh substrate for each experiment. |
Data Summary
Optimal Conditions for Hen Egg White Lysozyme (HEWL) Activity
| Parameter | Optimal Range/Value | Notes |
| pH | 6.0 - 7.0 | Activity is dependent on ionic strength.[2][3] |
| Temperature | 25°C - 50°C | Stability decreases significantly above 65°C.[1][4] |
| Ionic Strength | 0.02 M - 0.1 M (at pH 6.2) | High ionic strength can be inhibitory.[2][6] |
Experimental Protocols
Protocol 1: Turbidimetric Assay for Lysozyme Activity
This protocol is based on the widely used method of measuring the decrease in turbidity of a bacterial suspension as a result of cell lysis by lysozyme. The substrate used is Micrococcus lysodeikticus.
Materials:
-
This compound
-
Lyophilized Micrococcus lysodeikticus cells
-
Potassium phosphate buffer (50 mM, pH 6.24)
-
Spectrophotometer capable of reading at 450 nm
-
Cuvettes (1 cm light path)
-
Calibrated pipettes
-
Thermostatted water bath or spectrophotometer holder (25°C)
Procedure:
-
Preparation of Reagents:
-
Potassium Phosphate Buffer (50 mM, pH 6.24): Prepare a solution of 50 mM potassium phosphate and adjust the pH to 6.24 at 25°C.
-
Substrate Suspension (0.015% w/v): Prepare a 0.15 mg/mL suspension of Micrococcus lysodeikticus cells in the potassium phosphate buffer. The absorbance at 450 nm (A450) of this suspension should be between 0.6 and 0.7 against a buffer blank. Adjust with more cells or buffer if necessary.
-
Enzyme Solution: Immediately before use, dissolve this compound in cold (2-8°C) potassium phosphate buffer to a concentration of 200-400 units/mL.
-
-
Assay:
-
Set the spectrophotometer to 450 nm and equilibrate to 25°C.
-
Pipette 2.5 mL of the substrate suspension into a cuvette.
-
Add 0.1 mL of the potassium phosphate buffer to a separate cuvette with 2.5 mL of substrate suspension to serve as a blank.
-
Incubate the cuvettes in the spectrophotometer at 25°C for 4-5 minutes to allow for temperature equilibration and to establish a baseline rate.
-
To initiate the reaction, add 0.1 mL of the enzyme solution to the sample cuvette.
-
Immediately mix by inversion and start recording the decrease in A450 for 5 minutes.
-
-
Calculation of Activity:
-
Determine the maximum linear rate of decrease in A450 per minute (ΔA450/min).
-
One unit of lysozyme activity is defined as the amount of enzyme that produces a ΔA450 of 0.001 per minute at pH 6.24 and 25°C.
-
Calculate the activity using the following formula: Units/mL enzyme = (ΔA450/min) / (0.001 * 0.1)
-
Visualizations
Caption: Workflow for the turbidimetric assay of lysozyme activity.
Caption: Key factors influencing this compound activity.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. vivantechnologies.com [vivantechnologies.com]
- 4. Extraction and Characterization of Lysozyme from Salted Duck Egg White - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. An Overview of Antimicrobial Activity of Lysozyme and Its Functionality in Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. hamptonresearch.com [hamptonresearch.com]
- 9. An improved 96-well turbidity assay for T4 lysozyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. goldbio.com [goldbio.com]
Technical Support Center: Optimizing Lysozyme Chloride Lysis
Welcome to the technical support center for lysozyme chloride-mediated cell lysis. This resource is designed for researchers, scientists, and drug development professionals to enhance the efficiency of their experiments and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound in cell lysis?
Lysozyme is an enzyme that catalyzes the hydrolysis of 1,4-beta-linkages between N-acetylmuramic acid and N-acetyl-D-glucosamine residues in the peptidoglycan layer of bacterial cell walls. This action compromises the structural integrity of the cell wall, particularly in Gram-positive bacteria, leading to cell lysis. For Gram-negative bacteria, the outer membrane presents an additional barrier that often requires co-treatment with agents like EDTA to allow lysozyme access to the peptidoglycan layer.
Q2: What are the optimal conditions for lysozyme activity?
The activity of lysozyme is significantly influenced by several factors, including pH, temperature, and ionic strength.[1][2][3]
-
pH: The optimal pH for lysozyme activity is generally between 6.0 and 7.0.[4]
-
Temperature: Lysozyme activity increases with temperature, with an optimal range typically between 37°C and 50°C.[1] However, prolonged exposure to higher temperatures can lead to denaturation and loss of activity.
-
Ionic Strength: The presence of certain salts can influence lysozyme activity. For instance, low concentrations of sodium chloride can enhance lysis, while high concentrations can be inhibitory.[4]
Q3: How can I lyse Gram-negative bacteria effectively using lysozyme?
Gram-negative bacteria possess an outer lipopolysaccharide membrane that shields the peptidoglycan layer from lysozyme. To overcome this, a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) is commonly used. EDTA disrupts the outer membrane by chelating divalent cations (Mg²⁺ and Ca²⁺) that stabilize the lipopolysaccharide structure, thereby allowing lysozyme to access and degrade the peptidoglycan.[5][6]
Q4: My lysate is highly viscous after lysozyme treatment. What is the cause and how can I resolve it?
High viscosity in the lysate is typically due to the release of genomic DNA from the lysed cells. This can interfere with subsequent purification steps. To reduce viscosity, you can:
-
Add DNase I: This enzyme will degrade the DNA. Remember to also add Mg²⁺, which is a required cofactor for DNase I activity.[7]
-
Sonication: Mechanical shearing through sonication can also effectively fragment the DNA.[8]
Q5: Can I combine lysozyme treatment with other lysis methods?
Yes, combining lysozyme with other physical lysis methods can significantly increase lysis efficiency, especially for more resistant cells.[9] Common combinations include:
-
Lysozyme and Sonication: Enzymatic digestion followed by mechanical disruption.[10][11]
-
Lysozyme and Freeze-Thaw: Repeated cycles of freezing and thawing after lysozyme treatment can rupture cell membranes.[12][13]
-
Lysozyme and Detergents: Non-ionic detergents can be used to solubilize the cell membrane after the cell wall has been weakened by lysozyme.[14][15][16]
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments.
Issue 1: Low Protein Yield
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Lysis | - Optimize Lysozyme Concentration: The optimal concentration can vary between bacterial strains. Start with a concentration of 0.2 - 1.0 mg/mL and optimize as needed.[8][17] - Verify Lysozyme Activity: Ensure your lysozyme has not expired and has been stored correctly. Prepare fresh solutions.[7] - Optimize Incubation Time and Temperature: Incubate for at least 30 minutes at a temperature between room temperature and 37°C.[8][18] - For Gram-negative bacteria, ensure adequate EDTA concentration: Use a final concentration of 1-10 mM EDTA. |
| Protein Degradation | - Add Protease Inhibitors: Add a protease inhibitor cocktail to your lysis buffer to prevent degradation of your target protein by proteases released during lysis.[7] - Work at Low Temperatures: Perform all lysis steps on ice or at 4°C to minimize protease activity.[19] |
| Protein in Insoluble Fraction | - Check for Inclusion Bodies: Your protein may be expressed as insoluble inclusion bodies. This often requires optimization of expression conditions (e.g., lower temperature, different expression strain).[20] - Use a Milder Lysis Method: Harsh lysis methods like excessive sonication can sometimes lead to protein aggregation. |
Issue 2: Inconsistent Lysis Results
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Pellet Resuspension | - Ensure Complete Resuspension: Vortex or pipette the cell pellet in the lysis buffer until the suspension is homogenous before adding lysozyme. Clumps of cells will not be lysed efficiently. |
| Inconsistent Incubation Conditions | - Maintain Consistent Timing and Temperature: Use a timer and a temperature-controlled incubator or water bath for consistent results. |
| Variations in Cell Density | - Normalize Cell Density: For reproducible results, start with a consistent amount of cell pellet (e.g., by wet weight or by normalizing the optical density of the culture before harvesting). |
Experimental Protocols
Protocol 1: Standard Lysozyme Lysis of E. coli
This protocol is a starting point for the lysis of Gram-negative bacteria like E. coli.
Materials:
-
Bacterial cell pellet
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM EDTA
-
Lysozyme solution (10 mg/mL in 10 mM Tris-HCl, pH 8.0, freshly prepared)
-
DNase I (1 mg/mL)
-
1 M MgCl₂
Procedure:
-
Resuspend the bacterial cell pellet in ice-cold Lysis Buffer. A general guideline is to use 4 mL of buffer per gram of wet cell paste.
-
Add lysozyme to a final concentration of 1 mg/mL.
-
Incubate on ice for 30 minutes with gentle rocking.
-
To reduce viscosity, add DNase I to a final concentration of 10 µg/mL and MgCl₂ to a final concentration of 10 mM.
-
Incubate on ice for another 15 minutes.
-
Centrifuge the lysate at >12,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully collect the supernatant containing the soluble proteins.
Protocol 2: Combined Lysozyme and Sonication Lysis
This method is more rigorous and suitable for cells that are resistant to enzymatic lysis alone.
Materials:
-
Same as Protocol 1
-
Sonicator
Procedure:
-
Follow steps 1-3 of Protocol 1.
-
Place the cell suspension on ice.
-
Sonicate the sample using short bursts (e.g., 10-15 seconds on, 30-60 seconds off) to prevent overheating.[11] The total sonication time will need to be optimized for your specific cell type and sonicator. The lysate should become less viscous and more translucent.
-
Proceed with steps 6 and 7 of Protocol 1.
Visual Guides
The following diagrams illustrate key concepts and workflows in lysozyme-mediated cell lysis.
Caption: Factors influencing the efficiency of lysozyme lysis.
Caption: General workflow for bacterial cell lysis using lysozyme.
References
- 1. Regulation of Lysozyme Activity by Human Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | An Overview of Antimicrobial Activity of Lysozyme and Its Functionality in Cheese [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic effects of EDTA and lysozyme on the properties of hydroxypropyl starch nano antibacterial films - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [dr.lib.iastate.edu]
- 6. ejournal.unesa.ac.id [ejournal.unesa.ac.id]
- 7. Cell Lysis and Fractionation Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 10. mcb.berkeley.edu [mcb.berkeley.edu]
- 11. benchchem.com [benchchem.com]
- 12. Team:Calgary/Notebook/Protocols/FreezeThawProtocolforProteinSamples - 2013.igem.org [2013.igem.org]
- 13. Traditional Methods of Cell Lysis | Thermo Fisher Scientific - US [thermofisher.com]
- 14. tandfonline.com [tandfonline.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. home.sandiego.edu [home.sandiego.edu]
- 18. upcollege.ac.in [upcollege.ac.in]
- 19. static.igem.wiki [static.igem.wiki]
- 20. neb.com [neb.com]
Technical Support Center: Troubleshooting Incomplete Bacterial Cell Lysis with Lysozyme
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete bacterial cell lysis using lysozyme chloride.
Frequently Asked Questions (FAQs)
Q1: My bacterial cells are not lysing completely after lysozyme treatment. What are the common causes?
Incomplete cell lysis is a frequent issue with several potential causes:
-
High Cell Density: The concentration of lysozyme may be insufficient for the number of cells present.[1]
-
Lysozyme Inactivity: The lysozyme may have lost activity due to improper storage or handling.
-
Resistant Bacterial Strains: Gram-negative bacteria are inherently more resistant to lysozyme due to their outer membrane.[2][3] Some Gram-positive strains can also exhibit resistance.[4][5][6]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and ionic strength of the lysis buffer can significantly impact lysozyme activity.[2][7][8]
-
Viscous Lysate: The release of genomic DNA can create a viscous lysate that physically hinders further enzymatic activity.[9][10]
Q2: How can I optimize my lysozyme lysis protocol for better efficiency?
Optimization is key to successful lysis. Consider the following factors:
-
Lysozyme Concentration: Ensure you are using an adequate concentration of lysozyme. This can range from 0.2 mg/mL to 10 mg/mL depending on the bacterial strain and cell density.[7][9][11]
-
Incubation Time and Temperature: Typical incubation times range from 10 to 30 minutes.[11] While some protocols suggest incubation at 30°C or 37°C, others recommend room temperature or 4°C to minimize protease activity.[11][12]
-
pH of Lysis Buffer: Lysozyme is active over a broad pH range (6.0-9.0).[7] The optimal pH can depend on the specific bacterial species and the ionic strength of the buffer.[2][8][13] For E. coli, a pH of 8.0 is often recommended.
-
Additives to Enhance Lysis:
-
EDTA: This chelating agent disrupts the outer membrane of Gram-negative bacteria, improving lysozyme access to the peptidoglycan layer.[7]
-
Detergents (e.g., Triton X-100): Non-ionic detergents can help to solubilize the cell membrane.[11][14][15]
-
Salts (e.g., NaCl): The ionic strength of the buffer affects lysozyme activity.[2][7][8]
-
Q3: What should I do if my lysate becomes very viscous?
A viscous lysate is a sign that cells are lysing and releasing DNA. To address this:
-
Add DNase I: The addition of DNase I (typically 25-50 µg/mL) along with MgCl₂ (required for DNase activity) will degrade the DNA and reduce viscosity.[10][11]
-
Mechanical Shearing: Sonication or passing the lysate through a narrow-gauge needle can also shear the genomic DNA.[5][11]
Q4: Are there alternative methods if lysozyme alone is ineffective?
Yes, for lysozyme-resistant strains or to improve efficiency, a combination of methods is often effective:
-
Lysozyme with Sonication: A common approach is to pre-treat cells with lysozyme to weaken the cell wall, followed by sonication to complete the lysis.[11][16]
-
Freeze-Thaw Cycles: Repeated cycles of freezing (e.g., in liquid nitrogen or a -80°C freezer) and thawing can disrupt cell membranes.[10][11] This can be used in conjunction with lysozyme treatment.
-
French Press: This method subjects cells to high pressure, causing them to lyse upon release. It can be used after lysozyme treatment.
Q5: How can I lyse Gram-positive bacteria that are resistant to lysozyme?
Some Gram-positive bacteria have modified peptidoglycan that confers resistance. Strategies to overcome this include:
-
Higher Lysozyme Concentration: For some Gram-positive strains, increasing the lysozyme concentration can be effective.[17]
-
Growth Medium Supplementation: Supplementing the growth medium with amino acids like L-threonine or L-lysine can produce cells that are more susceptible to lysozyme.[4][5][6]
-
Combined Enzyme Treatment: Using other enzymes, such as mutanolysin or achromopeptidase, in combination with lysozyme can be effective.[18]
Data Presentation: Optimizing Lysozyme Lysis Conditions
The following tables summarize key quantitative data for optimizing your bacterial cell lysis experiments.
Table 1: Recommended Lysozyme Concentrations for E. coli Lysis
| Concentration (mg/mL) | Source/Kit Recommendation | Notes |
| 0.001 | Qiagen Kit (with mechanical lysis) | May be a low concentration if not paired with another lysis method.[19] |
| 0.2 | Qiagen Kit / G-Biosciences Protocol | A commonly used starting concentration.[11][19] |
| 0.714 | Sigma Aldrich MSDS | A higher concentration that may be necessary for some strains.[19] |
| 1.0 - 10.0 | Research Protocols | Higher concentrations can lead to a faster rate of lysis.[9][19] |
Table 2: Incubation Parameters for Lysozyme Lysis
| Parameter | Range | Notes |
| Temperature | 4°C to 37°C | Lower temperatures (4°C or room temperature) are recommended to minimize protease activity.[12] Higher temperatures (30°C or 37°C) can increase enzymatic activity but also protease activity.[11] |
| Time | 5 to 30 minutes | Shorter times (5-10 minutes) are often sufficient with optimized conditions.[12] Longer incubation (up to 30 minutes) may be required for more resistant cells.[11] |
Table 3: Common Additives to Enhance Lysozyme Lysis
| Additive | Typical Concentration | Purpose |
| EDTA | 1-10 mM | Chelates divalent cations in the outer membrane of Gram-negative bacteria, increasing permeability.[7] |
| Triton X-100 | 0.1% - 2.0% | A non-ionic detergent that helps to solubilize the cell membrane.[11][15] |
| NaCl | 50-150 mM | Modulates ionic strength, which affects lysozyme activity.[20] |
| DNase I | 25-50 µg/mL | Degrades released genomic DNA to reduce viscosity.[10][11] |
| MgCl₂ or CaCl₂ | 1-10 mM | Required cofactors for DNase I activity.[11][21] |
Experimental Protocols
Protocol 1: Standard Lysozyme Lysis of E. coli
This protocol is a general starting point for the lysis of E. coli.
-
Cell Harvest: Centrifuge your bacterial culture to pellet the cells (e.g., 5,000 x g for 10 minutes at 4°C).[7][11] Discard the supernatant.
-
Resuspension: Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 2 mM EDTA). Ensure the pellet is completely resuspended.
-
Lysozyme Addition: Add freshly prepared lysozyme to a final concentration of 0.2 - 1.0 mg/mL.[7][11]
-
Incubation: Incubate the suspension for 15-30 minutes. Incubation can be done on ice, at room temperature, or at 30°C, depending on the desired balance between lysis efficiency and potential protein degradation.[11]
-
Viscosity Reduction (if necessary): If the lysate becomes viscous, add DNase I to a final concentration of 25-50 µg/mL and MgCl₂ to 10 mM. Incubate for an additional 10 minutes at room temperature.[11]
-
Clarification: Centrifuge the lysate at high speed (e.g., 16,000 x g for 10-20 minutes at 4°C) to pellet the cell debris.[21]
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins.
Protocol 2: Enhanced Lysis for Gram-Negative Bacteria
This protocol includes additives to improve the lysis of Gram-negative bacteria.
-
Cell Harvest: Pellet the cells by centrifugation as described in Protocol 1.
-
Resuspension: Resuspend the cell pellet in a lysis buffer containing EDTA and a non-ionic detergent (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM EDTA, 0.1% Triton X-100, 100 mM NaCl).
-
Lysozyme Addition: Add lysozyme to a final concentration of 1.0 mg/mL.
-
Incubation: Incubate on ice for 30 minutes with occasional mixing.[11]
-
(Optional) Sonication: For more resistant strains, follow the lysozyme incubation with sonication on ice. Use short bursts (e.g., 3 x 10 seconds) with cooling periods in between to prevent overheating and protein denaturation.[11]
-
Clarification and Collection: Proceed with steps 6 and 7 from Protocol 1.
Visualizations
Caption: Mechanism of lysozyme action on Gram-positive and Gram-negative bacteria.
Caption: Troubleshooting workflow for incomplete bacterial cell lysis.
References
- 1. go.zageno.com [go.zageno.com]
- 2. An Overview of Antimicrobial Activity of Lysozyme and Its Functionality in Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for enhancing the antibacterial efficacy of lysozyme and the resulting outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method for the lysis of Gram-positive, asporogenous bacteria with lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. [PDF] Method for the lysis of Gram-positive, asporogenous bacteria with lysozyme | Semantic Scholar [semanticscholar.org]
- 7. acebiolab.com [acebiolab.com]
- 8. The dependence of lysozyme activity on pH and ionic strength. | Semantic Scholar [semanticscholar.org]
- 9. Protocols · Benchling [benchling.com]
- 10. Traditional Methods of Cell Lysis | Thermo Fisher Scientific - US [thermofisher.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. neb.com [neb.com]
- 13. researchgate.net [researchgate.net]
- 14. Effect of Ethylenediaminetetraacetic Acid, Triton X-100, and Lysozyme on the Morphology and Chemical Composition of Isolated Cell Walls of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Do you add Triton-X in your lysis buffer? - Protein and Proteomics [protocol-online.org]
- 16. Evaluation of an E. coli Cell Extract Prepared by Lysozyme‐Assisted Sonication via Gene Expression, Phage Assembly and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biozym.com [biozym.com]
- 18. researchgate.net [researchgate.net]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. neb.com [neb.com]
effect of salt concentration on lysozyme chloride enzymatic activity
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with lysozyme chloride. The information focuses on the critical role of salt concentration in modulating its enzymatic activity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my lysozyme exhibiting low or no enzymatic activity?
A1: Several factors related to salt concentration can lead to diminished lysozyme activity. Consider the following:
-
Suboptimal Salt Concentration: Lysozyme requires the presence of certain salts for its lytic activity. If you are observing no lysis, it may be because the assay is being conducted in the absence of salts, such as in distilled water.[1] For monovalent salts like sodium chloride (NaCl) or potassium chloride (KCl), optimal activity is typically observed in the range of 0.05 M to 0.12 M.[1]
-
Excessively High Salt Concentration: While salts are necessary, high concentrations can be inhibitory. Ionic strength above 0.2 M can significantly reduce or inhibit lysozyme's enzymatic function.[2] This is a common issue if concentrated stock solutions are not diluted appropriately in the final reaction mixture.
-
Incorrect Salt Type: The type of salt used is crucial. Bivalent cations, such as calcium (Ca²⁺) or magnesium (Mg²⁺), can lead to significantly less lysis compared to monovalent cations and may exhibit optimal activity at lower molar concentrations.[1] The choice of anion also plays a role, with different salts following the Hofmeister series, which can affect protein stability and solubility.[3][4]
Q2: My experimental results for lysozyme activity are not reproducible. What could be the cause?
A2: Poor reproducibility in lysozyme assays is a common challenge. Investigate these potential sources of variability:
-
Inconsistent Salt Concentration: Minor variations in the final salt concentration between experiments can lead to significant differences in activity. Ensure precise and consistent preparation of all buffers and solutions.
-
Substrate Variability: The preparation of the Micrococcus lysodeikticus cell suspension is a critical step. Inconsistent cell density will result in variable turbidity readings. It is recommended to standardize the initial absorbance of the cell suspension (e.g., A450 between 0.6-0.7) before adding the enzyme.
-
pH Fluctuations: The optimal pH for lysozyme activity is dependent on the ionic strength of the solution.[2] Ensure that the buffer capacity is sufficient to maintain a stable pH throughout the experiment, especially when adding different salt concentrations. For most animal lysozymes, a pH of 6.2 to 7.0 is standard.[5][6]
-
Temperature Variations: Maintain a constant and optimal temperature (typically 25°C) during the assay, as temperature fluctuations can affect the rate of the enzymatic reaction.[6]
Q3: Can I use any salt in my lysozyme activity assay?
A3: No, the choice of salt and its concentration must be carefully considered. Different salts can have varying effects on lysozyme's performance. For instance, the use of bivalent salts like CaCl₂ or MgCl₂ generally results in lower lytic activity compared to monovalent salts like NaCl or KCl.[1] Furthermore, chaotropic and kosmotropic salts can impact the hydration shell of the lysozyme, which may influence its stability and activity.[3][7] For routine assays, NaCl or KCl are commonly used and well-characterized.
Q4: At what salt concentration does inhibition of lysozyme activity typically occur?
A4: Inhibition of lysozyme activity generally becomes significant at higher salt concentrations. For sodium chloride, concentrations above 0.2 M are known to be inhibitory.[2] High ionic strength can interfere with the electrostatic interactions between the enzyme and its substrate, leading to reduced catalytic efficiency.
Data on Salt Concentration and Lysozyme Activity
The following table summarizes the impact of various salt concentrations on the enzymatic activity of hen egg-white lysozyme.
| Salt Type | Concentration Range | Effect on Lysozyme Activity | Reference |
| Monovalent Salts (e.g., NaCl, KCl) | 0.0 M | No Lysis | [1] |
| 0.05 M - 0.12 M | Optimal Activity | [1] | |
| > 0.2 M | Inhibition | [2] | |
| Bivalent Salts (e.g., CaCl₂, MgCl₂) | Generally Lower than Monovalent Salts | Reduced Lysis Compared to Monovalent Salts | [1] |
Experimental Protocols
Detailed Methodology for Determining the Effect of Salt Concentration on Lysozyme Activity
This protocol outlines a standard spectrophotometric method to assess the impact of varying salt concentrations on the lytic activity of this compound against Micrococcus lysodeikticus.
1. Materials and Reagents:
-
Hen egg-white this compound
-
Lyophilized Micrococcus lysodeikticus cells
-
Potassium phosphate buffer (e.g., 50 mM, pH 6.2)
-
Sodium chloride (NaCl) stock solution (e.g., 1 M)
-
Spectrophotometer capable of reading at 450 nm
-
Cuvettes
-
Ultrapure water
2. Preparation of Solutions:
-
Phosphate Buffer (50 mM, pH 6.24 at 25°C): Prepare a buffer using monobasic and dibasic potassium phosphate solutions. Adjust the pH accurately.
-
Substrate Suspension (0.15 mg/mL): Suspend the lyophilized Micrococcus lysodeikticus cells in the phosphate buffer. Adjust the concentration of the cell suspension with the buffer until the initial absorbance at 450 nm (A₄₅₀) is between 0.6 and 0.7. This standardization is crucial for reproducibility.
-
Lysozyme Stock Solution (e.g., 200-400 units/mL): Prepare a concentrated stock solution of lysozyme in cold (2-8°C) phosphate buffer immediately before use.
-
Salt Solutions: Prepare a series of dilutions from the NaCl stock solution to achieve the desired final concentrations in the assay (e.g., 0 M, 0.02 M, 0.05 M, 0.1 M, 0.2 M, 0.5 M).
3. Assay Procedure:
-
Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 450 nm and equilibrate the temperature to 25°C.
-
Reaction Mixture Preparation: In a cuvette, combine the substrate suspension and the salt solution to the desired final concentrations. The total reaction volume will depend on the cuvette size (e.g., 2.6 mL).
-
Blank Measurement: Measure the absorbance of the reaction mixture without the enzyme to establish a baseline.
-
Initiate the Reaction: Add a small volume of the lysozyme solution to the cuvette to initiate the reaction. Immediately mix by inversion.
-
Data Acquisition: Record the decrease in absorbance at 450 nm over a period of time (e.g., 5 minutes), taking readings at regular intervals (e.g., every 30 seconds).
-
Data Analysis: Calculate the rate of change in absorbance (ΔA₄₅₀/minute) from the linear portion of the curve. This rate is proportional to the lysozyme activity. One unit of lysozyme activity is often defined as the amount of enzyme that produces a ΔA₄₅₀ of 0.001 per minute under specified conditions.
Visualizations
Caption: Experimental workflow for determining the effect of salt concentration on lysozyme activity.
Caption: Relationship between salt concentration and lysozyme enzymatic activity.
References
- 1. journals.asm.org [journals.asm.org]
- 2. An Overview of Antimicrobial Activity of Lysozyme and Its Functionality in Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salt effects on the picosecond dynamics of lysozyme hydration water investigated by terahertz time-domain spectroscopy and an insight into the Hofmeister series for protein stability and solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. [1603.07114] Salt-specific effects in lysozyme solutions [arxiv.org]
- 5. ableweb.org [ableweb.org]
- 6. Lysozyme - Assay | Worthington Biochemical [worthington-biochem.com]
- 7. Hydration and Hydrodynamic Interactions of Lysozyme: Effects of Chaotropic versus Kosmotropic Ions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing DNA Contamination and Viscosity in Bacterial Lysates
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with high viscosity due to DNA contamination in lysozyme-prepared bacterial lysates.
Frequently Asked Questions (FAQs)
Q1: Why does my bacterial lysate become highly viscous after treatment with lysozyme?
When bacterial cells are lysed using lysozyme, the cell wall is broken down, releasing the entire contents of the cell, including chromosomal DNA.[1][2] This long-strand genomic DNA is the primary cause of high viscosity in the lysate.[3][4] The thick, gel-like consistency can impede downstream processing steps such as centrifugation, filtration, and chromatography.
Q2: What is the most common method to reduce lysate viscosity?
The most common and effective method is to treat the lysate with a nuclease, such as DNase I, which enzymatically degrades the long DNA strands into smaller fragments, thereby reducing the viscosity.[3][5] Salt-Active Nucleases (SANs) are also highly effective and can be adapted to various salt concentrations in the lysis buffer.[6]
Q3: My DNase I treatment is not working, and the lysate is still viscous. What could be the issue?
There are several potential reasons for DNase I inefficiency:
-
Missing Cofactors: DNase I requires divalent cations, typically magnesium (Mg²⁺) and/or calcium (Ca²⁺), for its activity.[7][8] Ensure these are present in your lysis buffer at an appropriate concentration (e.g., 1-10 mM MgCl₂).
-
Presence of Chelators: If your lysis buffer contains chelating agents like EDTA, they will sequester the essential divalent cations, inhibiting DNase I activity.[9][10] If EDTA is necessary for other reasons, consider using a salt-active nuclease that is not inhibited by it or perform a buffer exchange before nuclease treatment.
-
Incorrect pH or Temperature: While DNase I is active over a range of conditions, its optimal activity is generally around neutral pH and 37°C.[10] Extreme pH values can reduce its effectiveness.[11]
-
Insufficient Enzyme Concentration: The amount of DNase I needed can depend on the cell density and the resulting DNA concentration. You may need to optimize the concentration of DNase I for your specific protocol.[3][10]
Q4: Are there alternatives to enzymatic treatment for reducing viscosity?
Yes, mechanical shearing is a common alternative to enzymatic digestion. These methods physically break the long DNA strands.
-
Sonication: Applying short bursts of sonication on ice is a widely used technique to shear genomic DNA and reduce viscosity.[9][7][12] It's crucial to keep the sample on ice to prevent overheating, which can denature the target protein.
-
Syringe Shearing: Repeatedly passing the lysate through a narrow-gauge syringe needle can effectively shear the DNA.[13][14]
-
French Press: Using a French Press for cell lysis also simultaneously shears the DNA, preventing high viscosity from the start.[13]
Q5: How does salt concentration in the lysis buffer affect viscosity and nuclease activity?
Salt concentration can have multiple effects. High salt concentrations can help to dissociate proteins from nucleic acids and can also influence the activity of certain nucleases.[15][16] For instance, Salt-Active Nucleases (SANs) are specifically designed to work in varying salt conditions, with their required concentration changing based on the NaCl molarity.[6] In contrast, very high salt might inhibit other nucleases, and low salt concentrations (e.g., 10 mM NaCl) have been identified as optimal for lysis in some microfluidic applications.[17]
Q6: How can I quantify the amount of DNA contamination in my purified protein sample?
UV-Vis spectrophotometry is a common method for assessing DNA contamination.[18] By measuring the absorbance of the sample at 260 nm (where nucleic acids absorb maximally) and 280 nm (where proteins absorb maximally), you can calculate the A260/A280 ratio.[18] A ratio of ~0.6 is generally indicative of a pure protein sample, while a ratio of ~1.8 suggests pure DNA.[19] Higher ratios in a protein prep indicate significant nucleic acid contamination.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Lysate Viscosity After Lysis | Release of genomic DNA.[9] | Add a nuclease (e.g., DNase I, Salt-Active Nuclease) to the lysis buffer.[3][5] Alternatively, use mechanical shearing methods like sonication or a French press.[7][13] |
| Nuclease Appears Inactive | 1. Absence of required cofactors (e.g., Mg²⁺ for DNase I).[8] 2. Presence of inhibitors (e.g., EDTA in the buffer).[10] 3. Suboptimal enzyme concentration or incubation time.[10] | 1. Supplement the lysis buffer with 1-10 mM MgCl₂ or CaCl₂.[9][7] 2. Use an EDTA-free protease inhibitor cocktail. If EDTA is required, consider a nuclease that is not inhibited by it.[10] 3. Increase the nuclease concentration and/or incubation time. Refer to the experimental protocols below. |
| Increased Back Pressure on Chromatography Column | 1. High viscosity of the loaded sample. 2. Clogging due to residual cell debris or precipitated DNA. | 1. Ensure viscosity is fully reduced before loading. Dilute the sample if necessary. 2. Centrifuge the lysate at a higher speed or for a longer duration. 3. Filter the lysate through a 0.22 or 0.45 µm filter before column application. |
| Low Protein Yield After Purification | Protein may be trapped in the viscous DNA pellet after initial centrifugation. | Ensure complete DNA degradation before the main clarification spin. A brief, low-speed spin to pellet the majority of the DNA before nuclease treatment can sometimes help, followed by treatment of the supernatant.[12] |
Experimental Protocols & Methodologies
Protocol 1: Standard Bacterial Cell Lysis with DNase I Treatment
-
Cell Harvest: Centrifuge the bacterial culture to obtain a cell pellet. Discard the supernatant. The pellet can be stored at -80°C or used immediately.[7]
-
Resuspension: Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). A common ratio is 4 mL of buffer per 1 gram of wet cell pellet.[8]
-
Additive Inclusion: Add lysozyme to a final concentration of 0.2-1 mg/mL and a suitable protease inhibitor cocktail.[5][7]
-
Lysis Incubation: Incubate on ice for 30 minutes with gentle agitation.[7]
-
Nuclease Treatment: Add MgCl₂ to a final concentration of 10 mM, followed by DNase I to a final concentration of 25-50 µg/mL.[3][5][7]
-
Viscosity Reduction: Incubate at room temperature or 4°C for 10-15 minutes, or until the lysate is no longer viscous.[7]
-
Clarification: Centrifuge the lysate at high speed (e.g., >16,000 x g) for 20-30 minutes at 4°C to pellet cell debris.[20]
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble protein fraction, for downstream purification.
Protocol 2: Viscosity Reduction using Salt-Active Nuclease (SAN)
This protocol is particularly useful when working with buffers containing varying salt concentrations.[6]
-
Lysis: Perform cell lysis as described in Protocol 1 (Steps 1-4). The lysate should become viscous.
-
Nuclease Addition: Add the Salt-Active Nuclease. The required amount depends on the NaCl concentration in the lysate.
-
Incubation: Incubate at room temperature for 10-20 minutes until viscosity is reduced.[6]
-
Clarification: Proceed with centrifugation as described in Protocol 1 (Steps 7-8).
Protocol 3: Viscosity Reduction by Sonication
-
Lysis: Perform cell lysis with lysozyme as described in Protocol 1 (Steps 1-4).
-
Sonication Setup: Place the tube containing the viscous lysate in an ice-water bath to maintain a low temperature.[7]
-
Shearing: Sonicate the sample using short bursts (e.g., 10-15 seconds) at high intensity, followed by cooling periods of at least 30 seconds.[7][12]
-
Monitoring: Repeat the sonication cycles until the lysate loses its viscosity and appears more translucent. Avoid frothing, as this can denature proteins.[7]
-
Clarification: Proceed with centrifugation as described in Protocol 1 (Steps 7-8).
Protocol 4: Quantification of DNA Contamination via UV Spectrophotometry
-
Blank Measurement: Use the protein's final purification buffer to zero the spectrophotometer at both 260 nm and 280 nm.[18]
-
Sample Measurement: Measure the absorbance of your purified protein sample at 260 nm and 280 nm.
-
Calculate Ratio: Determine the A260/A280 ratio.
-
Interpretation:
Data & Visualization
Table 1: Recommended Concentrations for Enzymatic Viscosity Reduction
| Enzyme | Recommended Concentration | Required Cofactors / Conditions | Reference(s) |
| DNase I | 25-50 µg/mL | 1-10 mM MgCl₂ or CaCl₂ | [3][5][7] |
| RNase A | 50 µg/mL | Often used alongside DNase I | [3][5] |
| Salt-Active Nuclease (SAN) | 25 U/mL (in 0.5 M NaCl) to 250 U/mL (in 0 M NaCl) | Activity is dependent on salt concentration | [6] |
| Micrococcal Nuclease | 1 µL per 1 mL of lysate | 1 mM CaCl₂ | [9][20] |
Table 2: Purity Assessment using UV Spectrophotometry
| Ratio | Value for "Pure" DNA | Value for "Pure" Protein | Indication of Contamination | Reference(s) |
| A260 / A280 | 1.8 - 2.0 | ~0.6 | A ratio > 0.7 in a protein sample indicates DNA contamination. A ratio < 1.8 in a DNA sample indicates protein contamination. | [18][19] |
| A260 / A230 | > 1.5 | > 1.0 | A low ratio indicates contamination with organic compounds like phenol, guanidine, or carbohydrates. | [18][19] |
Diagrams
Caption: Experimental workflow for bacterial lysis and viscosity reduction.
Caption: Decision tree for troubleshooting high viscosity in bacterial lysates.
Caption: Conceptual diagram of DNA-induced viscosity and its resolution.
References
- 1. Cell lysis techniques | Abcam [abcam.com]
- 2. A Review on Macroscale and Microscale Cell Lysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reduction of Cell Lysate Viscosity during Processing of Poly(3-Hydroxyalkanoates) by Chromosomal Integration of the Staphylococcal Nuclease Gene in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Traditional Methods of Cell Lysis | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Viscosity Reduction in Bioprocessing | ArcticZymes Technologies [arcticzymes.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. neb.com [neb.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. gel electrophoresis - How do I deal with sticky and viscous samples from cell lysates? - Biology Stack Exchange [biology.stackexchange.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. blog.addgene.org [blog.addgene.org]
- 19. berthold.com [berthold.com]
- 20. neb.com [neb.com]
Technical Support Center: Overcoming Lysozyme Chloride Resistance in Gram-Negative Bacteria
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the resistance of Gram-negative bacteria to lysozyme chloride.
Frequently Asked Questions (FAQs)
Q1: Why are Gram-negative bacteria inherently resistant to this compound?
Gram-negative bacteria exhibit natural resistance to lysozyme primarily due to their unique cell envelope structure.[1] The key protective feature is the outer membrane, which acts as a physical barrier, preventing lysozyme from reaching its target, the peptidoglycan layer in the periplasm.[1][2][3] This outer membrane is composed of lipopolysaccharides (LPS), phospholipids, and proteins, which shield the thin peptidoglycan wall.[2][4]
Additionally, some Gram-negative bacteria have evolved specific mechanisms to counteract lysozyme activity, including:
-
Production of Lysozyme Inhibitors: Certain species produce periplasmic proteins that directly inhibit lysozyme activity.[2][5][6][7] Examples include the Ivy (Inhibitor of vertebrate lysozyme) protein family and the MliC/PliC (Membrane-associated/periplasmic inhibitor of c-type lysozyme) family.[2][5][6][7]
-
Peptidoglycan Modifications: Alterations to the peptidoglycan structure, such as O-acetylation of N-acetylmuramic acid (NAM) or N-deacetylation of N-acetylglucosamine (NAG), can prevent effective lysozyme binding and cleavage.[2][8]
Q2: How can I permeabilize the outer membrane of Gram-negative bacteria to allow lysozyme access?
Several methods can be employed to disrupt the outer membrane and sensitize Gram-negative bacteria to lysozyme. These methods can be broadly categorized as chemical, physical, and biological.
-
Chemical Permeabilizers:
-
Chelating Agents: EDTA is commonly used to destabilize the outer membrane by chelating divalent cations (Mg²⁺ and Ca²⁺) that are essential for maintaining the structural integrity of the lipopolysaccharide (LPS) layer.[1][9][10]
-
Organic Acids: Lactic acid has been shown to be an effective permeabilizer of the Gram-negative outer membrane.[11]
-
Detergents: Mild detergents like Triton X-100 can facilitate the entry of lysozyme to the peptidoglycan layer.[1]
-
-
Physical Methods:
-
Biological and Biochemical Approaches:
-
Antimicrobial Peptides: Cationic peptides can interact with and disrupt the outer membrane, creating pores that allow lysozyme to pass through.[14][15]
-
Lactoferrin: This protein, found in bodily secretions, can bind to the outer membrane and increase its permeability to lysozyme.[5]
-
Complement System: The formation of the Membrane Attack Complex (MAC) during the complement cascade can create pores in the outer membrane, sensitizing the bacteria to lysozyme.[16][17]
-
Q3: What are some strategies to enhance the antimicrobial activity of lysozyme itself against Gram-negative bacteria?
Beyond permeabilizing the outer membrane, the inherent activity of lysozyme can be enhanced through several modification strategies:
-
Chemical Modification: Modifying lysozyme to increase its hydrophobicity can improve its ability to interact with and disrupt the bacterial outer membrane.[3] Heat denaturation of hen egg white lysozyme (HEWL) can lead to an enzymatically inactive, yet more cationic and hydrophobic form that exhibits enhanced bactericidal activity against Gram-negative bacteria.[2]
-
Protein Engineering: Engineered lysozymes, such as fusions with bacteriophage-derived endolysins or the addition of cationic peptides, can show improved efficacy against Gram-negative pathogens.[1]
-
Synergistic Combinations: Combining lysozyme with other antimicrobial agents can lead to a synergistic effect. For example, a mixture of hydrogen peroxide and ascorbic acid can generate free radicals that damage the cell wall, rendering the bacteria susceptible to lysozyme-mediated lysis.[18]
Q4: Are there different types of lysozymes with varying activity against Gram-negative bacteria?
Yes, different types of lysozymes exist, and they can exhibit varied activity profiles. The most common is the chicken-type (c-type) lysozyme. However, other types, such as goose-type (g-type) and invertebrate-type (i-type) lysozymes, have been identified.[13] Some i-type lysozymes have demonstrated significant antibacterial activity against Gram-negative bacteria like Escherichia coli.[2] G-type lysozymes have shown a higher relative activity on peptidoglycan from Gram-negative bacteria compared to Gram-positive bacteria.[19]
Troubleshooting Guides
Problem 1: Lysozyme treatment is ineffective, even with the use of a permeabilizing agent like EDTA.
| Possible Cause | Troubleshooting Step |
| Suboptimal EDTA Concentration or Incubation Time | Ensure the EDTA concentration and incubation time are sufficient to permeabilize the outer membrane. Refer to established protocols and consider optimizing these parameters for your specific bacterial strain. |
| Presence of Lysozyme Inhibitors | Your bacterial strain may produce periplasmic lysozyme inhibitors. Consider using a higher concentration of lysozyme or a modified lysozyme with enhanced activity. |
| Inappropriate Buffer Conditions | The pH and ionic strength of the buffer can affect both lysozyme activity and the stability of the outer membrane. Ensure your buffer conditions are optimal for lysozyme activity (typically neutral pH).[20] |
| Bacterial Growth Phase | The susceptibility of bacteria to lysozyme can vary with the growth phase. It is often recommended to use cells from the mid-logarithmic growth phase.[21] |
Problem 2: High variability in results from lysozyme activity assays.
| Possible Cause | Troubleshooting Step |
| Inconsistent Bacterial Cell Suspension | Ensure a homogenous and standardized bacterial cell suspension for each assay. Inconsistent cell density will lead to variable results. |
| Inaccurate Temperature Control | Lysozyme activity is temperature-dependent. Maintain a constant and optimal temperature throughout the assay. |
| Poor Mixing of Reagents | Ensure thorough but gentle mixing of the lysozyme with the bacterial suspension to initiate the reaction uniformly. |
| Issues with Spectrophotometer Readings | If using a turbidity-based assay, ensure the spectrophotometer is properly calibrated and that readings are taken at the correct wavelength (e.g., 450 nm for Micrococcus luteus or 600 nm for E. coli).[22] |
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Purified Lysozyme from Bacillus subtilis BSN314 against various bacterial strains.
| Bacterial Strain | Gram Staining | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
| Micrococcus luteus | Positive | 1.25 | 1.25 | 17 |
| Bacillus subtilis 168 | Positive | 1.75 | 1.75 | 15 |
| Bacillus cereus | Positive | 2.25 | 2.25 | 14 |
| Pseudomonas aeruginosa | Negative | 2.50 | 2.50 | 12 |
| Salmonella typhimurium | Negative | 2.75 | 2.75 | 12 |
Data extracted from a study on lysozyme isolated from Bacillus subtilis BSN314.
Table 2: Synergistic Effect of Peptides and Lysozyme against P. aeruginosa and E. faecalis.
| Organism | Agent 1 | Agent 2 | MIC of Agent 1 alone (µg/mL) | MIC of Agent 2 alone (µg/mL) | MIC of Agent 1 in combination (µg/mL) | MIC of Agent 2 in combination (µg/mL) |
| P. aeruginosa | Protegrin | Lysozyme | 16 | >25 | 8 | 25 |
| P. aeruginosa | Bactenecin | Lysozyme | 32 | >25 | 16 | 25 |
| E. faecalis | Protegrin | Lysozyme | 16 | 6.3 | 4 | 0.39 |
Data from a study on the synergistic interactions of antimicrobial peptides and human lysozyme.[15]
Experimental Protocols
Protocol 1: Outer Membrane Permeabilization Assay
This protocol is adapted from methods used to assess the ability of compounds to permeabilize the outer membrane of Gram-negative bacteria, making them susceptible to lysozyme.[21]
Materials:
-
Mid-log phase culture of Gram-negative bacteria
-
5 mM Sodium HEPES buffer (pH 7.0) with 5 mM Sodium Azide
-
Lysozyme solution
-
Permeabilizing agent (e.g., EDTA, antimicrobial peptide)
-
Spectrophotometer
Procedure:
-
Grow the bacterial culture to mid-log phase in an appropriate broth medium.
-
Harvest the cells by centrifugation and wash them with 5 mM Sodium HEPES buffer (pH 7.0).
-
Resuspend the cells in the same buffer containing 5 mM Sodium Azide to an optical density at 600 nm (OD₆₀₀) of approximately 0.5.
-
Transfer the cell suspension to a cuvette and measure the initial OD₆₀₀.
-
Add the permeabilizing agent to the desired final concentration and monitor the OD₆₀₀ for at least one minute to observe any direct lytic effect.
-
Add lysozyme to the cuvette and continue to monitor the OD₆₀₀. A decrease in OD₆₀₀ indicates cell lysis and successful permeabilization.
-
Run appropriate controls, including cells with lysozyme only, cells with the permeabilizing agent only, and a buffer control.
Protocol 2: Turbidity-Based Lysozyme Activity Assay
This protocol measures the lytic activity of lysozyme on a bacterial cell suspension.[22][23]
Materials:
-
Lysozyme solution of unknown activity
-
Bacterial cell suspension (e.g., Micrococcus lysodeikticus or a permeabilized Gram-negative strain)
-
Appropriate buffer (e.g., 10 mM potassium phosphate buffer, pH 7.0)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a suspension of the bacterial cells in the buffer to a specific initial optical density (e.g., OD₄₅₀ of 0.6-0.8 for M. lysodeikticus).
-
Add a defined volume of the lysozyme solution to the bacterial suspension.
-
Immediately start monitoring the decrease in optical density at the appropriate wavelength (e.g., 450 nm) over time at a constant temperature.
-
The rate of decrease in turbidity is proportional to the lysozyme activity.
-
Calculate the activity in units, where one unit may be defined as the amount of enzyme that causes a decrease in absorbance of 0.001 per minute under the specified conditions.[23]
Protocol 3: Genomic DNA Extraction from Gram-Negative Bacteria using Lysozyme
This is a rapid protocol for lysing Gram-negative bacteria for genomic DNA extraction.[24]
Materials:
-
Bacterial cell pellet (up to 2 x 10⁹ cells)
-
Cold PBS or 10 mM Tris-HCl, pH 8.0
-
Lysozyme solution (25 mg/mL)
-
Tissue Lysis Buffer
-
Proteinase K
-
RNase A
-
Thermal mixer or heating block
Procedure:
-
Harvest bacteria by centrifugation and discard the supernatant.
-
Resuspend the pellet in 90 µL of cold PBS or Tris-HCl by vortexing.
-
Add 10 µL of the 25 mg/mL lysozyme solution, vortex briefly, and then add 100 µL of Tissue Lysis Buffer and vortex thoroughly.
-
Incubate at 37°C for at least 5 minutes, or until the lysate appears clear.
-
Add 10 µL of Proteinase K, vortex briefly, and incubate at 56°C for a minimum of 30 minutes with agitation.
-
Add 3 µL of RNase A, vortex briefly, and incubate for a minimum of 5 minutes at 56°C with agitation.
-
The lysate is now ready for subsequent DNA binding and elution steps according to your chosen DNA extraction kit protocol.
Visualizations
Caption: Logical relationships in overcoming lysozyme resistance.
Caption: Workflow for an outer membrane permeabilization assay.
Caption: Signaling pathway of lysozyme action with a permeabilizer.
References
- 1. Lysozyme Mechanism of Action and Its Broad-Spectrum Applications - Creative Enzymes [creative-enzymes.com]
- 2. Lysozyme and Its Application as Antibacterial Agent in Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | An Overview of Antimicrobial Activity of Lysozyme and Its Functionality in Cheese [frontiersin.org]
- 5. A New Family of Lysozyme Inhibitors Contributing to Lysozyme Tolerance in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Structure and evolution of the Ivy protein family, unexpected lysozyme inhibitors in Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lysozymes: characteristics, mechanism of action and technological applications on the control of pathogenic microorganisms [scielo.org.mx]
- 9. bacteriology - Can lysozyme also lyse gram-negative bacteria and if yes, how fast? - Biology Stack Exchange [biology.stackexchange.com]
- 10. quora.com [quora.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Inactivation of Gram-Negative Bacteria by Lysozyme, Denatured Lysozyme, and Lysozyme-Derived Peptides under High Hydrostatic Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Agents that increase the permeability of the outer membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synergistic Interactions between Mammalian Antimicrobial Defense Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Outer membrane permeabilization by the membrane attack complex sensitizes Gram-negative bacteria to antimicrobial proteins in serum and phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Outer membrane permeabilization by the membrane attack complex sensitizes Gram-negative bacteria to antimicrobial prote… [ouci.dntb.gov.ua]
- 18. journals.asm.org [journals.asm.org]
- 19. Identification of a bacterial inhibitor against g-type lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biozym.com [biozym.com]
- 21. Permeabilization of Whole Cells to Lysozyme - Hancock Lab [cmdr.ubc.ca]
- 22. goldbio.com [goldbio.com]
- 23. academic.oup.com [academic.oup.com]
- 24. neb.com [neb.com]
inhibitors of lysozyme chloride activity in experimental buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lysozyme chloride.
Troubleshooting Guides
Issue: Lower than expected or no lysozyme activity detected.
This is a common issue that can arise from several factors in your experimental setup. Follow this guide to troubleshoot the problem systematically.
1. Verify Enzyme Integrity and Concentration:
-
Question: Is my lysozyme stock active?
-
Answer: Improper storage, such as repeated freeze-thaw cycles or exposure to extreme temperatures, can lead to enzyme degradation.[1] Always store lysozyme according to the manufacturer's instructions, typically in a cold, dry state.[2] To confirm activity, run a control experiment with a fresh, validated batch of lysozyme or a known active sample.
-
Question: Is the enzyme concentration in my assay correct?
-
Answer: Ensure you are using the appropriate final concentration of lysozyme in your reaction. Prepare fresh dilutions of your enzyme stock in a suitable, cold buffer immediately before use.
2. Check Assay Buffer Conditions:
-
Question: Is the pH of my buffer optimal for lysozyme activity?
-
Answer: Lysozyme activity is highly pH-dependent. The optimal pH can vary depending on the source of the lysozyme and the ionic strength of the buffer, but it generally falls within the range of 6.0 to 7.0.[3] For hen egg-white lysozyme (HEWL), maximum enzymatic activity is often observed around pH 5.0 to 6.2.[2][4] Verify the pH of your buffer with a calibrated pH meter.
-
Question: Is the ionic strength of my buffer appropriate?
-
Answer: High ionic strength can inhibit lysozyme activity.[2] For instance, a high concentration of salts like NaCl (>0.2M) can be inhibitory.[2][3] The optimal ionic strength is often around 0.05 M to 0.1 M.[2][5]
3. Evaluate Substrate and Reagents:
-
Question: Is my Micrococcus lysodeikticus suspension properly prepared?
-
Answer: The turbidity of the bacterial suspension is critical for accurate measurements. The initial absorbance at 450 nm should typically be between 0.6 and 0.7. Ensure the cells are thoroughly resuspended to create a uniform suspension.
-
Question: Could there be inhibitors present in my buffer?
-
Answer: Certain substances commonly found in experimental buffers can inhibit lysozyme activity. Refer to the FAQs below for a detailed list of potential inhibitors.
Troubleshooting Workflow:
Caption: A flowchart for troubleshooting low lysozyme activity.
Frequently Asked Questions (FAQs)
Q1: What are the most common inhibitors of this compound activity found in experimental buffers?
A1: Several substances can inhibit lysozyme activity. These include:
-
High Salt Concentrations: While some salt is necessary for optimal activity, high concentrations of salts like sodium chloride and potassium chloride can be inhibitory.[3] High ionic strength (e.g., >0.2 M salt) generally inhibits lysozyme activity.[2]
-
Detergents: Nonionic detergents such as Triton X-100 and n-dodecyl-β-d-maltoside (DDM) can inhibit lysozyme, particularly its amyloid aggregation.[6] Anionic detergents like sodium cholate and deoxycholate can also interfere with enzyme assays at higher concentrations.[7]
-
Chelating Agents: While chelating agents like EDTA can enhance lysozyme activity against Gram-negative bacteria by disrupting the outer membrane, their effect can be complex and pH-dependent.[8] The presence of certain divalent and trivalent cations can reverse the inhibitory effect of lysozyme-chelator combinations.[9]
-
Imidazole Derivatives: These compounds can act as competitive inhibitors of lysozyme.[3]
-
Sugars: Disaccharides like sucrose and trehalose can inhibit the fibril formation of lysozyme.[10]
Q2: What is the optimal pH and temperature for lysozyme activity?
A2: The optimal conditions can vary, but generally:
-
pH: The maximum enzymatic activity for hen egg-white lysozyme (HEWL) is often observed around pH 5.0 to 6.2.[2][4] However, significant activity can be maintained over a broader pH range depending on the ionic strength of the buffer.[2][5]
-
Temperature: Lysozyme activity generally increases with temperature, with an optimum around 45°C for some lysozymes.[4] HEWL is stable up to 100°C for a short duration at acidic pH, but its stability decreases at alkaline pH.[2]
Q3: Can components of my biological sample inhibit lysozyme?
A3: Yes. For instance, in Gram-negative bacteria, lipopolysaccharide (LPS) can act as a non-competitive inhibitor of lysozyme.[3] Additionally, some bacteria produce specific proteinaceous lysozyme inhibitors to protect themselves.[11][12]
Data on Common Inhibitors
Table 1: Effect of Salts on Lysozyme Activity
| Salt | Concentration | Effect on Activity | Reference |
| Sodium Chloride | > 0.2 M | Inhibitory | [2] |
| Potassium Salts | High Conc. | Inhibitory | [3] |
| Divalent Cations (Ca²⁺, Mg²⁺) | ≥ 1 mM | Can reverse the inhibitory effect of lysozyme-chelator combinations at pH 7 and 8. | [9] |
| Trivalent Cations (Fe³⁺, Al³⁺) | ≥ 1 mM | Effective in reversing inhibition by lysozyme-EDTA combinations. | [9] |
Table 2: Effect of Detergents on Lysozyme Amyloid Aggregation
| Detergent | Apparent IC₅₀ | Notes | Reference |
| Triton X-100 | 22 µM | Inhibits fibrillization at sub-micellar concentrations. | [6] |
| n-dodecyl-β-d-maltoside (DDM) | 26 µM | Inhibits fibrillization at sub-micellar concentrations. | [6] |
Experimental Protocols
Protocol 1: Standard Turbidity-Based Lysozyme Activity Assay
This protocol is based on the method of Shugar (1952) and measures the rate of lysis of Micrococcus lysodeikticus cells.[13]
Materials:
-
Lysozyme
-
Micrococcus lysodeikticus lyophilized cells
-
Potassium Phosphate Buffer (50 mM, pH 6.24 at 25°C)
-
Spectrophotometer capable of measuring absorbance at 450 nm
-
Cuvettes (1 cm light path)
-
Ultrapure water
Procedure:
-
Buffer Preparation: Prepare 50 mM Potassium Phosphate Buffer and adjust the pH to 6.24 at 25°C.
-
Substrate Suspension Preparation: Prepare a 0.15 mg/mL suspension of Micrococcus lysodeikticus cells in the buffer. The absorbance at 450 nm (A₄₅₀) of this suspension should be between 0.6 and 0.7 against a buffer blank. Adjust with more cells or buffer if necessary.
-
Enzyme Solution Preparation: Immediately before use, prepare a solution of lysozyme (e.g., 200-400 units/mL) in cold (2-8°C) buffer.
-
Assay Setup:
-
Pipette 2.5 mL of the substrate suspension into a cuvette.
-
Add 0.1 mL of buffer to a separate cuvette for the blank.
-
Equilibrate the cuvettes to 25°C in a thermostatted spectrophotometer.
-
-
Measurement:
-
To the sample cuvette, add 0.1 mL of the enzyme solution and immediately mix by inversion.
-
Record the decrease in A₄₅₀ for approximately 5 minutes, taking readings at regular intervals (e.g., every 15-30 seconds).
-
-
Data Analysis:
-
Calculate the change in absorbance per minute (ΔA₄₅₀/min) from the linear portion of the curve.
-
One unit of lysozyme activity is defined as the amount of enzyme that produces a ΔA₄₅₀ of 0.001 per minute under the specified conditions.
-
Protocol 2: Screening for Lysozyme Inhibitors
This protocol is an adaptation of the standard activity assay to test for potential inhibitors.
Procedure:
-
Follow steps 1-3 of the "Standard Turbidity-Based Lysozyme Activity Assay."
-
Assay Setup:
-
Prepare reaction mixtures in cuvettes, each containing 2.5 mL of the substrate suspension.
-
To the test cuvettes, add a specific volume of the potential inhibitor solution.
-
To the control cuvette, add the same volume of the solvent used for the inhibitor.
-
Add buffer to bring the total volume in each cuvette to 2.9 mL.
-
Equilibrate to 25°C.
-
-
Measurement:
-
Initiate the reaction by adding 0.1 mL of the lysozyme solution to each cuvette.
-
Mix and record the A₄₅₀ as described in the standard protocol.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA₄₅₀/min) for both the control and the test samples.
-
The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100
-
Signaling Pathways and Logical Relationships
Mechanism of Lysozyme Inhibition by a Proteinaceous Inhibitor (e.g., Ivy)
Caption: Competitive inhibition of lysozyme by a protein inhibitor.
References
- 1. youtube.com [youtube.com]
- 2. An Overview of Antimicrobial Activity of Lysozyme and Its Functionality in Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysozyme - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Interaction of nonionic detergents with the specific sites of lysozyme amyloidogenic region - inhibition of amyloid fibrillization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. "Influence of Chelators on the Antimicrobial Activity of Lysozyme Again" by Jeffrey Smith Boland [trace.tennessee.edu]
- 9. Cations reduce antimicrobial efficacy of lysozyme-chelator combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The inhibition of fibril formation of lysozyme by sucrose and trehalose - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Lysozyme and Its Application as Antibacterial Agent in Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New Family of Lysozyme Inhibitors Contributing to Lysozyme Tolerance in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lysozyme - Assay | Worthington Biochemical [worthington-biochem.com]
how to improve solubility of lysozyme chloride complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lysozyme chloride complexes. Below you will find information to help you address common challenges, particularly concerning solubility and aggregation.
Troubleshooting Guide & FAQs
Q1: My this compound solution is cloudy or has formed a precipitate. What are the likely causes and how can I fix it?
A: Cloudiness or precipitation indicates that the this compound has exceeded its solubility limit under the current buffer conditions. The primary factors influencing lysozyme solubility are pH, ionic strength, and temperature.
-
pH: The net charge of lysozyme is highly dependent on the pH of the solution. Lysozyme has an isoelectric point (pI) between 10.6 and 10.9.[1] At a pH close to its pI, its net charge is near zero, which can lead to aggregation and precipitation. Acidic solutions are generally more stable.[1]
-
Ionic Strength: The concentration and type of salt in your solution significantly impact solubility. At very low ionic strengths, increasing the salt concentration can sometimes decrease solubility.[2] Conversely, at high ionic strengths, "salting-out" can occur, leading to precipitation. The specific ions present also play a crucial role, following patterns like the Hofmeister series.[3][4]
-
Temperature: Lysozyme solubility is temperature-dependent.[3] Ensure your working temperature is appropriate for your specific concentration and buffer system.
Troubleshooting Steps:
-
Adjust the pH: If you are working near the isoelectric point, shifting the pH further away may increase solubility. For lysozyme, which has a high pI, lowering the pH to a more acidic range (e.g., pH 4.0-5.0) is often effective.[5]
-
Optimize Ionic Strength: Systematically vary the salt (e.g., NaCl) concentration to find the optimal range for solubility. Both very low and very high salt concentrations can be problematic.[2][6]
-
Consider Additives: If pH and ionic strength adjustments are insufficient, consider adding excipients.
Q2: How can I proactively improve the solubility of my this compound preparation?
A: Several strategies can be employed to enhance the solubility of this compound and prevent aggregation:
-
pH Optimization: Maintain the pH of your solution in a range where lysozyme has a significant net positive charge, such as pH 4.0-5.0.[3][5]
-
Control of Ionic Strength: Carefully select the type and concentration of salt. The solubility of this compound is influenced by both cations and anions.[7][8] For instance, the presence of different chloride salts (e.g., NaCl, KCl, CsCl) can have varying effects on solubility.[3]
-
Use of Excipients and Additives:
-
Sugars and Polyols: Sucrose and trehalose can stabilize the native structure of lysozyme and inhibit aggregation.[9][10]
-
Surfactants: Non-ionic surfactants can be used to prevent protein aggregation at interfaces.[11] Hydrophobic ion-pairing with surfactants like sodium dodecyl sulphate (SDS) or dioctyl sulfosuccinate (DOSS) can also modulate lysozyme's lipophilicity and solubility.[12][13]
-
Polymers: Polyethylene glycol (PEG) is often used in protein crystallization and can influence solubility. However, it can also act as a precipitating agent, so its concentration must be carefully controlled.[3]
-
Q3: My lysozyme is forming amyloid fibrils. How can I prevent this?
A: Amyloid fibril formation is a specific type of aggregation. Certain conditions, such as alkaline pH, can promote this.
-
Inhibitors: Small molecule inhibitors, such as certain di- and trisubstituted aromatic compounds, have been shown to block the formation of and even disrupt preformed amyloid fibrils of lysozyme.[14]
-
Ligand Binding: The binding of specific ligands, like tri-N-acetylchitotriose, to the native protein can raise the energy barrier for misfolding and subsequent aggregation, thereby slowing down the formation of fibrils.[15]
-
Maintain Native Structure: Conditions that stabilize the native conformation of lysozyme, such as optimal pH and the presence of stabilizers like sucrose and trehalose, will also help prevent amyloidogenesis.[9]
Quantitative Data on Lysozyme Solubility
The solubility of this compound is highly dependent on the experimental conditions. The following tables summarize quantitative data from cited literature.
Table 1: Effect of NaCl Concentration and pH on Lysozyme Solubility
| pH | NaCl Concentration (M) | Lysozyme Solubility (g/L) | Reference |
| 4.0 | 0.20 | ~210 | [3] |
| 4.0 | 0.25 | ~140 | [3] |
| 4.0 | 0.30 | ~80 | [3] |
| 6.0 | 0.20 | Significantly lower than at pH 4.0 | [3] |
Table 2: Influence of Different Anions on Lysozyme Solubility at pH 4.0
| Anion (with Na+) | Effect on Solubility | Reference |
| F⁻ | Decreases solubility | [3] |
| Cl⁻ | Decreases solubility | [3] |
| Br⁻ | Decreases solubility | [3] |
| H₂PO₄⁻ | Decreases solubility | [3] |
| Note: The anions decrease lysozyme solubility in the order H₂PO₄⁻ > F⁻ > Cl⁻ > Br⁻ (inverse Hofmeister series at pH 4.0).[3] |
Experimental Protocols
Protocol 1: Determination of Lysozyme Solubility by PEG Titration
This method is used to determine the solubility of lysozyme under various conditions by titrating a lysozyme solution with a polyethylene glycol (PEG) solution until precipitation occurs.
Materials:
-
This compound
-
Buffer solution of desired pH (e.g., 0.1 M Sodium Acetate, pH 4.0)
-
Salt of desired type and concentration (e.g., NaCl)
-
Polyethylene glycol (e.g., PEG-20,000) solution of known concentration (e.g., 0.30 g/mL)
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare a stock solution of lysozyme in the chosen buffer and salt concentration.
-
Place a known volume (e.g., 600 µL) of the lysozyme solution into a cuvette.
-
Use a reference cuvette containing the same buffer and salt solution without lysozyme.
-
Titrate the lysozyme solution with the PEG solution in small increments.
-
After each addition of PEG, mix gently and monitor the absorbance at 340 nm.
-
A sharp increase in absorbance indicates the onset of protein precipitation.
-
The concentration of lysozyme at the point of precipitation represents its solubility under those specific conditions.
-
Repeat the experiment with different pH values, salt concentrations, or additives to map out the solubility curve.[3]
Protocol 2: Preparation of a Lysozyme Stock Solution
A general protocol for preparing a lysozyme stock solution for experimental use.
Materials:
-
Lyophilized lysozyme powder
-
Appropriate buffer (e.g., 10 mM Tris-HCl, pH 8.0 or 0.02 M Sodium Acetate, pH 4.6)
-
Sterile water or buffer
-
Analytical balance and sterile containers
Procedure:
-
Weigh the desired amount of lyophilized lysozyme powder in a sterile tube.
-
Add the appropriate volume of sterile buffer to achieve the target concentration (e.g., 10 mg/mL).
-
Gently mix by pipetting or gentle rocking to dissolve the powder. Avoid vigorous shaking or vortexing, as this can denature the protein.[16]
-
The solution can be used directly. For crystallization experiments, it may be centrifuged or filtered (0.22 µm filter) to remove any insoluble material, though this may reduce nucleation.[16]
-
Store the solution at 2-8°C for short-term use (days to a week) or at -20°C for longer-term storage.[1][17]
Visual Diagrams
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Key factors influencing the solubility of this compound complexes.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. No salting-in of this compound observed at low ionic strength over a large range of pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility of Lysozyme in Polyethylene Glycol-Electrolyte Mixtures: The Depletion Interaction and Ion-Specific Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal stability of lysozyme as a function of ion concentration: A reappraisal of the relationship between the Hofmeister series and protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cot-digm-web.cougarnet.uh.edu [cot-digm-web.cougarnet.uh.edu]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Strong and specific effects of cations on this compound solubility. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. The inhibition of fibril formation of lysozyme by sucrose and trehalose - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Small molecule inhibitors of lysozyme amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. hamptonresearch.com [hamptonresearch.com]
- 17. laboratorynotes.com [laboratorynotes.com]
Technical Support Center: Optimizing Lysozyme Chloride Treatment
Welcome to the technical support center for optimizing lysozyme chloride treatment. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving efficient and reproducible results in bacterial cell lysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an enzyme that catalyzes the hydrolysis of 1,4-beta-linkages between N-acetylmuramic acid and N-acetyl-D-glucosamine residues in the peptidoglycan layer of bacterial cell walls.[1][2][3] This action compromises the structural integrity of the cell wall, particularly in Gram-positive bacteria which have a thick peptidoglycan layer, leading to cell lysis.[1][4] Its effectiveness against Gram-negative bacteria is more limited due to their protective outer membrane.[4]
Q2: What are the key factors influencing the optimal incubation time for lysozyme treatment?
A2: The optimal incubation time is influenced by several factors, including:
-
Bacterial Strain: Gram-positive bacteria are generally more susceptible to lysozyme than Gram-negative bacteria.[1][4] Different species and even strains within the same species can exhibit varying resistance.
-
Lysozyme Concentration: Higher concentrations of lysozyme may lead to faster lysis, although there is a point of diminishing returns.[5]
-
Temperature: Lysozyme has an optimal temperature range for activity. Exceeding this range can lead to enzyme denaturation and loss of activity.[6]
-
pH: The enzymatic activity of lysozyme is pH-dependent, with optimal activity typically observed in a pH range of 6.0 to 7.0.[7][8]
-
Buffer Composition: The presence of chelating agents like EDTA can enhance lysozyme activity, especially against Gram-negative bacteria, by disrupting the outer membrane.[9] The ionic strength of the buffer also plays a role.[7]
Q3: Can I reuse a lysozyme solution? How should it be stored?
A3: Aqueous solutions of lysozyme hydrochloride (e.g., 2 mg/ml) can be stored for several days at +2 to +8°C or for several weeks at -15 to -25°C.[10] When stored at –20 °C, the enzyme can retain activity for at least four years.[9] It is generally recommended to prepare fresh solutions for optimal and reproducible results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Cell Lysis | Insufficient Incubation Time: The incubation period may not be long enough for the enzyme to effectively degrade the cell walls. | Increase the incubation time. Monitor lysis by observing changes in viscosity or by taking time-point samples for analysis (e.g., microscopy, protein assay).[11] |
| Suboptimal Lysozyme Concentration: The concentration of lysozyme may be too low for the density of the bacterial culture. | Increase the final concentration of lysozyme. A common starting point is 0.2-1 mg/mL.[5][12][13] | |
| Inactive Enzyme: The lysozyme may have lost activity due to improper storage or handling. | Use a fresh stock of lysozyme. Ensure proper storage conditions are maintained.[11] | |
| Resistant Bacterial Strain: Some bacterial strains, particularly Gram-negative bacteria, are inherently more resistant to lysozyme. | For Gram-negative bacteria, pre-treat cells with EDTA to disrupt the outer membrane.[9] Consider combining lysozyme treatment with other lysis methods like sonication or freeze-thaw cycles.[14][15][16] For some streptococci, pretreatment with trypsin may be necessary.[17] | |
| Incorrect Temperature or pH: The incubation conditions may not be optimal for lysozyme activity. | Ensure the incubation is performed at the optimal temperature (often 25-37°C) and the buffer pH is within the optimal range (typically pH 6.0-8.0).[9][18] Avoid temperatures above 55°C as this can lead to enzyme denaturation. | |
| High Viscosity of Lysate | Release of DNA: Lysis of bacterial cells releases DNA, which can make the lysate highly viscous and difficult to handle. | Add DNase I to the lysis buffer to digest the released DNA.[11] This is often done after the initial lysozyme incubation. |
| Low Yield of Target Protein | Protein Degradation: Proteases released during cell lysis can degrade the target protein. | Add a protease inhibitor cocktail to the lysis buffer.[12] Some protocols recommend avoiding incubation at 37°C to minimize protease activity.[18] |
| Protein in Insoluble Fraction: The target protein may be located in inclusion bodies or is not being efficiently released from the cell debris. | After cell lysis, separate the soluble and insoluble fractions by centrifugation. Analyze both fractions to determine the location of your protein. If it is in the insoluble fraction, inclusion body solubilization protocols may be necessary.[11] |
Experimental Protocols
Protocol 1: Standard Lysozyme Treatment for Gram-Positive Bacteria (e.g., Bacillus species)
-
Cell Harvesting: Harvest bacterial cells from culture by centrifugation.
-
Resuspension: Resuspend the cell pellet in a suitable lysis buffer (e.g., 20 mM Tris-HCl, pH 8.0; 2 mM EDTA; 1.2% Triton X-100).[19]
-
Lysozyme Addition: Add this compound to a final concentration of 1 mg/mL.[19]
-
Incubation: Incubate the suspension at 37°C for at least 30 minutes.[19] For some applications like plasmid extraction from Bacillus, incubation for 20 minutes at 55°C has been reported to be effective, but caution is advised as higher temperatures can denature the enzyme.
-
Downstream Processing: Proceed with subsequent steps of your protocol (e.g., addition of detergents, sonication, or centrifugation).
Protocol 2: Enhanced Lysozyme Treatment for Gram-Negative Bacteria (e.g., E. coli)
-
Cell Harvesting: Harvest bacterial cells from culture by centrifugation.
-
Resuspension: Resuspend the cell pellet in a buffer containing EDTA (e.g., 10 mM Tris-HCl, pH 8.0; 10 mM EDTA). The EDTA helps to permeabilize the outer membrane.
-
Lysozyme Addition: Add this compound to a final concentration of 0.5-1.0 mg/mL.[20]
-
Incubation: Incubate on ice for 30 minutes with gentle rocking.[20] Alternatively, incubation at room temperature (25°C) for 15 minutes can be effective.[21]
-
Secondary Lysis (Optional but Recommended): Follow the lysozyme treatment with a secondary lysis method such as sonication or freeze-thaw cycles to ensure complete cell disruption.[12][16]
-
Nuclease Treatment: If the lysate is viscous, add DNase I and incubate for an additional 10 minutes at 4°C.[12]
Data Presentation
Table 1: Recommended Incubation Conditions for Lysozyme Treatment of Various Bacteria
| Bacterial Type | Example Species | Lysozyme Concentration (mg/mL) | Incubation Temperature (°C) | Incubation Time (minutes) | Notes |
| Gram-Positive | Bacillus cereus | ~3.7 | 37 | 30 | For plasmid extraction. |
| Gram-Positive | Streptococcus faecalis | 0.25 | 37 | 60 | Followed by addition of 0.2% Sodium Lauryl Sulfate.[17] |
| Gram-Negative | E. coli | 10 | 37 | 30 | For plasmid DNA purification using a boiling lysis technique.[9] |
| Gram-Negative | E. coli | Not specified | Room Temperature or 4 | 5-10 | Using T4 Lysozyme, gentle shaking recommended.[18] |
| Gram-Negative | E. coli | 0.2 | 4 | 10 | For general protein extraction.[12] |
| Gram-Positive | General | 20 | 37 | >30 | For DNA extraction.[19] |
Table 2: Effect of Temperature on Lysozyme Stability and Activity
| Temperature (°C) | Effect on Lysozyme | Reference |
| 4 | Slows lysis, but preserves enzyme and protein stability. | [18][21] |
| 25 (Room Temp) | Rapid lysis, generally complete within 15 minutes for E. coli. | [21] |
| 37 | Commonly used for many bacterial strains, but may increase protease activity. | [9][17][18] |
| 50 | Optimal temperature for both free and immobilized lysozyme in one study. | [6] |
| 55 | Can provide maximum speed for lysis but risk of enzyme denaturation increases. | |
| >65 | Significant loss of activity observed, especially at neutral or alkaline pH. | [7] |
| 100 | Can withstand for 45 minutes in acidic conditions (pH 2.0) but loses activity in neutral solutions. | [7] |
Visualizations
Caption: General experimental workflow for bacterial cell lysis using this compound.
Caption: Key factors influencing the optimization of lysozyme incubation time.
References
- 1. What is Lysozyme Hydrochloride used for? [synapse.patsnap.com]
- 2. Heat-Treated Lysozyme Hydrochloride: A Study on Its Structural Modifications and Anti-SARS-CoV-2 Activity [mdpi.com]
- 3. Lysozyme – An Underexploited Molecule with High Therapeutic Potential but of Little Interest to the Pharmaceutical Industry [gavinpublishers.com]
- 4. Applications of Lysozyme, an Innate Immune Defense Factor, as an Alternative Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Enhancing the Thermo-Stability and Anti-Bacterium Activity of Lysozyme by Immobilization on Chitosan Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Regulation of Lysozyme Activity by Human Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 细胞裂解和分离技术支持与故障排除-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. Lysis of Grouped and Ungrouped Streptococci by Lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 18. neb.com [neb.com]
- 19. yeasenbio.com [yeasenbio.com]
- 20. home.sandiego.edu [home.sandiego.edu]
- 21. biozym.com [biozym.com]
Validation & Comparative
Measuring Lysozyme Chloride Activity: A Comparative Guide to Turbidity and Alternative Assays
For researchers, scientists, and drug development professionals seeking accurate and efficient methods to quantify lysozyme chloride activity, this guide provides a comprehensive comparison of the widely used turbidity assay with alternative techniques. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid in selecting the most suitable assay for specific research needs.
Lysozyme, a key enzyme in the innate immune system, functions by catalyzing the hydrolysis of peptidoglycan, a major component of bacterial cell walls. This lytic activity is the basis for its antimicrobial properties and is a critical parameter to measure in various research and development contexts. The turbidity assay, a classical and straightforward method, remains a popular choice for determining lysozyme activity. However, several alternative assays offer advantages in terms of sensitivity, throughput, and specific applications. This guide provides an in-depth comparison of the turbidity assay with fluorescence-based, lysoplate (radial diffusion), and Enzyme-Linked Immunosorbent Assays (ELISA).
Comparative Analysis of Lysozyme Activity Assays
The selection of an appropriate assay for measuring lysozyme activity depends on factors such as the required sensitivity, sample throughput, and the specific research question. The following table summarizes the key performance characteristics of the turbidity assay and its common alternatives.
| Assay Type | Principle | Typical Substrate | Linearity Range (units/mL) | Key Advantages | Key Disadvantages |
| Turbidity Assay | Measures the decrease in turbidity of a bacterial suspension as lysozyme lyses the cell walls.[1] | Micrococcus lysodeikticus cells.[2][3][4] | 2.3–23.8[5] | Simple, rapid, accurate, and specific.[5] | Relatively low sensitivity.[5] |
| Fluorescence-Based Assay | Measures the increase in fluorescence upon cleavage of a quenched fluorescently labeled substrate.[5] | Fluorescein-labeled Micrococcus lysodeikticus cells.[5] | 0.47–5.28[5] | High sensitivity, suitable for low-level detection.[5] | Requires a fluorescence microplate reader, potentially higher cost. |
| Lysoplate (Radial Diffusion) Assay | Measures the diameter of the zone of bacterial lysis in an agarose gel containing the bacterial substrate.[6] | Micrococcus lysodeikticus cells embedded in agar.[6] | Dependent on standard curve | Simple, inexpensive, and requires minimal specialized equipment.[6] | Long incubation period, not a measure of initial reaction rates.[6][7] |
| ELISA | Quantifies the amount of lysozyme protein using specific antibodies.[8] | N/A (measures protein concentration, not activity) | Dependent on standard curve | High specificity and sensitivity for quantifying lysozyme protein.[8] | Does not directly measure enzymatic activity.[8] |
| HPLC | Separates and quantifies lysozyme based on its physicochemical properties.[9] | N/A (measures protein concentration, not activity) | Dependent on standard curve | High accuracy and reproducibility for protein quantification.[9][10] | Requires specialized equipment and expertise, lower throughput.[9] |
Experimental Protocols
Detailed methodologies for the turbidity assay and the fluorescence-based assay are provided below. These protocols are based on established methods and can be adapted for use in a 96-well microplate format for higher throughput.[7][11][12]
Turbidity Assay Protocol
This protocol is for determining lysozyme activity by measuring the rate of lysis of a Micrococcus lysodeikticus cell suspension.[13]
Materials:
-
This compound standard
-
Micrococcus lysodeikticus lyophilized cells[2]
-
Potassium phosphate buffer (66 mM, pH 6.24)[3]
-
Spectrophotometer or microplate reader capable of measuring absorbance at 450 nm[3]
-
96-well flat-bottom microplate[7]
Procedure:
-
Preparation of Substrate Suspension: Prepare a 0.3 mg/mL suspension of Micrococcus lysodeikticus in potassium phosphate buffer.[7] Vortex thoroughly to ensure a uniform suspension. The absorbance of this suspension at 450 nm should be between 0.6 and 0.7.[2]
-
Preparation of Lysozyme Standards and Samples: Prepare a series of lysozyme standards of known concentrations (e.g., ranging from 10 to 200 units/mL) in cold potassium phosphate buffer.[2] Prepare test samples at appropriate dilutions in the same buffer.
-
Assay Setup:
-
Initiation of Reaction: Add 200 µL of the Micrococcus lysodeikticus suspension to each well.[7]
-
Measurement: Immediately place the plate in a microplate reader pre-set to 25°C and measure the decrease in absorbance at 450 nm every 15 seconds for 5 minutes.[7]
-
Calculation of Activity:
-
Determine the maximum linear rate of decrease in absorbance per minute (ΔA450/min) for each standard and sample.
-
One unit of lysozyme activity is defined as the amount of enzyme that produces a decrease in absorbance of 0.001 per minute at 450 nm at pH 6.24 and 25°C.[2][3]
-
Create a standard curve by plotting the ΔA450/min against the known concentrations of the lysozyme standards.
-
Determine the lysozyme activity in the test samples by interpolating their ΔA450/min values from the standard curve.
-
Fluorescence-Based Assay Protocol
This protocol utilizes a quenched fluorescent substrate that emits a fluorescent signal upon cleavage by lysozyme.
Materials:
-
This compound standard
-
EnzChek® Lysozyme Assay Kit (or similar, containing fluorescein-labeled Micrococcus lysodeikticus)[5]
-
Reaction buffer provided with the kit
-
Fluorescence microplate reader with filters for fluorescein (excitation ~494 nm, emission ~521 nm)
-
96-well black microplate
Procedure:
-
Preparation of Substrate Suspension: Reconstitute the lyophilized fluorescently labeled Micrococcus lysodeikticus substrate in the provided reaction buffer to the recommended concentration.
-
Preparation of Lysozyme Standards and Samples: Prepare a series of lysozyme standards of known concentrations (e.g., ranging from 0.1 to 10 units/mL) in the reaction buffer. Prepare test samples at appropriate dilutions in the same buffer.
-
Assay Setup:
-
Pipette 50 µL of each lysozyme standard or sample into triplicate wells of a 96-well black microplate.
-
For the blank, add 50 µL of reaction buffer.
-
-
Initiation of Reaction: Add 50 µL of the prepared fluorescent substrate suspension to each well.
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the increase in fluorescence intensity at the appropriate wavelengths every minute for 10-20 minutes.
-
Calculation of Activity:
-
Determine the rate of increase in fluorescence per minute for each standard and sample.
-
Create a standard curve by plotting the rate of fluorescence increase against the known concentrations of the lysozyme standards.
-
Determine the lysozyme activity in the test samples by interpolating their fluorescence rate values from the standard curve.
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the turbidity and fluorescence-based assays, as well as a comparison of the different assay principles.
Caption: Experimental workflow for the lysozyme turbidity assay.
References
- 1. goldbio.com [goldbio.com]
- 2. Enzymatic Assay of Lysozyme (EC 3.2.1.17) [sigmaaldrich.com]
- 3. pufei.com [pufei.com]
- 4. 溶壁微球菌 ATCC 4698 suitable for substrate for the assay of lysozyme, lyophilized cells | Sigma-Aldrich [sigmaaldrich.com]
- 5. Determination of lysozyme activity by a fluorescence technique in comparison with the classical turbidity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ableweb.org [ableweb.org]
- 7. An improved 96-well turbidity assay for T4 lysozyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of hen egg white lysozyme in cartilage by an enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Hen's Egg White Lysozyme Content - Lifeasible [lifeasible.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of lysozyme activities in a microplate format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lysozyme - Assay | Worthington Biochemical [worthington-biochem.com]
A Comparative Guide to the Efficacy of Lysozyme Chloride from Diverse Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of lysozyme chloride derived from various sources, supported by experimental data. The information is intended to assist researchers and professionals in selecting the most appropriate lysozyme for their specific applications, ranging from pharmaceutical development to food preservation.
Introduction to Lysozyme
Lysozyme, also known as muramidase or N-acetylmuramide glycanhydrolase, is a ubiquitous enzyme that plays a critical role in the innate immune system of a wide range of organisms. Its primary function is to disrupt the integrity of bacterial cell walls by catalyzing the hydrolysis of 1,4-beta-linkages between N-acetylmuramic acid and N-acetyl-D-glucosamine residues in peptidoglycan. This lytic activity is most effective against Gram-positive bacteria, whose cell walls have a high peptidoglycan content.
The efficacy of lysozyme can vary significantly depending on its source. This guide focuses on comparing the most commonly studied and utilized lysozymes: hen egg-white lysozyme (HEWL), human lysozyme, and recombinant human lysozyme.
Comparative Efficacy Data
The antibacterial activity of lysozyme is the primary measure of its efficacy. Human lysozyme consistently demonstrates a higher specific activity compared to hen egg-white lysozyme.
| Property | Hen Egg-White Lysozyme (HEWL/cLY) | Human Lysozyme (hLY) | Recombinant Human Lysozyme (rhLY) | Source |
| Specific Activity | Baseline | ~3 times higher than HEWL | ~3 times higher than HEWL | [1][2][3][4][5] |
| Molecular Weight | ~14.3 kDa | ~14.7 kDa | ~14.7 kDa | [1][2] |
| Amino Acid Residues | 129 | 130 | 130 | [1][2] |
| Optimal pH | ~5.0 | 5.0 - 9.0 (salt dependent) | Similar to native hLY | [6] |
| Thermal Stability | High | Higher than HEWL | Similar to native hLY | [3][6] |
Mechanism of Action: Peptidoglycan Hydrolysis
Lysozyme's bactericidal effect stems from its ability to break down the peptidoglycan layer of bacterial cell walls. This action compromises the structural integrity of the bacterium, leading to cell lysis and death. The difference in susceptibility between Gram-positive and Gram-negative bacteria is attributed to the structure of their cell walls. Gram-positive bacteria have an exposed and thick peptidoglycan layer, making them highly susceptible. In contrast, Gram-negative bacteria possess an outer membrane that shields the thinner peptidoglycan layer, rendering them more resistant to lysozyme's action.[2][7][8]
Caption: Lysozyme hydrolyzes the peptidoglycan layer of Gram-positive bacteria, leading to cell lysis.
Experimental Protocols
The most common method for determining lysozyme efficacy is the turbidimetric assay, which measures the decrease in turbidity of a bacterial suspension as the cells are lysed.
Turbidimetric Lytic Activity Assay
This assay quantifies the enzymatic activity of lysozyme by monitoring the clarification of a cloudy suspension of Micrococcus lysodeikticus (also known as Micrococcus luteus).[9][10]
Materials:
-
Spectrophotometer or microplate reader capable of measuring absorbance at 450 nm.[9]
-
Cuvettes or 96-well plates.
-
This compound solutions of known concentrations (standards) and unknown samples.
-
Micrococcus lysodeikticus cell suspension (e.g., 0.15 mg/mL).
-
Potassium phosphate buffer (e.g., 50 mM, pH 6.24).
Procedure:
-
Preparation: Prepare a fresh suspension of Micrococcus lysodeikticus in the buffer. The initial absorbance at 450 nm should be between 0.6 and 0.7.
-
Assay Setup:
-
Pipette the bacterial suspension into cuvettes or wells.
-
Equilibrate the suspension to a constant temperature (e.g., 25°C).[10]
-
-
Initiation of Reaction: Add a specific volume of the lysozyme solution to the bacterial suspension and mix immediately.[10]
-
Measurement: Record the decrease in absorbance at 450 nm over a set period (e.g., every minute for 5 minutes).[9]
-
Calculation: The rate of decrease in absorbance (ΔA450/minute) is proportional to the lysozyme activity. One unit of activity is often defined as the amount of enzyme that causes a decrease in absorbance of 0.001 per minute under the specified conditions.
Caption: Standard workflow for the turbidimetric assay to measure lysozyme activity.
Comparison of Lysozyme Sources
Hen Egg-White Lysozyme (HEWL)
HEWL is the most commercially available and cost-effective form of lysozyme.[6][11] It is widely used as a food preservative and in various biomedical research applications. While effective, its lytic activity is lower than that of human lysozyme.
Human Lysozyme
Found in bodily secretions such as tears, saliva, and milk, human lysozyme is a key component of the human innate immune system. Studies have consistently shown that human lysozyme exhibits approximately three times the specific activity of HEWL.[1][3][4] However, its extraction from natural sources is not commercially viable.
Recombinant Human Lysozyme (rhLY)
To overcome the supply limitations of native human lysozyme, recombinant versions have been developed. rhLY can be expressed in various systems, including transgenic animals (e.g., hens, goats) and plants (e.g., rice), as well as microbial systems.[1][11][12]
-
Transgenic Hens: rhLY expressed in the egg whites of transgenic hens has been shown to have a similar high biological activity to native human lysozyme, being about three times more active than the endogenous chicken lysozyme.[1][3][4][5]
-
Transgenic Plants: Production in systems like rice offers a potentially economical and scalable source of rhLY.[12]
The development of rhLY provides a promising avenue for therapeutic applications where the higher activity and human origin (reducing potential immunogenicity) are advantageous.
Conclusion
The choice of this compound source depends heavily on the intended application. For large-scale, cost-sensitive applications such as food preservation, hen egg-white lysozyme remains the industry standard. However, for therapeutic and specialized biomedical applications, the superior lytic activity of human lysozyme makes recombinant human lysozyme an increasingly attractive and viable alternative. The continued development of efficient recombinant expression systems is expected to further expand the accessibility and application of this more potent form of lysozyme.
References
- 1. Expression of Recombinant Human Lysozyme in Egg Whites of Transgenic Hens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Lysozyme, an Innate Immune Defense Factor, as an Alternative Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and Characterization of Recombinant Human Lysozyme from Eggs of Transgenic Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of Recombinant Human Lysozyme in Egg Whites of Transgenic Hens | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | An Overview of Antimicrobial Activity of Lysozyme and Its Functionality in Cheese [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Lysozyme and Its Application as Antibacterial Agent in Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
- 10. wcmo.edu [wcmo.edu]
- 11. Lysozyme – An Underexploited Molecule with High Therapeutic Potential but of Little Interest to the Pharmaceutical Industry [gavinpublishers.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Lytic Enzymes for Bacterial Cell Lysis: Lysozyme Chloride vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The efficient lysis of bacterial cells is a critical step in a multitude of research, diagnostic, and therapeutic applications. The choice of lytic enzyme can significantly impact the yield and quality of intracellular contents, the effectiveness of antimicrobial treatments, and the overall success of experimental outcomes. This guide provides an objective comparison of lysozyme chloride and other common lytic enzymes—lysostaphin, mutanolysin, and endolysins—supported by experimental data and detailed protocols to aid in the selection of the most appropriate enzyme for your specific needs.
Executive Summary
This compound is a widely used muramidase that cleaves the β-(1,4)-glycosidic bonds in the peptidoglycan of bacterial cell walls, primarily those of Gram-positive bacteria. While effective, its activity can be limited against certain bacterial species. Alternative enzymes such as lysostaphin, mutanolysin, and a diverse class of bacteriophage-derived endolysins offer higher specificity and, in some cases, greater lytic efficiency against lysozyme-resistant strains. This guide will delve into the mechanisms, comparative performance, and optimal applications for each of these lytic agents.
Mechanism of Action: A Visual Overview
The efficacy of these lytic enzymes is dictated by their specific targets within the bacterial cell wall. The following diagram illustrates the distinct cleavage sites for each enzyme class within the peptidoglycan structure.
Caption: Mechanism of action for various lytic enzymes on bacterial peptidoglycan.
Comparative Performance Data
The selection of a lytic enzyme is often guided by its specific activity against the target bacterium. The following tables summarize available quantitative data, providing a basis for comparison. It is important to note that direct comparisons can be challenging due to variations in assay conditions between studies.
Table 1: General Properties and Target Specificity
| Enzyme | Source | Target Linkage | Primary Target Bacteria |
| This compound | Hen egg white | β-(1,4)-glycosidic bond between N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG)[1][2] | Gram-positive bacteria[1][2] |
| Lysostaphin | Staphylococcus simulans | Glycyl-glycine bonds in the pentaglycine cross-bridge of peptidoglycan[3][4] | Staphylococcus species, particularly S. aureus[3][4] |
| Mutanolysin | Streptomyces globisporus | β-(1,4)-glycosidic bond between NAM and NAG[5][6] | Gram-positive bacteria, including lysozyme-resistant strains like Listeria, Lactobacillus, and Lactococcus[5][6][7] |
| Endolysins | Bacteriophages | Various (muramidases, amidases, endopeptidases, glucosaminidases)[8][9] | Highly specific to the host bacterium of the source phage; can target both Gram-positive and some Gram-negative bacteria[8][9] |
Table 2: Comparative Lytic Activity (Minimal Inhibitory Concentration - MIC)
| Enzyme | Target Bacterium | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | >640 | [10] |
| Lysostaphin | Staphylococcus aureus | 0.001 - 12.5 | [3][11] |
| Mutanolysin | Not widely reported for MIC | - | - |
| Endolysins (various) | Staphylococcus aureus | 0.22 - 6.52 | [2] |
Note: MIC values can vary significantly depending on the bacterial strain and the specific assay conditions.
Experimental Protocols
Reproducible and comparable results depend on standardized experimental protocols. The following sections detail common methodologies for assessing and comparing the lytic activity of these enzymes.
Turbidity Reduction Assay for Lytic Activity
This is a common method to quantify the lytic activity of an enzyme by measuring the decrease in optical density (OD) of a bacterial suspension over time.
Workflow Diagram:
Caption: Standard workflow for a turbidity reduction assay to measure enzyme lytic activity.
Detailed Protocol:
-
Bacterial Culture Preparation: Inoculate a suitable broth with the target bacterial strain and grow to mid-logarithmic phase (typically OD600 of 0.4-0.6).
-
Cell Harvesting and Washing: Centrifuge the culture to pellet the cells. Wash the pellet twice with a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove residual media.
-
Resuspension: Resuspend the washed cell pellet in the desired assay buffer (e.g., 50 mM Tris-HCl, pH 7.5) to a final OD600 of approximately 1.0.
-
Assay Setup: In a 96-well microplate, add a fixed volume of the bacterial suspension to each well.
-
Enzyme Addition: Add varying concentrations of the lytic enzyme to the wells. Include a negative control with buffer only.
-
Measurement: Immediately measure the initial OD600 using a microplate reader.
-
Incubation and Monitoring: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) and measure the OD600 at regular intervals (e.g., every 5 minutes) for a defined period (e.g., 60 minutes).
-
Data Analysis: Calculate the percentage of lysis relative to the control or determine the specific activity in Units/mg of the enzyme. One unit is often defined as the amount of enzyme that causes a specific change in absorbance per minute under defined conditions.
DNA Extraction Efficiency Assay
The efficiency of different lytic enzymes in releasing intracellular contents can be compared by quantifying the yield of extracted DNA.
Workflow Diagram:
Caption: Workflow for comparing DNA extraction efficiency using different lytic enzymes.
Detailed Protocol:
-
Bacterial Sample Preparation: Grow the target bacteria to a desired cell density and harvest a standardized number of cells by centrifugation.
-
Enzymatic Lysis: Resuspend the cell pellets in a lysis buffer containing one of the lytic enzymes to be compared (this compound, Lysostaphin, Mutanolysin, or an Endolysin). Ensure the enzyme concentration and buffer conditions are optimized for each enzyme. A control sample without any lytic enzyme should be included.
-
Incubation: Incubate the samples for a specified time and temperature to allow for enzymatic digestion of the cell wall.
-
DNA Purification: Following enzymatic lysis, proceed with a standardized DNA purification protocol. This can involve subsequent treatment with proteinase K and detergents, followed by purification using methods such as phenol-chloroform extraction or a commercial DNA purification kit.
-
DNA Quantification: Elute the purified DNA in a standard volume and quantify the concentration using a spectrophotometer (measuring absorbance at 260 nm) or a more sensitive fluorometric method.
-
Comparative Analysis: Compare the total DNA yield obtained from each lytic enzyme treatment to determine their relative efficiencies in releasing DNA from the target bacteria.
In-depth Comparison of Lytic Enzymes
This compound
Advantages:
-
Broadly effective against many Gram-positive bacteria.
-
Commercially available and relatively inexpensive.
-
Well-characterized mechanism of action.
Limitations:
-
Ineffective against many Gram-negative bacteria due to the protective outer membrane.
-
Some Gram-positive species, such as Staphylococcus aureus and certain Lactobacillus species, exhibit resistance.[10]
-
Activity is dependent on pH and ionic strength.[12]
Lysostaphin
Advantages:
-
Highly specific and potent against Staphylococcus species, including methicillin-resistant S. aureus (MRSA).[3][4]
-
Can be effective at very low concentrations.[11]
-
Can disrupt biofilms formed by S. aureus.[11]
Limitations:
-
Narrow spectrum of activity, primarily limited to staphylococci.
-
Less effective against coagulase-negative staphylococci compared to S. aureus.
Mutanolysin
Advantages:
-
Effective against a broader range of Gram-positive bacteria than lysozyme, including many lysozyme-resistant strains such as Listeria, Lactobacillus, and Streptococcus.[5][6][7]
-
Useful for applications requiring the lysis of mixed bacterial populations or lysozyme-insensitive organisms.
Limitations:
-
Less commercially available and generally more expensive than lysozyme.
-
Limited activity against Gram-negative bacteria.
Endolysins
Advantages:
-
High specificity for their target bacteria, often at the species or even strain level, which minimizes off-target effects on commensal microflora.[8]
-
Potent lytic activity, often exceeding that of lysozyme.
-
Low probability of developing bacterial resistance.[8]
-
Can be engineered to broaden their lytic spectrum or to target Gram-negative bacteria.[9]
Limitations:
-
The high specificity can be a disadvantage if a broad-spectrum lytic agent is required.
-
Development and production can be more complex and costly compared to traditional enzymes.
-
Activity can be influenced by the specific composition of the target bacterium's cell wall.
Conclusion
The choice of a lytic enzyme is a critical decision that should be based on the specific application, the target bacterial species, and the desired outcome. This compound remains a valuable tool for the general lysis of many Gram-positive bacteria. However, for applications requiring high specificity, the lysis of lysozyme-resistant strains, or enhanced potency, lysostaphin, mutanolysin, and endolysins offer superior alternatives. For targeting Staphylococcus aureus, lysostaphin is an excellent choice. When dealing with lysozyme-resistant Gram-positive bacteria like Listeria or Lactobacillus, mutanolysin is a more effective option. Endolysins represent a versatile and powerful class of lytic agents with immense potential for tailored applications, particularly in the development of novel antimicrobial therapeutics. Careful consideration of the comparative data and adherence to standardized protocols will enable researchers to optimize their bacterial lysis procedures and achieve reliable and meaningful results.
References
- 1. Endolysin, a Promising Solution against Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic potential of bacteriophage endolysins for infections caused by Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mutanolysin - Creative Enzymes [creative-enzymes.com]
- 7. A rapid and efficient method of lysis of Listeria and other gram-positive bacteria using mutanolysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current Status of Endolysin-Based Treatments against Gram-Negative Bacteria [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. High-Quality Nucleic Acid Isolation from Hard-to-Lyse Bacterial Strains Using PMAP-36, a Broad-Spectrum Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lysostaphin disrupts Staphylococcus aureus and Staphylococcus epidermidis biofilms on artificial surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
validation of lysozyme chloride's antimicrobial effect on specific pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of lysozyme chloride against specific bacterial pathogens, contrasted with alternative antimicrobial agents. The information presented is supported by experimental data to assist in evaluating its potential applications in research and drug development.
Executive Summary
This compound, a naturally occurring enzyme, demonstrates notable antimicrobial activity, particularly against Gram-positive bacteria, by enzymatically degrading the peptidoglycan layer of the bacterial cell wall. Its efficacy against Gram-negative bacteria is generally lower due to the protective outer membrane, though modifications can enhance its activity. This guide presents a compilation of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for this compound and comparator antimicrobials against key pathogens, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
Performance Data: this compound vs. Alternative Antimicrobials
The following table summarizes the antimicrobial activity of this compound and other agents against selected pathogens. MIC and MBC values are crucial indicators of antimicrobial effectiveness, representing the lowest concentration of an agent that inhibits visible growth and results in bacterial death, respectively.
| Pathogen | Antimicrobial Agent | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus | Lysozyme | >1000 | >1000 | [1] |
| Staphylococcus aureus | Modified Lysozyme (Lyz-6-Leu) | 128 | 256 | [2] |
| Staphylococcus aureus | Modified Lysozyme (Lyz-6-Trp) | 64 | 128 | [2] |
| Staphylococcus aureus | Modified Lysozyme (Lyz-6-Met) | 128 | 256 | [2] |
| Staphylococcus aureus | Lysostaphin | <0.16 | <0.16 - 2.5 | [3] |
| Escherichia coli | Lysozyme | >1000 | >1000 | [1] |
| Escherichia coli | Modified Lysozyme (Lyz-6-Leu) | 256 | 512 | [2] |
| Escherichia coli | Modified Lysozyme (Lyz-6-Trp) | 128 | 256 | [2] |
| Escherichia coli | Modified Lysozyme (Lyz-6-Met) | 256 | 512 | [2] |
| Pseudomonas aeruginosa | Lysozyme | >1000 | >1000 | [1] |
| Bacillus subtilis 168 | Lysozyme (from B. subtilis BSN314) | 1.5 | 1.75 | [4] |
| Bacillus subtilis 168 | Ciprofloxacin | 1.45 | 1.5 | [4] |
| Micrococcus luteus | Lysozyme (from B. subtilis BSN314) | 1.25 | 1.5 | [4] |
| Micrococcus luteus | Ciprofloxacin | 1.35 | 1.5 | [4] |
| Salmonella typhimurium | Lysozyme (from B. subtilis BSN314) | 2.75 | 3.0 | [4] |
| Salmonella typhimurium | Ciprofloxacin | 2.5 | 2.75 | [4] |
Experimental Methodologies
The data presented in this guide are primarily derived from studies employing the broth microdilution method to determine MIC and MBC values. Below are detailed protocols for these key experiments.
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the antimicrobial agent (e.g., this compound, comparator antibiotic) is prepared in an appropriate solvent or broth at a concentration significantly higher than the expected MIC.
-
Preparation of Microtiter Plate: A 96-well microtiter plate is used. 100 µL of sterile broth (e.g., Mueller-Hinton Broth) is added to all wells.
-
Serial Dilutions: 100 µL of the antimicrobial agent stock solution is added to the first well of a row and mixed. 100 µL is then transferred from the first well to the second, and this two-fold serial dilution is continued across the row. The excess 100 µL from the last well is typically discarded. This creates a gradient of antimicrobial concentrations.
-
Inoculum Preparation: The test bacterium is cultured in broth to a specific turbidity, usually corresponding to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Inoculation: Each well (except for a sterility control) is inoculated with 100 µL of the standardized bacterial suspension. A positive control well containing only broth and the bacterial inoculum is also included.
-
Incubation: The microtiter plate is incubated at 37°C for 16-20 hours under appropriate atmospheric conditions.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.
Minimum Bactericidal Concentration (MBC) Assay Protocol
-
Following MIC Determination: After the MIC is determined, the MBC is assessed to determine the concentration of the antimicrobial agent that results in bacterial death.
-
Subculturing: A small aliquot (e.g., 10 µL) is taken from the wells of the MIC plate that show no visible growth (i.e., at and above the MIC).
-
Plating: The aliquot is spread onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: The agar plates are incubated at 37°C for 18-24 hours.
-
MBC Determination: The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum. This is determined by counting the number of colonies on the agar plates.
Visualizing a Key Bacterial Response to Cell Wall Damage
Lysozyme's primary mechanism of action involves the enzymatic degradation of the bacterial cell wall. This damage triggers stress response signaling pathways within the bacterium, such as two-component systems (TCS), which attempt to mitigate the damage and promote survival. The diagram below illustrates a generalized bacterial two-component system activated by cell wall stress.
Caption: Bacterial two-component system response to lysozyme-induced cell wall damage.
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram outlines the logical flow of experiments to determine the MIC and MBC of an antimicrobial agent.
Caption: Workflow for determining MIC and MBC of an antimicrobial agent.
References
- 1. researchgate.net [researchgate.net]
- 2. High-level potentiation of lysostaphin anti-staphylococcal activity by lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Four Methods for Determining Lysostaphin Susceptibility of Various Strains of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Native vs. Modified Lysozyme Chloride Activity: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the biological activities of native lysozyme chloride and its modified counterparts. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic and antimicrobial potential of this enzyme. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to facilitate an objective evaluation.
Executive Summary
Native lysozyme, a naturally occurring enzyme, is well-known for its potent lytic activity against Gram-positive bacteria. However, its efficacy against Gram-negative bacteria is limited. Recent advancements in protein modification techniques have led to the development of modified lysozyme variants with expanded antimicrobial spectrums and enhanced immunomodulatory properties. This guide presents a comparative analysis of these variants against the native form, supported by experimental data from peer-reviewed studies. Modifications, including chemical conjugation, thermal treatment, and enzymatic hydrolysis, have been shown to alter the enzyme's structure, leading to significant changes in its biological function.
Data Summary: Native vs. Modified Lysozyme Activity
The following tables summarize the quantitative data on the comparative activity of native and modified this compound.
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Lysozyme Form | Modification Method | Target Organism | MIC (mg/mL) | Reference |
| Native Lysozyme | - | Escherichia coli | >1.25 | [1][2][3] |
| Native Lysozyme | - | Pseudomonas aeruginosa | >1.25 | [1][2][3] |
| Native Lysozyme | - | Staphylococcus aureus | <1.25 | [1][2][3] |
| Native Lysozyme | - | Bacillus subtilis | <1.25 | [1][2][3] |
| Caffeic Acid-Modified | Chemical Conjugation | Escherichia coli | 0.5 | [1][2][3] |
| Caffeic Acid-Modified | Chemical Conjugation | Pseudomonas aeruginosa | 0.5 | [1][2][3] |
| Caffeic Acid-Modified | Chemical Conjugation | Staphylococcus aureus | 1.25 | [1][2][3] |
| Caffeic Acid-Modified | Chemical Conjugation | Bacillus subtilis | 1.25 | [1][2][3] |
| p-Coumaric Acid-Modified | Chemical Conjugation | Escherichia coli | 0.75 | [1][2][3] |
| p-Coumaric Acid-Modified | Chemical Conjugation | Pseudomonas aeruginosa | 0.75 | [1][2][3] |
| p-Coumaric Acid-Modified | Chemical Conjugation | Staphylococcus aureus | 1.25 | [1][2][3] |
| p-Coumaric Acid-Modified | Chemical Conjugation | Bacillus subtilis | 1.25 | [1][2][3] |
| Dextran-Conjugated | Chemical Conjugation | Escherichia coli | 0.4 | [4] |
| Dextran-Conjugated | Chemical Conjugation | Staphylococcus aureus | 0.4 | [4] |
Table 2: Comparative Lytic Activity
| Lysozyme Form | Modification Method | Relative Lytic Activity (%) (Substrate: Micrococcus lysodeikticus) | Reference |
| Native Lysozyme | - | 100 | [5][6] |
| Caffeic Acid-Modified | Chemical Conjugation | 69.2 | [5][6] |
| p-Coumaric Acid-Modified | Chemical Conjugation | 64.7 | [5][6] |
| Thermochemically Modified | Heat and Chemical | Reduced compared to native | [7] |
| Enzymatically Modified (Pepsin) | Enzymatic Hydrolysis | Decreased compared to native | [8][9] |
Table 3: Comparative Immunomodulatory Activity
| Lysozyme Form | Activity | Effect | Reference |
| Native Lysozyme | NF-κB Activation | Baseline activation | [7] |
| Oligomer-rich Modified Lysozyme | NF-κB Activation | Up to 3-fold higher than native | [7] |
| Native and Modified Lysozyme | Anti-inflammatory | Inhibition of paw edema | [10] |
| Native and Modified Lysozyme | Anti-nociceptive | Inhibition of abdominal writhing | [10] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Chemical Modification of Lysozyme with Organic Acids
This protocol describes the modification of hen egg-white lysozyme with caffeic acid and p-coumaric acid.[1][2][3][5]
Materials:
-
Hen egg-white lysozyme
-
Caffeic acid or p-coumaric acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate buffer (pH 7.0)
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Dissolve lysozyme in phosphate buffer to a final concentration of 10 mg/mL.
-
In a separate tube, dissolve the organic acid (caffeic or p-coumaric acid), EDC, and NHS in phosphate buffer. The molar ratio of lysozyme:organic acid:EDC:NHS should be 1:5:5:5.
-
Add the organic acid solution to the lysozyme solution and stir at room temperature for a specified duration (e.g., 12 hours).
-
Stop the reaction by dialyzing the mixture against distilled water at 4°C for 48 hours with frequent water changes.
-
Lyophilize the dialyzed solution to obtain the modified lysozyme powder.
Turbidimetric Assay for Lytic Activity
This assay measures the enzymatic activity of lysozyme by monitoring the lysis of Micrococcus lysodeikticus cells.[11][12]
Materials:
-
Lysozyme sample (native or modified)
-
Lyophilized Micrococcus lysodeikticus cells
-
Potassium phosphate buffer (0.1 M, pH 7.0 or 50 mM, pH 6.24)
-
Spectrophotometer capable of measuring absorbance at 450 nm
Procedure:
-
Prepare a suspension of Micrococcus lysodeikticus cells in the phosphate buffer to an initial absorbance of 0.6-0.7 at 450 nm.
-
Equilibrate the cell suspension to 25°C.
-
Prepare a solution of the lysozyme sample in cold buffer.
-
Add a specific volume of the lysozyme solution to the cell suspension and immediately start recording the absorbance at 450 nm every 15-30 seconds for 5 minutes.
-
Calculate the rate of decrease in absorbance (ΔA450/min) from the linear portion of the curve.
-
One unit of lysozyme activity is defined as the amount of enzyme that causes a decrease in absorbance of 0.001 per minute under the specified conditions.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Lysozyme samples (native and modified)
-
Bacterial strains (e.g., E. coli, P. aeruginosa, S. aureus, B. subtilis)
-
Nutrient broth
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of each lysozyme sample in nutrient broth in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the target bacterium.
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the lysozyme sample at which no visible bacterial growth is observed.
Visualizing Biological Pathways and Workflows
Experimental Workflow for Lysozyme Modification and Activity Assessment
Caption: Workflow for modifying and comparing lysozyme activity.
Signaling Pathway: Lysozyme-Mediated NF-κB Activation
Caption: Lysozyme's role in activating the NF-κB signaling pathway.
Signaling Pathway: Lysozyme's Inhibition of JNK Signaling
Caption: Lysozyme's inhibitory effect on the JNK signaling pathway.
References
- 1. Study on Antibacterial Activity and Structure of Chemically Modified Lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. Frontiers | An Overview of Antimicrobial Activity of Lysozyme and Its Functionality in Cheese [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. Lysozyme Modification Using Proteolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Lysozyme - Assay | Worthington Biochemical [worthington-biochem.com]
- 12. goldbio.com [goldbio.com]
A Comparative Guide to Assessing the Purity of Commercial Lysozyme Chloride Preparations
For Researchers, Scientists, and Drug Development Professionals
Lysozyme chloride, an enzyme renowned for its bacteriolytic properties, is a critical component in pharmaceutical formulations, biomedical research, and food preservation.[1][2] The efficacy and safety of these applications hinge on the purity of the lysozyme preparation. Commercial preparations can vary significantly in terms of enzymatic activity, protein concentration, and the presence of impurities.[3] This guide provides a framework for assessing the purity of commercial this compound, offering detailed experimental protocols and a comparative analysis of key quality attributes.
A multi-faceted analytical approach is recommended, employing methods like turbidimetric assays, SDS-PAGE, and HPLC to ensure a comprehensive evaluation of purity.[1][3]
Key Purity Assessment Parameters
A thorough assessment of this compound purity involves the evaluation of several critical parameters:
-
Specific Activity: This measures the enzymatic potency of the preparation, indicating the amount of active lysozyme relative to the total protein content. It is a crucial indicator of the enzyme's functional quality.
-
Protein Purity and Impurities: This involves identifying and quantifying the presence of other proteins. Common contaminants in hen egg-white derived lysozyme include ovalbumin, ovotransferrin, and avidin, which can be potential allergens.[1][3]
-
Aggregates: The presence of dimers and higher-order aggregates is a critical quality attribute, particularly for biopharmaceutical products, as aggregates can impact efficacy and immunogenicity.[4] Size-Exclusion Chromatography (SEC) is the predominant method for quantifying these soluble aggregates.[4][5]
-
Moisture and Chloride Content: For lysozyme hydrochloride powder, water and chloride content are important specifications that can affect stability and formulation.[6]
Comparative Data of Commercial Lysozyme Preparations
The following table presents illustrative data for three fictional commercial this compound preparations (Brand A, Brand B, and Brand C), highlighting how different products can vary across key purity parameters.
| Parameter | Brand A | Brand B | Brand C | Method |
| Specific Activity (U/mg) | 45,000 | 38,000 | 48,000 | Turbidimetric Assay |
| Purity by SE-HPLC (%) | 98.5 | 95.2 | 99.1 | Size-Exclusion HPLC |
| Aggregate Content (%) | 1.2 | 4.5 | 0.8 | Size-Exclusion HPLC |
| Major Impurity (by SDS-PAGE) | Ovalbumin (faint) | Ovalbumin, Ovotransferrin | None Detected | SDS-PAGE |
| Moisture Content (%) | 5.1 | 6.5 | 4.8 | Karl Fischer Titration |
| Chloride Content (%) | 3.8 | 3.5 | 4.1 | Titration |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for standardized and reproducible assessment.
Turbidimetric Assay for Enzymatic Activity
This assay measures the lytic activity of lysozyme on a suspension of Micrococcus lysodeikticus cells.[7][8] The rate of decrease in turbidity, measured spectrophotometrically at 450 nm, is proportional to the lysozyme activity.[7]
Materials:
-
0.1 M Potassium Phosphate Buffer, pH 7.0[7]
-
Micrococcus lysodeikticus lyophilized cells (e.g., from Worthington or Sigma-Aldrich)[7]
-
This compound Standard
-
Commercial this compound Samples
-
Spectrophotometer with temperature control
Procedure:
-
Prepare Substrate Suspension: Suspend 9 mg of dried Micrococcus lysodeikticus cells in 25 ml of 0.1 M potassium phosphate buffer (pH 7.0).[7] The absorbance at 450 nm (A450) should be between 0.6-0.7.
-
Prepare Enzyme Solutions: Dissolve lysozyme standards and samples in cold reagent-grade water to a concentration of 1 mg/ml. Immediately before the assay, dilute to a working concentration (e.g., 150-500 units/ml) with cold water.[7]
-
Spectrophotometer Setup: Set the spectrophotometer to 450 nm and equilibrate to 25°C.[7][9]
-
Assay Measurement:
-
Pipette 2.9 ml of the Micrococcus lysodeikticus cell suspension into a cuvette and incubate for 4-5 minutes to allow for temperature equilibration.[7]
-
Add 0.1 ml of the diluted enzyme solution to the cuvette, mix quickly, and immediately begin recording the change in A450 per minute.[7]
-
Determine the linear rate of decrease in absorbance (ΔA450/minute).
-
-
Calculation: One unit is defined as a decrease in absorbance of 0.001 per minute under the specified conditions.[7] Calculate the specific activity (Units/mg) by dividing the total units by the mass of lysozyme in the assay.
SDS-PAGE for Protein Purity and Impurity Profiling
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE) separates proteins based on their molecular weight, allowing for the visualization of lysozyme (approx. 14.3 kDa) and potential higher molecular weight protein impurities.[3][10]
Materials:
-
Acrylamide/Bis-acrylamide solution
-
Tris-HCl buffers
-
Sodium Dodecyl Sulfate (SDS)
-
Ammonium Persulfate (APS)
-
TEMED
-
Protein Loading Dye (containing SDS and a reducing agent like β-mercaptoethanol)
-
Protein Molecular Weight Marker
-
Coomassie Brilliant Blue or other protein stain
-
Electrophoresis apparatus
Procedure:
-
Gel Casting: Prepare a 15% or 17.5% polyacrylamide resolving gel and a 5% stacking gel.
-
Sample Preparation:
-
Electrophoresis:
-
Load 10-25 µg of total protein per lane into the gel wells, including a molecular weight marker.
-
Run the gel at a constant current (e.g., 8 milliamps/gel) or voltage until the dye front reaches the bottom of the gel.[12]
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.
-
Destain the gel to remove background staining.
-
Analyze the gel for the presence of bands other than the main lysozyme band. The lysozyme monomer should appear at ~14 kDa, and common impurities like ovalbumin and ovotransferrin appear at ~45 kDa and ~70 kDa, respectively.[3]
-
Size-Exclusion HPLC (SE-HPLC) for Aggregate Quantification
SE-HPLC separates molecules based on their hydrodynamic size in solution, making it the ideal method for quantifying soluble aggregates like dimers and multimers.[4][5]
Materials:
-
HPLC system with a UV detector (280 nm)
-
Size-Exclusion column suitable for protein separation (e.g., TSK-GEL or similar)
-
Mobile Phase (e.g., 0.1 M sodium phosphate, 0.1 M sodium sulfate, pH 6.8)
-
Lysozyme samples and standards
Procedure:
-
System Preparation: Equilibrate the SE-HPLC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation:
-
Dissolve lysozyme samples in the mobile phase to a known concentration (e.g., 1 mg/ml).
-
Filter the samples through a 0.22 µm filter before injection.
-
-
Chromatographic Run:
-
Inject a defined volume of the sample onto the column.
-
Run the separation isocratically. Larger molecules (aggregates) will elute first, followed by the monomer, and then any smaller fragments.
-
-
Data Analysis:
-
Integrate the peak areas for the aggregate, monomer, and any other species detected at 280 nm.
-
Calculate the percentage of aggregates and purity by dividing the respective peak areas by the total peak area of all protein-related peaks.
-
Visualizations
Caption: Overall workflow for the purity assessment of this compound.
Caption: Principle of the turbidimetric assay for lysozyme activity.
By implementing this comprehensive analytical strategy, researchers, scientists, and drug development professionals can make informed decisions about the quality and suitability of commercial this compound preparations for their specific applications, ensuring both reliability and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview of Antimicrobial Activity of Lysozyme and Its Functionality in Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different Analytical Approaches in Assessing Antibacterial Activity and the Purity of Commercial Lysozyme Preparations for Dairy Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. openknowledge.fao.org [openknowledge.fao.org]
- 7. Lysozyme - Assay | Worthington Biochemical [worthington-biochem.com]
- 8. goldbio.com [goldbio.com]
- 9. wcmo.edu [wcmo.edu]
- 10. Determination of lysozyme content in eggs and egg products using SDS-gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neb.com [neb.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Lysozyme Chloride: A Comparative Analysis of its Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial effects of lysozyme chloride on gram-positive versus gram-negative bacteria, supported by experimental data and detailed methodologies. Lysozyme, a naturally occurring enzyme, is a key component of the innate immune system and functions as a glycoside hydrolase. Its primary mechanism of action involves the cleavage of β-(1,4)-glycosidic bonds between N-acetylmuramic acid (NAM) and N-acetyl-D-glucosamine (NAG) residues in the peptidoglycan layer of bacterial cell walls.[1] This action compromises the structural integrity of the cell wall, leading to cell lysis and death.[2][3]
Executive Summary: Differential Susceptibility
The antibacterial efficacy of this compound is significantly more pronounced against gram-positive bacteria than gram-negative bacteria. This disparity is primarily due to fundamental differences in their cell wall architecture. Gram-positive bacteria possess a thick, exposed peptidoglycan layer, making it readily accessible to lysozyme's enzymatic activity.[4][5] In contrast, gram-negative bacteria have a thin peptidoglycan layer located in the periplasmic space, which is shielded by a protective outer membrane composed of lipopolysaccharides (LPS).[6][7][8] This outer membrane acts as a physical barrier, preventing lysozyme from reaching its target.[1][9]
Data Presentation: Quantitative Comparison of Lysozyme Activity
The following tables summarize experimental data quantifying the differential effect of lysozyme on gram-positive and gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Lysozyme
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Lower MIC values indicate higher antibacterial efficacy.
| Bacterial Species | Gram Type | Lysozyme MIC (µg/mL) | Reference |
| Micrococcus luteus | Gram-Positive | 1.25 | [4] |
| Bacillus subtilis | Gram-Positive | >1000 (for native lysozyme) | [5] |
| Staphylococcus aureus | Gram-Positive | >1000 (for native lysozyme) | [5] |
| Salmonella typhimurium | Gram-Negative | 2.75 | [4] |
| Pseudomonas aeruginosa | Gram-Negative | >1000 (for native lysozyme) | [5] |
| Escherichia coli | Gram-Negative | >1000 (for native lysozyme) | [5] |
Note: The susceptibility of different strains within the same species can vary. Some studies show native lysozyme has a high MIC for certain gram-positive bacteria, and modifications to the lysozyme can alter its efficacy.
Table 2: Zone of Inhibition Diameters for Lysozyme
The zone of inhibition assay is a qualitative method where a larger diameter of the zone with no bacterial growth around an antimicrobial agent indicates greater antibacterial activity.
| Bacterial Species | Gram Type | Zone of Inhibition (mm) | Reference |
| Micrococcus luteus | Gram-Positive | 17 | [4] |
| Bacillus cereus | Gram-Positive | Not specified, but strong activity observed | [4] |
| Bacillus subtilis 168 | Gram-Positive | Not specified, but strong activity observed | [4] |
| Pseudomonas aeruginosa | Gram-Negative | 12 | [4] |
| Salmonella typhimurium | Gram-Negative | 12 | [4] |
Mechanism of Action and Resistance
The fundamental difference in lysozyme's effect stems from the accessibility of the peptidoglycan layer.
Caption: Mechanism of Lysozyme Action on Bacteria.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.
Materials:
-
This compound
-
Bacterial cultures (e.g., Staphylococcus aureus and Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other suitable broth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum: Culture the test bacteria overnight in MHB. Dilute the overnight culture to achieve a standardized concentration, typically ~5 x 10^5 CFU/mL.
-
Prepare Lysozyme Dilutions: Prepare a stock solution of this compound in sterile MHB. Perform serial two-fold dilutions of the lysozyme stock solution in the wells of a 96-well plate. Each well should contain 50-100 µL of the diluted lysozyme solution.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well. Include a positive control well (bacteria and broth, no lysozyme) and a negative control well (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of lysozyme at which no visible growth (turbidity) is observed. The results can also be read using a microplate reader to measure absorbance at 600 nm.
Turbidimetric (Lysis) Assay
This assay measures the lytic activity of lysozyme by monitoring the decrease in turbidity of a bacterial suspension over time.[10]
Caption: Workflow for a Turbidimetric Lysozyme Assay.
Materials:
-
This compound
-
Lysozyme-sensitive bacterium (e.g., Micrococcus luteus)
-
Phosphate buffer (e.g., 66 mM potassium phosphate, pH 6.2)
-
Spectrophotometer or microplate reader capable of kinetic readings
-
Cuvettes or 96-well plates
Procedure:
-
Prepare Bacterial Suspension: Prepare a suspension of Micrococcus luteus in the phosphate buffer to an initial optical density (OD) at 450 nm of approximately 0.6-0.7.[11]
-
Assay Setup: Add the bacterial suspension to cuvettes or wells of a microplate.
-
Baseline Reading: Take an initial absorbance reading at 450 nm before adding the enzyme.[10]
-
Initiate Reaction: Add a specific concentration of this compound solution to the bacterial suspension and mix gently.
-
Kinetic Measurement: Immediately begin recording the absorbance at 450 nm at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C).[11]
-
Data Analysis: Calculate the rate of decrease in absorbance over time (ΔA/min). One unit of lysozyme activity is often defined as the amount of enzyme that causes a decrease in absorbance of 0.001 per minute under specified conditions.[11]
Conclusion
The experimental evidence unequivocally demonstrates that this compound is substantially more effective against gram-positive bacteria than gram-negative bacteria under standard conditions. This is a direct consequence of the structural differences in their cell envelopes, with the outer membrane of gram-negative bacteria presenting a formidable barrier to the enzyme. While native lysozyme has limited efficacy against many gram-negative pathogens, research into modified lysozymes and combination therapies with outer membrane permeabilizing agents aims to broaden its spectrum of activity, highlighting its potential as a versatile antimicrobial agent.
References
- 1. Applications of Lysozyme, an Innate Immune Defense Factor, as an Alternative Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BMRB Featured System: Lysozyme [bmrb.io]
- 3. What is the mechanism of Lysozyme? [synapse.patsnap.com]
- 4. Purification, Characterization and Bactericidal Action of Lysozyme, Isolated from Bacillus subtillis BSN314: A Disintegrating Effect of Lysozyme on Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Gram-negative bacteria - Wikipedia [en.wikipedia.org]
- 7. quora.com [quora.com]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. academic.oup.com [academic.oup.com]
- 10. goldbio.com [goldbio.com]
- 11. An improved 96-well turbidity assay for T4 lysozyme activity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Biofilm Potential of Lysozyme Chloride: A Comparative Analysis
For researchers, scientists, and drug development professionals, the battle against bacterial biofilms presents a persistent challenge. Lysozyme chloride, a naturally occurring enzyme, has demonstrated significant promise in disrupting these resilient microbial communities. This guide provides an objective comparison of this compound's anti-biofilm properties against other common enzymatic agents, supported by experimental data and detailed protocols to aid in your research and development endeavors.
Performance Comparison: this compound vs. Alternatives
The efficacy of this compound and alternative anti-biofilm agents, namely DNase I and Proteinase K, has been evaluated against common biofilm-forming pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus. The following tables summarize the quantitative data from various studies, offering a clear comparison of their performance in inhibiting biofilm formation and eradicating established biofilms.
| Agent | Target Organism | Concentration | Biofilm Reduction (%) | Reference |
| This compound | Pseudomonas aeruginosa | 30 µg/mL | 19% | [1][2][3] |
| This compound + Cefepime (50x MIC) | Pseudomonas aeruginosa | 30 µg/mL | 49.3% | [1][2][3][4] |
| This compound | Staphylococcus aureus | 30 µg/mL | Up to 100% | [5][6][7] |
| DNase I | Pseudomonas aeruginosa | 10 µg/mL | 70% (inhibition) | [8] |
| DNase I + Mg2+ | Pseudomonas aeruginosa | 5 µg/mL | 90% (eradication) | [8] |
| DNase I | Staphylococcus aureus | 5 µg/mL | 54% (inhibition) | [8] |
| Proteinase K | Staphylococcus aureus | 2 µg/mL | 68-84% (inhibition) | [9] |
| Proteinase K | Staphylococcus aureus | 2 µg/mL | Up to 95.8% (dispersal) | [9] |
| Lactoferrin | Pseudomonas aeruginosa | Not specified | Inhibition of biofilm formation | [10][11] |
| Lactoferrin (Bovine Hydrolysate) | Staphylococcus epidermidis | 2.5 mg/mL | ~80% (eradication) | [12] |
Note: The effectiveness of these agents can vary depending on the bacterial strain, biofilm age, and experimental conditions.
Delving into the Mechanisms: How Anti-Biofilm Agents Work
The disruption of biofilms by these agents is achieved through distinct mechanisms of action that target different components of the biofilm matrix or key regulatory pathways.
This compound exhibits a dual mechanism. Its primary mode of action is the enzymatic degradation of peptidoglycan, a major component of the bacterial cell wall, particularly effective against Gram-positive bacteria.[13] Additionally, lysozyme can function as a cationic antimicrobial peptide (CAMP), which destabilizes the bacterial membrane, leading to cell lysis. This non-enzymatic activity contributes to its effectiveness against a broader range of bacteria.
DNase I targets the extracellular DNA (eDNA) within the biofilm matrix. eDNA is a crucial structural component that contributes to the integrity and stability of the biofilm. By degrading eDNA, DNase I weakens the biofilm structure, making the embedded bacteria more susceptible to other antimicrobial agents.[14]
Proteinase K , a broad-spectrum serine protease, acts by degrading the proteinaceous components of the biofilm matrix.[15] These proteins are essential for cell adhesion and maintaining the structural integrity of the biofilm. By breaking down these proteins, Proteinase K disrupts the biofilm and facilitates the dispersal of bacterial cells.[9]
Lactoferrin , an iron-binding glycoprotein, primarily exerts its anti-biofilm effect by sequestering iron, an essential nutrient for bacterial growth and biofilm formation.[10][16] It can also inhibit bacterial adhesion to surfaces, a critical initial step in biofilm development.[10]
Visualizing the Pathways and Processes
To better understand the complex processes involved in biofilm formation and the experimental evaluation of anti-biofilm agents, the following diagrams have been generated using Graphviz.
Experimental Protocols
Reproducible and standardized methodologies are crucial for the comparative evaluation of anti-biofilm agents. Below is a detailed protocol for the widely used crystal violet assay to quantify total biofilm biomass.
Crystal Violet Assay for Biofilm Quantification
This high-throughput method is commonly used to quantify the total biomass of a biofilm.[17]
Materials:
-
96-well flat-bottom sterile polystyrene microtiter plates
-
Bacterial culture (e.g., P. aeruginosa, S. aureus)
-
Appropriate growth medium (e.g., Tryptic Soy Broth)
-
Anti-biofilm agent stock solution (e.g., this compound)
-
Phosphate-buffered saline (PBS), sterile
-
0.1% (w/v) Crystal Violet solution
-
95% Ethanol or 30% Acetic Acid
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate the appropriate growth medium with the bacterial strain of interest and incubate overnight at 37°C. Dilute the overnight culture in fresh medium to a starting optical density (OD600) of approximately 0.05.[18]
-
Plate Inoculation: Dispense 180 µL of the diluted bacterial suspension into the wells of a 96-well microtiter plate. Include wells with sterile medium only as a negative control.[18]
-
Addition of Anti-biofilm Agent: Add 20 µL of the anti-biofilm agent at various concentrations to the designated wells. Add 20 µL of sterile water or buffer to the control wells.
-
Incubation: Cover the plate and incubate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Washing: Carefully aspirate the medium and planktonic cells from each well. Gently wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent bacteria.[18]
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[19]
-
Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of PBS to remove excess stain.
-
Solubilization: Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.[19]
-
Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570 nm using a microplate reader. The absorbance value is directly proportional to the amount of biofilm biomass.
This comparative guide provides a foundation for researchers to evaluate and validate the anti-biofilm properties of this compound and other potential therapeutic agents. The provided data, mechanistic insights, and detailed protocols are intended to facilitate further investigation and the development of novel strategies to combat the significant threat posed by bacterial biofilms.
References
- 1. Effects of Lysozyme, Proteinase K, and Cephalosporins on Biofilm Formation by Clinical Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The Effect of Lysozyme on Reducing Biofilms by Staphylococcus aureus, Pseudomonas aeruginosa, and Gardnerella vaginalis: An In Vitro Examination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Staphylococcus aureus biofilm removal by targeting biofilm-associated extracellular proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lactoferrin: A bioinspired, anti-biofilm therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. DNase inhibits early biofilm formation in Pseudomonas aeruginosa- or Staphylococcus aureus-induced empyema models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
- 16. Analysis of the antimicrobial and anti-biofilm activity of human milk lactoferrin compared to bovine lactoferrin against multi-drug resistant and susceptible Acinetobacter baumannii clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High-throughput assay for quantifying bacterial biofilm formation [protocols.io]
A Comparative Analysis of Lysozyme Chloride and Antibiotics on Bacterial Growth
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial efficacy of lysozyme chloride and conventional antibiotics. By presenting side-by-side data from various experimental studies, this document aims to be a valuable resource for researchers and professionals in the fields of microbiology and drug development. The guide details the distinct mechanisms of action, comparative antibacterial activity against key bacterial strains, and standardized experimental protocols for assessing these effects.
Mechanisms of Action: A Tale of Two Strategies
The fundamental difference between the antibacterial action of this compound and antibiotics lies in their cellular targets. Lysozyme acts as a cell wall-degrading enzyme, while antibiotics typically interfere with essential bacterial processes.
This compound: This enzyme targets the peptidoglycan layer of bacterial cell walls.[1] Lysozyme catalyzes the hydrolysis of the β-(1,4)-glycosidic bonds between N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) residues, which form the backbone of the peptidoglycan structure.[2] This enzymatic degradation compromises the structural integrity of the cell wall, leading to osmotic lysis and cell death.[1] This mechanism is particularly effective against Gram-positive bacteria, which have a thick, exposed peptidoglycan layer.[2] The efficacy against Gram-negative bacteria is generally lower due to their protective outer membrane, which hinders lysozyme's access to the peptidoglycan.[3]
Antibiotics: The mechanisms of antibiotics are diverse and depend on their class. For the purpose of this comparison, we will focus on two major classes:
-
β-Lactam Antibiotics (e.g., Penicillin): This class of antibiotics also targets the bacterial cell wall but through a different mechanism. Instead of degrading the existing structure, β-lactams inhibit the final stages of peptidoglycan synthesis.[4] They do this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for cross-linking the peptide chains of the peptidoglycan monomers.[5] This inhibition of cell wall synthesis is primarily effective against actively growing and dividing bacteria.[4]
-
Fluoroquinolones (e.g., Ciprofloxacin): This class of synthetic antibiotics has a completely different target: bacterial DNA synthesis.[6] Fluoroquinolones inhibit the activity of two essential enzymes, DNA gyrase and topoisomerase IV.[7] These enzymes are crucial for DNA replication, transcription, and repair. By forming a complex with the enzyme and DNA, fluoroquinolones block the movement of the replication fork, leading to breaks in the DNA and ultimately cell death.[6][8]
Mechanisms of Action: this compound vs. Antibiotics.
Comparative Efficacy: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. It is defined as the lowest concentration of a substance that prevents the visible growth of a microorganism after a specified incubation period.[9] The following tables summarize MIC values for this compound and representative antibiotics against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as reported in various studies. It is important to note that MIC values can vary depending on the specific strain and the experimental conditions.
Table 1: Comparative MIC of this compound and Penicillin against Staphylococcus aureus
| Compound | Strain | MIC (µg/mL) | Reference |
| This compound | S. aureus | >1000 | [10] |
| This compound | S. aureus | 10000 | [3] |
| Penicillin G | S. aureus ATCC 25923 | 0.4 | [11] |
| Penicillin G | Penicillin-sensitive S. aureus | ≤0.125 | [12] |
| Penicillin G | Penicillin-resistant S. aureus | >0.05 | [13] |
Table 2: Comparative MIC of this compound and Ciprofloxacin against Escherichia coli
| Compound | Strain | MIC (µg/mL) | Reference |
| This compound | E. coli | >1000 | [10] |
| This compound | Enteropathogenic E. coli | >2000 | [14] |
| Ciprofloxacin | Susceptible E. coli | ≤1 | [15] |
| Ciprofloxacin | Resistant E. coli | ≥4 | [15] |
| Ciprofloxacin | E. coli clinical isolates | 0.016 - 32 | [16] |
Synergistic Effects with Antibiotics
While this compound on its own may show high MIC values, particularly against Gram-negative bacteria, several studies have demonstrated its ability to act synergistically with conventional antibiotics, enhancing their efficacy. This potentiation can lead to a significant reduction in the MIC of the antibiotic.
Table 3: Synergistic Effects of Lysozyme in Combination with Antibiotics
| Bacterial Strain | Antibiotic | Observation | Reference |
| Staphylococci | Methicillin, Lincomycin, Oleandomycin, Erythromycin | Synergistic antibacterial action | [17] |
| Streptococci | Benzylpenicillin, Morphocycline, Oleandomycin, Ceporin, Monomycin | High synergistic effect | [17] |
| E. coli | Macrolides | Maximum inhibitory effect in combination | [17] |
| Pseudomonas aeruginosa | Protegrin, Bactenecin | Twofold reduction in antibiotic MIC with 25 µg/mL lysozyme | [9] |
| Enterococcus faecalis | Protegrin | MIC of protegrin reduced from 16 to 4 µg/mL and lysozyme from 6.3 to 0.39 µg/mL in combination | [9] |
| Methicillin-resistant S. aureus (MRSA) | Piperacillin/sulbactam (PIP/SBT), Amoxicillin/clavulanate potassium (AK71) | Synergistic antibacterial activities with 30 µg/mL lysozyme | [18] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used and standardized technique for determining the MIC of an antimicrobial agent.[19]
Objective: To determine the lowest concentration of this compound or an antibiotic that inhibits the visible growth of a specific bacterium.
Materials:
-
96-well microtiter plates
-
Sterile bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Pure culture of the test bacterium
-
Stock solutions of this compound and antibiotics
-
Sterile diluent (e.g., saline or broth)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of the antimicrobial agent at a known concentration.[20] b. Perform serial twofold dilutions of the stock solution in the growth medium to achieve a range of concentrations in the wells of the 96-well plate.[21] Typically, 100 µL of medium is added to all wells, and then 100 µL of the antimicrobial stock is added to the first column and serially diluted across the plate.[21]
-
Inoculum Preparation: a. Grow a fresh culture of the test bacterium on an appropriate agar medium for 18-24 hours.[20] b. Prepare a bacterial suspension in sterile broth or saline and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[22] c. Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).[21]
-
Inoculation: a. Inoculate each well of the microtiter plate (containing 100 µL of the diluted antimicrobial) with an equal volume of the standardized bacterial inoculum (e.g., 5-10 µL).[21] b. Include a positive control well with only the bacterial inoculum and growth medium (no antimicrobial) and a negative control (sterility control) well with only growth medium.[21]
-
Incubation: a. Incubate the microtiter plate at 37°C for 16-20 hours.[19]
-
Interpretation of Results: a. After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.[22] b. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[19] The results can also be read using a microplate reader to measure absorbance.[22]
Experimental Workflow for MIC Determination.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Applications of Lysozyme, an Innate Immune Defense Factor, as an Alternative Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brainly.com [brainly.com]
- 5. Lysozyme and Penicillin Inhibit the Growth of Anaerobic Ammonium-Oxidizing Planctomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Synergistic Interactions between Mammalian Antimicrobial Defense Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Penicillin susceptibility among Staphylococcus aureus skin and soft tissue infections at a children’s hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Correlation of penicillin minimum inhibitory concentrations and penicillin zone edge appearance with staphylococcal beta-lactamase production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. droracle.ai [droracle.ai]
- 16. Oral ciprofloxacin activity against ceftriaxone-resistant Escherichia coli in an in vitro bladder infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [Experimental study of the antimicrobial effect of lysozyme in combination with antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Broth microdilution - Wikipedia [en.wikipedia.org]
- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 22. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal Procedures for Lysozyme Chloride: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the handling and disposal of Lysozyme Chloride, this guide is intended for researchers, scientists, and drug development professionals. Adherence to these procedures will promote a safe laboratory environment and ensure compliance with waste disposal regulations.
This compound, a widely used enzyme in research and pharmaceutical development, is generally not classified as a hazardous substance. However, proper disposal is crucial to maintain a safe working environment and to prevent potential environmental impact. This document outlines the recommended procedures for the disposal of this compound, grounded in safety data and regulatory considerations.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to be familiar with its properties and potential hazards. While not classified as hazardous for transport, it may cause respiratory sensitization if inhaled.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected prior to use and disposed of properly after handling.[2]
-
Body Protection: A laboratory coat is required.
-
Respiratory Protection: In case of inadequate ventilation or when handling powders that may become airborne, wear respiratory protection.[1]
In Case of a Spill:
-
Evacuate the area if necessary.
-
Wear appropriate PPE.
-
For solid spills, carefully sweep or vacuum the material to avoid generating dust.[3]
-
Place the collected material into a suitable, labeled container for disposal.
-
Clean the spill area with water.
Environmental and Toxicological Profile
This compound is a naturally occurring protein and is considered to be readily biodegradable.[4] Its degradation products are primarily peptides and amino acids, which do not pose a significant environmental hazard.[4] Due to its hydrophilic nature and ready biodegradability, it is not expected to bioaccumulate.[4]
| Parameter | Assessment |
| Aquatic Toxicity | Not expected to be toxic to aquatic life.[4] |
| Persistence and Degradability | Readily biodegradable.[4] |
| Bioaccumulative Potential | Not expected to bioaccumulate.[4] |
| Mobility in Soil | Expected to have high mobility in soil due to its water solubility. |
| Hazard Classification | Does not meet the criteria to be considered hazardous to the environment according to CLP regulation (EC1272/2008).[4] |
Step-by-Step Disposal Procedures
The primary principle for the disposal of any laboratory chemical is to adhere to local, state, and federal regulations. The following is a general guideline for the proper disposal of this compound.
-
Waste Identification and Segregation:
-
Pure, undiluted this compound and concentrated solutions should be treated as chemical waste.
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
Keep solid and liquid waste in separate, clearly labeled containers.
-
-
Waste Collection and Storage:
-
Collect waste this compound in a designated, leak-proof container that is compatible with the chemical.
-
The container must be clearly labeled with "this compound Waste" and any other identifiers required by your institution's waste management plan.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Final Disposal:
-
For solid waste and concentrated solutions: The recommended method of disposal is through a licensed chemical waste disposal company. This may involve incineration or other approved treatment methods.[3]
-
For dilute aqueous solutions (small quantities): In some jurisdictions, very small quantities of non-hazardous, readily biodegradable substances may be permissible for drain disposal with copious amounts of water. However, this is highly dependent on local regulations and the capabilities of the local wastewater treatment facility. Always consult and adhere to your institution's and local wastewater authority's guidelines before disposing of any chemical down the drain. Generally, quantities should be limited to a few hundred milliliters per day and should be followed by flushing with a large volume of water (e.g., 100-fold excess).[5]
-
Experimental Protocol: Assessing Ready Biodegradability
To experimentally verify the "readily biodegradable" classification of a substance like this compound, a standard protocol such as the OECD Guideline for Testing of Chemicals 301 (Ready Biodegradability) can be followed.[3][6][7] The principle of these tests is to expose the test substance to a mixed population of microorganisms in an aerobic environment and measure the extent of its degradation over a 28-day period.
Example: CO2 Evolution Test (OECD 301B)
-
Preparation of Mineral Medium: A mineral salt medium is prepared containing essential inorganic nutrients for the microorganisms.
-
Inoculum: A source of microorganisms, typically activated sludge from a wastewater treatment plant, is added to the mineral medium.
-
Test and Control Vessels:
-
Test Vessels: The test substance (this compound) is added to the inoculated mineral medium.
-
Blank Controls: Contain only the inoculum and mineral medium to measure the background CO2 evolution.
-
Reference Compound: A readily biodegradable reference substance (e.g., sodium benzoate) is run in parallel to validate the test system.
-
-
Incubation: The vessels are incubated under aerobic conditions at a constant temperature (e.g., 22 ± 2°C) in the dark for 28 days.
-
Measurement: The amount of carbon dioxide produced from the microbial degradation of the test substance is measured at regular intervals. This is typically done by trapping the evolved CO2 in a solution of barium hydroxide or sodium hydroxide and then titrating the remaining hydroxide.
-
Data Analysis: The percentage of biodegradation is calculated by comparing the amount of CO2 produced from the test substance to its theoretical maximum (ThCO2), which is calculated from the chemical formula of the substance.
-
Pass Criteria: For a substance to be classified as "readily biodegradable," it must show at least 60% degradation within a 10-day window during the 28-day test period.[3]
Caption: Decision workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Lysozyme Chloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Lysozyme chloride, including detailed operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can mitigate risks and ensure the integrity of your work.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE to be used.
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Eyes/Face | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US) approved standards.[1][2] |
| Skin | Chemical-impermeable gloves and protective clothing | Gloves must be inspected prior to use and disposed of after contamination.[1][2][3] Protective clothing should be worn to minimize skin contact.[4] |
| Respiratory | Full-face respirator or NIOSH-approved breathing equipment | To be used if exposure limits are exceeded, if irritation or other symptoms are experienced, or when dust formation is likely.[1][2][3] |
Safe Handling and Storage Protocols
Proper handling and storage are critical to maintaining the stability of this compound and preventing accidental exposure.
Handling:
-
Work in a well-ventilated area to avoid the inhalation of dust or aerosols.[1][2]
-
Prevent contact with skin and eyes by wearing the appropriate PPE.[1][2]
-
Use non-sparking tools to prevent ignition sources.[2]
-
Wash hands thoroughly after handling the material.[3]
Storage:
-
Store in a tightly closed container.[1]
-
Keep the container in a dry, cool, and well-ventilated place.[1]
-
Store away from incompatible materials and foodstuff containers.[1] this compound is stable for years when stored as a dry powder at 2-8°C. Solutions at a pH of 4-5 can be refrigerated for several weeks.[6]
First Aid Measures
In the event of exposure to this compound, immediate and appropriate first aid is essential.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air and have them rest in a half-upright position.[2] If breathing is difficult, administer oxygen.[7] Seek immediate medical attention if respiratory symptoms occur.[2] |
| Skin Contact | Remove contaminated clothing immediately.[2] Rinse the affected skin with plenty of water for at least 15 minutes.[2] Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with plenty of water for several minutes.[2] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[2] Seek immediate medical attention.[2] |
| Ingestion | Rinse the mouth with water.[2] Do not induce vomiting.[2] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |
Disposal Plan
The disposal of this compound and its containers must be conducted in accordance with all applicable local, regional, and national regulations. It is the responsibility of the waste generator to properly characterize all waste materials. For specific guidance, it is recommended to contact a licensed professional waste disposal service. Uncleaned containers should be handled in the same manner as the product itself.
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
1. Preparation:
- Ensure all necessary PPE is available and in good condition.
- Verify that the work area is clean and well-ventilated.
- Confirm the location and accessibility of the nearest emergency eyewash station and safety shower.
2. Weighing and Reconstitution:
- When weighing the powdered form, perform this task in a chemical fume hood or an enclosure with exhaust ventilation to minimize dust generation.
- To reconstitute, slowly add the powder to the desired solvent, gently mixing to avoid aerosolization.
3. Use in Experiments:
- Handle all solutions containing this compound with the same precautions as the powdered form.
- Keep containers closed when not in use.
4. Decontamination and Cleanup:
- Wipe down all work surfaces with an appropriate cleaning agent after use.
- Dispose of all contaminated materials, including gloves and weighing papers, in a designated waste container.
5. Storage of Solutions:
- Store reconstituted solutions in clearly labeled, tightly sealed containers at the recommended temperature. Aqueous solutions are reported to be stable for several weeks when refrigerated.[6]
Emergency Procedure: this compound Spill Response
The following diagram outlines the logical workflow for responding to a this compound spill.
Caption: Workflow for a this compound Spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
